MM-589 TFA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C30H45F3N8O7 |
|---|---|
Molecular Weight |
686.7 g/mol |
IUPAC Name |
N-[6-ethyl-12-methyl-9-[3-[(N'-methylcarbamimidoyl)amino]propyl]-2,5,8,11-tetraoxo-3-phenyl-1,4,7,10-tetrazacyclotetradec-12-yl]-2-methylpropanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C28H44N8O5.C2HF3O2/c1-6-19-23(38)35-21(18-11-8-7-9-12-18)25(40)31-16-14-28(4,36-22(37)17(2)3)26(41)34-20(24(39)33-19)13-10-15-32-27(29)30-5;3-2(4,5)1(6)7/h7-9,11-12,17,19-21H,6,10,13-16H2,1-5H3,(H,31,40)(H,33,39)(H,34,41)(H,35,38)(H,36,37)(H3,29,30,32);(H,6,7) |
InChI Key |
NARXNZHWAWPJIY-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of MM-589 TFA
For Researchers, Scientists, and Drug Development Professionals
Abstract
MM-589 TFA is a potent, cell-permeable, macrocyclic peptidomimetic inhibitor targeting the protein-protein interaction (PPI) between the WD repeat domain 5 (WDR5) and mixed lineage leukemia (MLL) proteins. By disrupting this critical interaction, MM-589 effectively abrogates the histone methyltransferase (HMT) activity of the MLL complex, leading to downstream effects that culminate in cell cycle arrest and apoptosis in specific cancer cell populations, particularly those harboring MLL translocations. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including detailed experimental protocols and quantitative data to support its preclinical characterization.
Core Mechanism of Action: Inhibition of the WDR5-MLL Interaction
This compound's primary mechanism of action is the high-affinity binding to the "WIN" site of WDR5, a core component of the MLL1/SET1 histone methyltransferase complexes.[1] This binding competitively inhibits the interaction between WDR5 and the MLL protein. The WDR5-MLL interaction is crucial for the proper assembly and enzymatic activity of the MLL complex, which is responsible for the methylation of histone H3 at lysine (B10760008) 4 (H3K4).[2] By disrupting this interaction, MM-589 effectively inhibits MLL1-mediated H3K4 methylation, a key epigenetic modification associated with active gene transcription.
Quantitative Potency
The inhibitory potency of MM-589 has been quantified through various biochemical and cellular assays.
| Parameter | Value | Description | Reference |
| WDR5 Binding IC50 | 0.90 nM | Concentration of MM-589 required to inhibit 50% of WDR5 binding. | [1][3][4] |
| WDR5 Binding Ki | < 1 nM | Dissociation constant, indicating high-affinity binding to WDR5. | [1][3][4] |
| MLL H3K4 HMT Activity IC50 | 12.7 nM | Concentration of MM-589 required to inhibit 50% of MLL histone methyltransferase activity. | [1][3][4] |
| MV4-11 Cell Growth GI50 | 0.25 µM | Concentration of MM-589 required to inhibit the growth of the MLL-rearranged leukemia cell line MV4-11 by 50%. | [4] |
| MOLM-13 Cell Growth GI50 | 0.21 µM | Concentration of MM-589 required to inhibit the growth of the MLL-rearranged leukemia cell line MOLM-13 by 50%. | [4] |
| HL-60 Cell Growth GI50 | 8.6 µM | Concentration of MM-589 required to inhibit the growth of the non-MLL-rearranged leukemia cell line HL-60 by 50%, demonstrating selectivity. | [4] |
Downstream Cellular Consequences
The inhibition of the WDR5-MLL interaction by this compound triggers a cascade of downstream cellular events, leading to anti-leukemic effects.
Suppression of Ribosomal Protein Gene Transcription
A significant consequence of WDR5 inhibition by MM-589 is the suppression of ribosomal protein gene (RPG) transcription. WDR5 is known to be a conserved regulator of protein synthesis gene expression.[5][6] By displacing WDR5 from the chromatin at these gene loci, MM-589 leads to a reduction in the expression of essential components of the ribosome.
Induction of Nucleolar Stress
The disruption of ribosome biogenesis due to the suppression of RPG transcription induces a state of nucleolar stress. This is characterized by morphological changes in the nucleolus and the redistribution of key nucleolar proteins such as Nucleophosmin (NPM1) and Fibrillarin (FBL) from the nucleolus to the nucleoplasm.[7][8]
Activation of the p53 Pathway
Nucleolar stress is a potent activator of the p53 tumor suppressor pathway.[8] The relocalization of ribosomal proteins, particularly RPL5 and RPL11, allows them to bind to and inhibit MDM2, the primary E3 ubiquitin ligase responsible for p53 degradation. This leads to the stabilization and activation of p53.[8] Activated p53 then transcriptionally upregulates its target genes, including the cyclin-dependent kinase inhibitor p21, which mediates cell cycle arrest, and pro-apoptotic proteins, leading to programmed cell death.[9][10]
Signaling Pathway and Experimental Workflow Diagrams
This compound Signaling Pathway
Caption: Signaling pathway of this compound action.
Experimental Workflow for Characterizing this compound
Caption: Experimental workflow for this compound characterization.
Detailed Experimental Protocols
AlphaLISA-based MLL HMT Functional Assay
This assay is designed to quantify the inhibition of the WDR5-MLL interaction by this compound.
-
Principle: An AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is used. A biotinylated peptide substrate and an antibody recognizing the methylated product are brought into proximity by the enzymatic activity of the MLL complex. Donor and acceptor beads generate a chemiluminescent signal when in close proximity.
-
Protocol:
-
Prepare a reaction mixture containing the MLL enzyme complex, biotinylated H3 peptide substrate, and S-adenosylmethionine (SAM) in an appropriate assay buffer.
-
Add serial dilutions of this compound or vehicle control (DMSO) to the reaction mixture in a 384-well plate.
-
Incubate the plate at room temperature to allow the enzymatic reaction to proceed.
-
Stop the reaction and add a mixture of streptavidin-coated donor beads and anti-methylated H3 antibody-conjugated acceptor beads.
-
Incubate the plate in the dark at room temperature.
-
Read the plate on an EnVision plate reader using the AlphaScreen protocol.
-
Calculate IC50 values by fitting the data to a four-parameter logistic equation.
-
Cell Viability Assay (MTT)
This assay measures the effect of this compound on the proliferation of leukemia cell lines.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Protocol:
-
Seed leukemia cell lines (e.g., MV4-11, MOLM-13, HL-60) in a 96-well plate at a density of 1 x 10^4 cells/well.[11]
-
After 24 hours, treat the cells with serial dilutions of this compound or vehicle control (DMSO) for 72 hours.[11]
-
Add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.[11]
-
Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Incubate for 15 minutes at 37°C with shaking.[11]
-
Measure the absorbance at 492 nm using a microplate reader.[11]
-
Calculate GI50 values from the dose-response curves.
-
Co-crystallization of MM-589 with WDR5 and X-ray Diffraction
This method is used to determine the three-dimensional structure of MM-589 in complex with its target protein, WDR5.
-
Principle: High-purity WDR5 protein is co-crystallized with MM-589. The resulting crystals are then subjected to X-ray diffraction to determine the atomic-level structure of the complex.
-
Protocol:
-
Protein Expression and Purification: Express recombinant human WDR5 in E. coli and purify using affinity and size-exclusion chromatography to achieve high homogeneity.
-
Crystallization: Mix the purified WDR5 protein with a molar excess of this compound. Set up crystallization trials using vapor diffusion (hanging or sitting drop) or microbatch methods with various precipitant solutions.
-
X-ray Data Collection: Mount a suitable crystal and cool it in a cryostream. Collect X-ray diffraction data using a synchrotron radiation source.[12][13][14]
-
Structure Determination and Refinement: Process the diffraction data and solve the structure using molecular replacement with a known WDR5 structure. Refine the model to fit the electron density map, including the bound MM-589 molecule.[2]
-
Quantitative Real-Time PCR (qPCR) for Ribosomal Protein Gene Expression
This technique is used to measure the change in mRNA levels of ribosomal protein genes following treatment with this compound.
-
Principle: Reverse transcription is used to convert cellular RNA into cDNA, which is then used as a template for qPCR with gene-specific primers. The amount of amplified product is quantified in real-time using a fluorescent dye (e.g., SYBR Green) or a probe (e.g., TaqMan).
-
Protocol:
-
Treat leukemia cells with this compound or vehicle control for a specified time.
-
Isolate total RNA from the cells using a suitable kit.
-
Synthesize cDNA from the total RNA using a reverse transcriptase enzyme.
-
Prepare a qPCR reaction mix containing cDNA, gene-specific primers for RPGs and a housekeeping gene (e.g., GAPDH), and a qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye).
-
Perform the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (e.g., 95°C for 2 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).[15]
-
Analyze the data using the comparative CT (ΔΔCT) method to determine the relative fold change in gene expression.[16]
-
Immunofluorescence for Nucleolar Stress
This method visualizes the subcellular localization of nucleolar proteins to assess the induction of nucleolar stress.
-
Principle: Cells are fixed and permeabilized, then incubated with primary antibodies against nucleolar marker proteins (e.g., NPM1, Fibrillarin). Fluorescently labeled secondary antibodies are then used to detect the primary antibodies, and the cells are imaged using a fluorescence microscope.
-
Protocol:
-
Grow cells on coverslips and treat with this compound or vehicle control.
-
Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).
-
Incubate with primary antibodies against NPM1 and Fibrillarin overnight at 4°C.
-
Wash with PBS and incubate with fluorescently labeled secondary antibodies in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope.[7][17]
-
Western Blot for p53 Pathway Activation
This technique is used to detect the protein levels of p53 and its downstream target p21.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest.
-
Protocol:
-
Treat cells with this compound or vehicle control and prepare whole-cell lysates.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk in TBST.
-
Incubate the membrane with primary antibodies against p53, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[18]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[18]
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Structure of WDR5 bound to mixed lineage leukemia protein-1 peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (MM-589) Targeting the WD Repeat Domain 5 Protein (WDR5)-Mixed Lineage Leukemia (MLL) Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. WDR5 is a conserved regulator of protein synthesis gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WDR5 is a conserved regulator of protein synthesis gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nucleolar stress: From development to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nucleolar Stress: hallmarks, sensing mechanism and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell cycle regulation: p53-p21-RB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The p53-p21 pathway inhibits ferroptosis during metabolic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT (Assay protocol [protocols.io]
- 12. Expression, crystallization and X-ray data collection from microcrystals of the extracellular domain of the human inhibitory receptor expressed on myeloid cells IREM-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Instrumentation and experimental procedures for robust collection of X-ray diffraction data from protein crystals across physiological temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. X-ray data collection from macromolecular crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Gene expression analysis by quantitative Real-Time PCR (qPCR) [protocols.io]
- 16. An optimized protocol for stepwise optimization of real-time RT-PCR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
MM-589 TFA: A Potent Inhibitor of the WDR5-MLL Protein-Protein Interaction
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
MM-589 TFA is a synthetic, cell-permeable macrocyclic peptidomimetic that has emerged as a potent and highly specific inhibitor of the protein-protein interaction (PPI) between WD repeat domain 5 (WDR5) and mixed lineage leukemia (MLL). By binding to WDR5, MM-589 disrupts the formation of the MLL complex, which is crucial for histone H3 lysine (B10760008) 4 (H3K4) methylation, a key epigenetic modification involved in gene transcription. Dysregulation of the MLL complex is a hallmark of certain aggressive leukemias, making the WDR5-MLL interaction a compelling therapeutic target. This document provides a comprehensive overview of the target, mechanism of action, and preclinical data associated with this compound.
Core Target and Mechanism of Action
The primary molecular target of this compound is the WD repeat domain 5 (WDR5) protein .[1][2][3][4][5][6] WDR5 serves as a critical scaffolding protein within the MLL/SET histone methyltransferase complexes.[7] The MLL protein, a histone H3K4 methyltransferase, requires interaction with WDR5 for its enzymatic activity. MM-589 acts as a potent antagonist of this interaction.
The mechanism of action of this compound involves its direct binding to WDR5, which in turn inhibits the MLL H3K4 methyltransferase activity.[1][2][3][4][5] This disruption of the WDR5-MLL interaction prevents the proper methylation of histone H3 at lysine 4, a critical mark for active gene transcription. In cancers driven by MLL translocations, this inhibition leads to the downregulation of key target genes, such as HOXA9 and MEIS-1, ultimately suppressing cancer cell proliferation and promoting apoptosis.[8]
Quantitative Biological Activity
This compound exhibits high-affinity binding to WDR5 and potent inhibition of MLL methyltransferase activity. The following tables summarize the key quantitative data reported for this compound.
| Target Binding and Enzyme Inhibition | |
| Parameter | Value |
| IC50 (WDR5 Binding) | 0.90 nM[1][2][3][5] |
| IC50 (MLL H3K4 Methyltransferase Activity) | 12.7 nM[1][2][3][4][5] |
| Ki (WDR5 Binding) | <1 nM[1][5] |
| Cellular Activity in Human Leukemia Cell Lines | |
| Cell Line | Description |
| MV4-11 | MLL-rearranged acute myeloid leukemia (AML) |
| MOLM-13 | MLL-rearranged AML |
| HL-60 | Lacks MLL translocation |
Experimental Protocols
The following are generalized experimental protocols based on the methodologies typically employed in the characterization of inhibitors like MM-589. For specific details, refer to the primary literature, such as Karatas H, et al. J Med Chem. 2017 Jun 22;60(12):4818-4839.[1][4]
WDR5 Binding Assay (Fluorescence Polarization)
-
Protein Expression and Purification: Recombinant human WDR5 is expressed in E. coli and purified using affinity and size-exclusion chromatography.
-
Fluorescent Probe: A fluorescently labeled peptide derived from the WDR5-binding region of MLL is used as a probe.
-
Assay Protocol:
-
A constant concentration of WDR5 and the fluorescent probe are incubated in an appropriate assay buffer.
-
Serial dilutions of this compound are added to the mixture.
-
The fluorescence polarization is measured after an incubation period.
-
The IC50 value is determined by fitting the data to a four-parameter logistic equation.
-
MLL Histone Methyltransferase (HMT) Assay
-
Enzyme Complex Assembly: Recombinant MLL complex components (e.g., MLL, WDR5, RbBP5, ASH2L) are expressed and purified.
-
Substrate: A histone H3 peptide or recombinant histone H3 is used as the substrate. S-adenosyl-L-[methyl-3H]methionine serves as the methyl donor.
-
Assay Protocol:
-
The MLL complex is incubated with the histone substrate and [3H]-SAM in the presence of varying concentrations of this compound.
-
The reaction is stopped, and the radiolabeled histone product is captured on a filter plate.
-
The amount of incorporated radioactivity is quantified using a scintillation counter.
-
The IC50 value is calculated from the dose-response curve.
-
Cell Proliferation Assay
-
Cell Culture: Human leukemia cell lines (e.g., MV4-11, MOLM-13, HL-60) are cultured under standard conditions.
-
Assay Protocol:
-
Cells are seeded in 96-well plates and treated with a range of concentrations of this compound.
-
After a defined incubation period (e.g., 4 or 7 days), cell viability is assessed using a commercially available reagent (e.g., CellTiter-Glo®).
-
Luminescence is measured, and the IC50 values are determined by plotting the percentage of viable cells against the log concentration of the compound.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for this compound characterization.
Preclinical Efficacy
Preclinical studies have demonstrated the in vitro and in vivo efficacy of MM-589. It potently and selectively inhibits the growth of human leukemia cell lines harboring MLL translocations, such as MV4-11 and MOLM-13, with significantly less activity against cell lines without these translocations, like HL-60.[1][5] In vivo studies using mouse xenograft models of MLL-rearranged leukemia have shown that MM-589 can lead to tumor growth inhibition.[7][9]
Conclusion
This compound is a well-characterized and potent inhibitor of the WDR5-MLL protein-protein interaction. Its high affinity for WDR5 and subsequent inhibition of MLL's histone methyltransferase activity provide a clear mechanism for its anti-leukemic effects observed in preclinical models. The quantitative data and established experimental protocols make this compound a valuable tool for further research into the role of the WDR5-MLL axis in cancer and for the development of novel epigenetic therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. targetmol.cn [targetmol.cn]
- 7. Structure-based discovery of potent WD repeat domain 5 inhibitors that demonstrate efficacy and safety in preclinical animal models (Journal Article) | OSTI.GOV [osti.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structure-based discovery of potent WD repeat domain 5 inhibitors that demonstrate efficacy and safety in preclinical animal models - PMC [pmc.ncbi.nlm.nih.gov]
MM-589 TFA: A Potent Inhibitor of the WDR5-MLL Interaction for Leukemia Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of MM-589 TFA, a potent and cell-permeable macrocyclic peptidomimetic inhibitor of the WD repeat domain 5 (WDR5) and mixed-lineage leukemia (MLL) protein-protein interaction. Dysregulation of the MLL histone methyltransferase complex, often through chromosomal translocations, is a key driver in certain aggressive leukemias. This compound offers a powerful tool for investigating the therapeutic potential of targeting the WDR5-MLL axis. This document details the mechanism of action, quantitative biochemical and cellular activity, and relevant experimental methodologies for the effective use of this compound in a research setting.
Introduction
The protein-protein interaction between WDR5 and MLL is crucial for the proper function of the MLL histone methyltransferase (HMT) complex, which is responsible for the methylation of histone H3 at lysine (B10760008) 4 (H3K4)[1][2]. This epigenetic modification plays a critical role in regulating gene expression, and its misregulation is a hallmark of various cancers, particularly acute leukemias with MLL gene rearrangements[1][2]. This compound has emerged as a high-affinity inhibitor of this interaction, demonstrating potent biochemical and cellular activity[3][4]. This guide serves as a technical resource for researchers exploring the therapeutic potential of targeting the WDR5-MLL interaction.
Mechanism of Action
This compound is a macrocyclic peptidomimetic that competitively binds to the "WIN" (WDR5-interacting) site on the WDR5 protein[5][6]. This site is the natural binding pocket for a conserved arginine-containing motif within the MLL protein. By occupying this pocket, MM-589 directly prevents the association of MLL with WDR5, thereby disrupting the assembly and catalytic activity of the MLL HMT complex[5][6]. The inhibition of MLL-mediated H3K4 methylation leads to the downregulation of key target genes, such as HOXA9 and MEIS1, which are critical for the proliferation and survival of MLL-rearranged leukemia cells[7].
Quantitative Data
The following tables summarize the key quantitative data for this compound, demonstrating its high potency and selectivity.
Table 1: Biochemical Activity of this compound
| Parameter | Target/Assay | IC50 | Ki | Reference(s) |
| Binding Affinity | WDR5 | 0.90 nM | <1 nM | [3][4][6] |
| HMT Activity Inhibition | MLL H3K4 Methyltransferase | 12.7 nM | N/A | [3][4][6] |
Table 2: Cellular Activity of this compound in Leukemia Cell Lines
| Cell Line | Description | IC50 (Cell Growth Inhibition) | Reference(s) |
| MV4-11 | MLL-AF4 fusion | 0.25 µM | [3] |
| MOLM-13 | MLL-AF9 fusion | 0.21 µM | [3] |
| HL-60 | MLL-wildtype | 8.6 µM | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established techniques and the available information on this compound.
WDR5-MLL Interaction Binding Assay (Fluorescence Polarization)
This assay measures the ability of this compound to displace a fluorescently labeled peptide derived from the MLL protein from the WDR5 WIN site.
Methodology:
-
Reagent Preparation:
-
Prepare a solution of purified recombinant WDR5 protein in assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.005% Tween 20).
-
Prepare a solution of a fluorescently labeled peptide corresponding to the WDR5-binding region of MLL (e.g., FITC-MLL).
-
Perform serial dilutions of this compound in assay buffer to create a range of concentrations for testing.
-
-
Assay Procedure:
-
In a black, low-volume 384-well plate, add WDR5 protein and the fluorescent MLL peptide to each well at a fixed final concentration.
-
Add the serially diluted this compound or vehicle control (DMSO) to the wells.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure fluorescence polarization using a suitable plate reader with appropriate excitation and emission filters.
-
The decrease in polarization, indicating displacement of the fluorescent peptide, is plotted against the logarithm of the this compound concentration.
-
The IC50 value is determined by fitting the data to a four-parameter logistic equation.
-
MLL H3K4 Histone Methyltransferase (HMT) Assay (AlphaLISA)
This is a bead-based, no-wash immunoassay to measure the dimethylation of a biotinylated histone H3 peptide by the MLL complex.
Methodology:
-
HMT Reaction:
-
In a 384-well assay plate, combine the reconstituted MLL core complex, a biotinylated histone H3 peptide substrate, and the methyl donor S-adenosylmethionine (SAM) in HMT assay buffer.
-
Add serially diluted this compound or vehicle control.
-
Incubate the reaction at room temperature for a defined period (e.g., 1 hour).
-
-
Detection:
-
Stop the reaction and add AlphaLISA Acceptor beads conjugated with an antibody specific for dimethylated H3K4 (H3K4me2).
-
Add Streptavidin-coated Donor beads, which bind to the biotinylated histone H3 peptide.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
-
Data Acquisition and Analysis:
-
Read the plate on an Alpha-enabled plate reader. Proximity of the Donor and Acceptor beads results in a chemiluminescent signal.
-
The signal intensity is inversely proportional to the HMT activity.
-
Plot the signal against the logarithm of the this compound concentration to determine the IC50 value.
-
Cell Growth Inhibition Assay
This assay determines the effect of this compound on the proliferation of leukemia cell lines.
Methodology:
-
Cell Seeding:
-
Culture human leukemia cell lines (e.g., MV4-11, MOLM-13, HL-60) in appropriate media.
-
Seed the cells into 96-well plates at a predetermined optimal density.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of this compound (e.g., from 0.01 to 10 µM) or vehicle control.
-
Incubate the plates for a specified duration (e.g., 4 or 7 days) at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Viability Measurement (WST-8 Assay):
-
Add a water-soluble tetrazolium salt (WST-8) reagent to each well.
-
Incubate for 1-4 hours. Metabolically active cells will reduce the WST-8 to a colored formazan (B1609692) product.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle-treated control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Conclusion
This compound is a highly potent and selective inhibitor of the WDR5-MLL protein-protein interaction. Its ability to disrupt the MLL HMT complex and inhibit the growth of MLL-rearranged leukemia cells makes it an invaluable research tool for studying the epigenetic mechanisms of cancer and for the preclinical evaluation of a promising therapeutic strategy. This guide provides the necessary technical information to facilitate the effective use of this compound in laboratory settings.
References
- 1. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (MM-589) Targeting the WD Repeat Domain 5 Protein (WDR5)-Mixed Lineage Leukemia (MLL) Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (MM-589) Targeting the WD Repeat Domain 5 Protein (WDR5)-Mixed Lineage Leukemia (MLL) Protein-Protein Interaction. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Fragment-to-Lead Medicinal Chemistry Publications in 2017 - PubMed [pubmed.ncbi.nlm.nih.gov]
The WDR5-MLL Interaction as a Therapeutic Target in Acute Myeloid Leukemia: A Technical Guide to the Potent Inhibitor MM-589 TFA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of MM-589 TFA, a potent macrocyclic peptidomimetic inhibitor of the WD repeat domain 5 (WDR5) and mixed-lineage leukemia (MLL) protein-protein interaction (PPI), and its significance in the context of acute myeloid leukemia (AML) research. This document details the mechanism of action, quantitative biochemical and cellular activity, experimental protocols, and relevant signaling pathways, serving as a comprehensive resource for professionals in oncology and drug discovery.
Introduction: Targeting the Epigenetic Machinery in AML
Acute myeloid leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1] A significant subset of AML cases, particularly in pediatric and therapy-related AML, is driven by chromosomal translocations involving the KMT2A gene (formerly known as MLL).[1][2][3] These translocations result in the production of oncogenic MLL fusion proteins that drive leukemogenesis by aberrantly activating the expression of key target genes, such as the HOXA9 and MEIS1 proto-oncogenes.[3]
The catalytic activity of both wild-type and MLL fusion proteins is dependent on their interaction with a core complex of proteins, of which WDR5 is a critical scaffolding component.[1] WDR5 binds directly to the MLL protein, an interaction essential for the histone H3 lysine (B10760008) 4 (H3K4) methyltransferase (HMT) activity of the complex.[1] This epigenetic modification is a hallmark of active gene transcription.[1] Consequently, inhibiting the WDR5-MLL PPI presents a promising therapeutic strategy to selectively target MLL-rearranged leukemia. MM-589 is a potent, cell-permeable inhibitor designed to disrupt this critical interaction.[4]
Quantitative Data Summary for this compound
The following tables summarize the key quantitative data characterizing the in vitro activity of MM-589.
Table 1: Biochemical Activity of MM-589
| Parameter | Target/Assay | IC50 Value | Ki Value | Reference(s) |
| Binding Affinity | WDR5 Protein | 0.90 nM | <1 nM | [4] |
| Enzyme Inhibition | MLL H3K4 Methyltransferase (HMT) Activity | 12.7 nM | Not Reported | [4] |
Table 2: In Vitro Cellular Activity of MM-589 in AML Cell Lines
| Cell Line | AML Subtype / Key Mutations | Parameter | IC50 Value | Reference(s) |
| MOLM-13 | MLL-AF9 fusion | Cell Growth Inhibition | 0.21 µM | [4] |
| MV4-11 | MLL-AF4 fusion | Cell Growth Inhibition | 0.25 µM | [4] |
| HL-60 | MLL wild-type | Cell Growth Inhibition | 8.6 µM | [4] |
Signaling Pathway and Mechanism of Action
MM-589 functions by competitively binding to a conserved pocket on the surface of the WDR5 protein, the same site that recognizes the WDR5-interacting (WIN) motif of the MLL1 protein. This disruption prevents the stable assembly of the MLL core catalytic complex, leading to a significant reduction in H3K4 methylation at the promoter regions of MLL target genes. In MLL-rearranged AML, this results in the transcriptional repression of critical leukemogenic drivers like HOXA9 and MEIS1, ultimately leading to cell cycle arrest, apoptosis, and myeloid differentiation.
Caption: Mechanism of action of this compound in MLL-rearranged AML.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize this compound. These protocols are based on standard methodologies and the information available from the primary literature.
AlphaLISA-based MLL H3K4 Methyltransferase (HMT) Functional Assay
This assay quantitatively measures the enzymatic activity of the MLL core complex and its inhibition by MM-589. It relies on the proximity-based AlphaLISA technology to detect the methylation of a biotinylated histone H3 peptide substrate.
Principle: A biotinylated H3 peptide is incubated with the MLL enzyme complex and the methyl donor S-adenosylmethionine (SAM). Methylation of the peptide at lysine 4 is detected by an antibody specific for H3K4me, which is conjugated to an AlphaLISA Acceptor bead. The biotinylated peptide is captured by a Streptavidin-coated Donor bead. When the beads are brought into proximity by the methylated peptide, laser excitation of the Donor bead produces singlet oxygen, which triggers a chemiluminescent signal from the Acceptor bead.
Caption: Workflow for the AlphaLISA MLL HMT functional assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20).
-
Dilute MLL core enzyme complex, S-adenosylmethionine (SAM), biotinylated Histone H3 (1-21) peptide substrate, and this compound to desired working concentrations in Assay Buffer.
-
-
Enzymatic Reaction:
-
In a 384-well white opaque plate, add the MLL enzyme complex.
-
Add serial dilutions of this compound or vehicle control (DMSO). Pre-incubate for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding a mixture of the biotinylated H3 peptide and SAM.
-
Cover the plate and incubate for the desired reaction time (e.g., 60 minutes) at room temperature.
-
-
Detection:
-
Stop the reaction by adding AlphaLISA Acceptor beads conjugated with an anti-H3K4me antibody, diluted in an appropriate buffer (e.g., 1X Epigenetics Buffer).
-
Cover the plate and incubate for 60 minutes at room temperature in the dark.
-
Add Streptavidin-coated Alpha Donor beads.
-
Cover the plate and incubate for 30-60 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Read the plate using an Alpha-enabled microplate reader (e.g., PerkinElmer EnVision).
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
Cell Growth Inhibition Assay (MTT/WST-1 Assay)
This colorimetric assay is used to determine the cytotoxic or cytostatic effects of MM-589 on AML cell lines by measuring the metabolic activity of viable cells.
Principle: Viable, metabolically active cells reduce a tetrazolium salt (e.g., MTT) to a colored formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells. The absorbance of the colored solution is quantified using a microplate spectrophotometer.
Caption: Workflow for the cell growth inhibition assay.
Detailed Protocol:
-
Cell Culture and Plating:
-
Culture human AML cell lines (MOLM-13, MV4-11, HL-60) in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and antibiotics) at 37°C in a 5% CO2 incubator.
-
Harvest cells in the exponential growth phase and determine cell viability (e.g., using Trypan Blue exclusion).
-
Seed the cells into a 96-well clear-bottom plate at a predetermined density (e.g., 5,000-10,000 cells/well).
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Add the compound dilutions or vehicle control (e.g., 0.1% DMSO) to the appropriate wells.
-
-
Incubation:
-
Incubate the plates for the desired treatment period (e.g., 4 or 7 days) at 37°C in a 5% CO2 incubator.[2]
-
-
Measurement of Cell Viability:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar tetrazolium salt reagent (e.g., WST-1) to each well.
-
Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
If using MTT, add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data using non-linear regression.
-
Conclusion and Future Directions
This compound is a highly potent and selective inhibitor of the WDR5-MLL protein-protein interaction, demonstrating significant anti-proliferative effects in AML cell lines with MLL translocations. The data strongly support the therapeutic hypothesis that disrupting this key epigenetic complex is a valid strategy for treating MLL-rearranged leukemias. The detailed protocols and pathway diagrams provided in this guide offer a foundational resource for researchers aiming to further investigate MM-589 or develop novel inhibitors targeting this critical oncogenic pathway. Future research should focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and the identification of potential resistance mechanisms to advance this therapeutic concept toward clinical application.
References
- 1. Targeting MLL1 H3 K4 methyltransferase activity in MLL leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | MLL-Rearranged Leukemias—An Update on Science and Clinical Approaches [frontiersin.org]
- 3. onclive.com [onclive.com]
- 4. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (MM-589) Targeting the WD Repeat Domain 5 Protein (WDR5)-Mixed Lineage Leukemia (MLL) Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Cell Permeability of MM-589 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
MM-589 is a potent, cell-permeable, macrocyclic peptidomimetic inhibitor of the protein-protein interaction (PPI) between the WD repeat domain 5 (WDR5) and mixed lineage leukemia (MLL) proteins.[1][2][3][4] The trifluoroacetic acid (TFA) salt of MM-589 is often used in research to enhance solubility and stability.[1] This technical guide provides a comprehensive overview of the cell permeability of MM-589 TFA, including its mechanism of action, quantitative cellular activity, and the experimental protocols used to assess its effects within a cellular context.
Core Mechanism of Action: Targeting the WDR5-MLL Interaction
MM-589 functions by disrupting the crucial interaction between WDR5 and MLL.[1][2][4] WDR5 is a key component of the MLL histone methyltransferase (HMT) complex, which is responsible for the methylation of histone H3 at lysine (B10760008) 4 (H3K4).[5][6] This epigenetic modification is critical for the transcriptional activation of genes involved in hematopoietic stem cell maintenance and differentiation. In certain types of acute leukemia, chromosomal translocations involving the MLL gene lead to the expression of MLL fusion proteins that drive leukemogenesis.[2][6] The activity of these oncogenic MLL fusion proteins is dependent on their interaction with WDR5.[5]
By binding to a pocket on WDR5 that is normally occupied by MLL, MM-589 competitively inhibits the formation of the functional WDR5-MLL complex.[7] This leads to a reduction in H3K4 methylation, subsequent downregulation of key target genes such as HOXA9 and MEIS1, and ultimately, the inhibition of leukemic cell growth.[3]
Quantitative Data Summary
The efficacy of MM-589 has been quantified through various biochemical and cell-based assays. The following table summarizes the key inhibitory concentrations (IC50) and dissociation constants (Ki) reported in the literature.
| Parameter | Value | Description | Reference |
| WDR5 Binding (IC50) | 0.90 nM | Concentration required to inhibit 50% of WDR5 binding. | [1][2][4] |
| WDR5 Binding (Ki) | <1 nM | Dissociation constant, indicating high-affinity binding to WDR5. | [2][4] |
| MLL H3K4 HMT Activity (IC50) | 12.7 nM | Concentration required to inhibit 50% of MLL histone methyltransferase activity. | [1][2][4] |
| MV4-11 Cell Growth (IC50) | 0.25 µM | Concentration required to inhibit 50% of cell growth in the MLL-rearranged leukemia cell line MV4-11. | [1][2][8] |
| MOLM-13 Cell Growth (IC50) | 0.21 µM | Concentration required to inhibit 50% of cell growth in the MLL-rearranged leukemia cell line MOLM-13. | [1][2][8] |
| HL-60 Cell Growth (IC50) | 8.6 µM | Concentration required to inhibit 50% of cell growth in the HL-60 leukemia cell line (does not harbor MLL translocations). | [1][2][8] |
Experimental Protocols
While the full, detailed experimental protocols for the cell permeability of MM-589 are found within the primary literature, this section outlines the general methodologies typically employed for such assessments.
Cell Viability and Proliferation Assay
The cellular activity of MM-589, which is a direct consequence of its cell permeability, is often determined using a cell viability or proliferation assay.
Objective: To determine the concentration of MM-589 that inhibits the growth of cancer cell lines by 50% (IC50).
General Protocol:
-
Cell Culture: Human leukemia cell lines, such as MV4-11 and MOLM-13 (with MLL translocations) and HL-60 (without MLL translocations), are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density.
-
Compound Treatment: A serial dilution of this compound is prepared and added to the cells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 4 to 7 days.[1]
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as one based on the reduction of a tetrazolium salt (e.g., MTS or MTT) or the quantification of ATP (e.g., CellTiter-Glo®).
-
Data Analysis: The results are normalized to the vehicle control, and the IC50 values are calculated by fitting the data to a dose-response curve.
Visualizations
Signaling Pathway of MM-589 Action
Caption: MM-589 inhibits the WDR5-MLL interaction, leading to reduced H3K4 methylation and suppression of leukemogenesis.
General Experimental Workflow for Assessing Cellular Activity
Caption: A typical workflow for determining the in-vitro efficacy of MM-589 in leukemia cell lines.
References
- 1. An Experimental Workflow for Studying Barrier Integrity, Permeability, and Tight Junction Composition and Localization in a Single Endothelial Cell Monolayer: Proof of Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel cell permeability assay for macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MLL1/WDR5 complex in leukemogenesis and epigenetic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WDR5 Interacts with Mixed Lineage Leukemia (MLL) Protein via the Histone H3-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancer-research-network.com [cancer-research-network.com]
MM-589 TFA: A Potent Epigenetic Modulator Targeting the WDR5-MLL Interaction
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
MM-589 TFA is a highly potent, cell-permeable, macrocyclic peptidomimetic that acts as an epigenetic modulator by disrupting the protein-protein interaction (PPI) between WD repeat domain 5 (WDR5) and Mixed Lineage Leukemia 1 (MLL1). This interaction is critical for the histone methyltransferase (HMT) activity of the MLL1 complex, which catalyzes the trimethylation of histone H3 at lysine (B10760008) 4 (H3K4me3), a key epigenetic mark associated with active gene transcription. In certain hematological malignancies, particularly those with MLL1 gene rearrangements, the aberrant activity of the MLL1 complex is a key driver of oncogenesis. This compound offers a targeted therapeutic strategy by inhibiting this crucial interaction, leading to the downregulation of key oncogenic target genes and subsequent inhibition of cancer cell growth. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and the broader context of its role as an epigenetic modulator.
Introduction to this compound and its Target
This compound has emerged as a powerful tool for studying and potentially treating cancers driven by aberrant MLL1 activity. It is a synthetic molecule designed to specifically interrupt the binding of the MLL1 protein to WDR5.
WDR5 is a core scaffolding protein within the MLL/SET1 family of histone methyltransferase complexes. It plays a crucial role in presenting the histone H3 tail for methylation by the catalytic subunit of the complex, MLL1.[1][2] WDR5 is also involved in various other chromatin remodeling and gene transcription processes.[3][4][5]
MLL1 is a histone methyltransferase that, as part of a larger complex, trimethylates H3K4.[6] This H3K4me3 mark is a key epigenetic signal for transcriptional activation and is essential for the expression of developmental genes, including the HOXA9 and MEIS1 genes.[7][8][9][10] In acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) with MLL1 gene rearrangements, fusion proteins are created that aberrantly recruit the MLL1 complex to target genes, leading to their sustained overexpression and leukemogenesis.[11][12]
By disrupting the WDR5-MLL1 interaction, this compound effectively inhibits the HMT activity of the MLL1 complex, leading to a reduction in H3K4me3 levels at the promoters of MLL1 target genes. This, in turn, suppresses the expression of oncogenes like HOXA9 and MEIS1, ultimately inhibiting the proliferation of leukemia cells.[13][14]
Quantitative Data
The following tables summarize the key quantitative data reported for MM-589.
Table 1: In Vitro Activity of MM-589
| Parameter | Value | Description | Reference(s) |
| WDR5 Binding (IC50) | 0.90 nM | Concentration of MM-589 required to inhibit 50% of WDR5 binding in a competitive binding assay. | [14][15] |
| MLL H3K4 HMT Activity (IC50) | 12.7 nM | Concentration of MM-589 required to inhibit 50% of the histone methyltransferase activity of the MLL complex. | [14][15] |
Table 2: Cellular Activity of MM-589 in Leukemia Cell Lines
| Cell Line | MLL Status | IC50 (µM) | Description | Reference(s) |
| MV4-11 | MLL-AF4 fusion | 0.25 | Concentration of MM-589 required to inhibit 50% of cell growth. | [14] |
| MOLM-13 | MLL-AF9 fusion | 0.21 | Concentration of MM-589 required to inhibit 50% of cell growth. | [14] |
| HL-60 | MLL wild-type | 8.6 | Concentration of MM-589 required to inhibit 50% of cell growth. | [14] |
Signaling Pathway and Mechanism of Action
This compound's mechanism of action is centered on the disruption of the WDR5-MLL1 signaling axis. The following diagram illustrates this pathway and the point of intervention by MM-589.
Caption: The WDR5-MLL1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound. These protocols are based on established methods and may require optimization for specific laboratory conditions.
AlphaLISA Assay for WDR5-MLL1 Interaction
This assay is used to quantify the inhibitory effect of MM-589 on the WDR5-MLL1 protein-protein interaction.
Materials:
-
Recombinant human WDR5 protein
-
Biotinylated MLL1 peptide (containing the WDR5-binding motif)
-
Streptavidin-coated Donor beads
-
Anti-human WDR5 antibody-conjugated Acceptor beads
-
This compound
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add WDR5 protein and the biotinylated MLL1 peptide.
-
Add the diluted this compound or vehicle control to the wells.
-
Incubate for 1 hour at room temperature to allow for inhibitor binding.
-
Add the anti-human WDR5 Acceptor beads and incubate for 1 hour.
-
Add the Streptavidin Donor beads and incubate for 30 minutes in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Calculate IC50 values from the dose-response curve.
Histone Methyltransferase (HMT) Assay
This assay measures the enzymatic activity of the MLL1 complex and its inhibition by MM-589.
Materials:
-
Reconstituted MLL1 complex (containing MLL1, WDR5, RbBP5, and ASH2L)
-
Histone H3 substrate (e.g., recombinant H3 or H3 peptides)
-
S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)
-
This compound
-
Reaction buffer
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of this compound.
-
In a reaction tube, combine the MLL1 complex, histone H3 substrate, and reaction buffer.
-
Add the diluted this compound or vehicle control.
-
Initiate the reaction by adding ³H-SAM.
-
Incubate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding trichloroacetic acid).
-
Spot the reaction mixture onto filter paper and wash to remove unincorporated ³H-SAM.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Determine IC50 values from the inhibition curve.
Cell Viability (MTT) Assay
This assay determines the effect of this compound on the proliferation of leukemia cell lines.
Materials:
-
Leukemia cell lines (e.g., MV4-11, MOLM-13, HL-60)
-
Cell culture medium and supplements
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well plates
Procedure:
-
Seed the leukemia cells in 96-well plates at an appropriate density.
-
Prepare serial dilutions of this compound in culture medium.
-
Add the diluted compound or vehicle control to the cells.
-
Incubate the plates for a specified duration (e.g., 72 hours) at 37°C in a CO₂ incubator.
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Experimental and Logical Workflows
The following diagrams illustrate the typical workflows for the evaluation of a WDR5-MLL1 inhibitor like MM-589.
Caption: A typical experimental workflow for the evaluation of WDR5-MLL1 inhibitors.
Caption: The logical relationship of this compound's mechanism of action.
Conclusion
This compound represents a significant advancement in the field of epigenetic modulators, offering a highly potent and specific tool for targeting the WDR5-MLL1 axis. Its ability to disrupt this key interaction leads to the suppression of oncogenic gene expression and provides a promising therapeutic avenue for the treatment of MLL-rearranged leukemias. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and exploit this important epigenetic vulnerability in cancer. Further research and development of MM-589 and similar compounds hold the potential to translate this targeted epigenetic modulation into effective clinical therapies.
References
- 1. Frontiers | The Histone H3 Lysine 4 Presenter WDR5 as an Oncogenic Protein and Novel Epigenetic Target in Cancer [frontiersin.org]
- 2. Epigenetic and transcriptional modulation of WDR5, a chromatin remodeling protein, in Huntington's disease human induced pluripotent stem cell (hiPSC) model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insights into WDR5: unveiling its functions, regulation, and impact on skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Moonlighting with WDR5: A Cellular Multitasker - PMC [pmc.ncbi.nlm.nih.gov]
- 6. H3K4me3 - Wikipedia [en.wikipedia.org]
- 7. epigenie.com [epigenie.com]
- 8. biorxiv.org [biorxiv.org]
- 9. H3K4 Methylation in Aging and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Deregulation of the HOXA9/MEIS1 Axis in Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HOXA9/MEIS1 targets in leukemia: reinforced signaling networks and therapeutic opportunities | Haematologica [haematologica.org]
- 13. researchgate.net [researchgate.net]
- 14. cancer-research-network.com [cancer-research-network.com]
- 15. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (MM-589) Targeting the WD Repeat Domain 5 Protein (WDR5)-Mixed Lineage Leukemia (MLL) Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Basis for MM-589 TFA Binding to WDR5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structural and molecular basis for the binding of MM-589 TFA, a potent peptidomimetic inhibitor, to the WD repeat domain 5 (WDR5) protein. WDR5 is a critical component of the mixed-lineage leukemia (MLL) complex and a key scaffolding protein in various chromatin-modifying complexes, making it an attractive target in oncology, particularly for MLL-rearranged leukemias.
Executive Summary
MM-589 is a highly potent, cell-permeable macrocyclic peptidomimetic that effectively disrupts the protein-protein interaction between WDR5 and MLL1.[1][2][3] This interaction is crucial for the histone methyltransferase (HMT) activity of the MLL1 complex, which is aberrantly regulated in certain forms of acute leukemia.[3][4] MM-589 binds to WDR5 with nanomolar affinity, leading to the inhibition of MLL1's enzymatic function and subsequent suppression of leukemic cell growth.[1][2][3] The high-resolution co-crystal structure of MM-589 in complex with WDR5 provides a detailed atomic-level understanding of this high-affinity interaction, paving the way for the rational design of next-generation WDR5 inhibitors.[2][5]
Quantitative Data Summary
The following table summarizes the key quantitative data for the binding of MM-589 to WDR5 and its inhibitory activity.
| Parameter | Value | Description | Reference |
| WDR5 Binding Affinity (IC50) | 0.90 nM | Concentration of MM-589 required to inhibit 50% of the binding of a fluorescent probe to WDR5. | [1][2][3][6] |
| WDR5 Binding Affinity (Ki) | < 1 nM | Inhibition constant, reflecting the intrinsic binding affinity of MM-589 to WDR5. | [1][2][3] |
| MLL H3K4 HMT Activity (IC50) | 12.7 nM | Concentration of MM-589 required to inhibit 50% of the histone methyltransferase activity of the MLL complex. | [1][2][3][6] |
| Cellular Potency (MV4-11; MLL-rearranged leukemia) | IC50 = 0.25 µM | Concentration of MM-589 that inhibits the growth of the MV4-11 cell line by 50%. | [3] |
| Cellular Potency (MOLM-13; MLL-rearranged leukemia) | IC50 = 0.21 µM | Concentration of MM-589 that inhibits the growth of the MOLM-13 cell line by 50%. | [3] |
| Cellular Potency (HL-60; MLL-wildtype leukemia) | IC50 = 8.6 µM | Concentration of MM-589 that inhibits the growth of the HL-60 cell line by 50%, showing selectivity for MLL-rearranged lines. | [3] |
Signaling Pathway and Mechanism of Action
WDR5 acts as a crucial scaffolding protein, primarily by presenting a binding site for the "WDR5-interacting" (WIN) motif found in various proteins, including the MLL family of histone methyltransferases. The interaction between the WIN motif of MLL1 and the corresponding pocket on WDR5 is essential for the assembly and enzymatic activity of the MLL1 complex, which catalyzes the trimethylation of histone H3 at lysine (B10760008) 4 (H3K4me3). This epigenetic mark is associated with active gene transcription. In MLL-rearranged leukemias, the fusion proteins drive oncogenesis by aberrantly regulating the expression of target genes, such as HOX genes.
MM-589 functions as a competitive inhibitor by directly binding to the WIN site on WDR5, thereby preventing the interaction with MLL1. This disruption of the WDR5-MLL1 complex leads to a reduction in H3K4 trimethylation at target gene promoters, ultimately suppressing the oncogenic transcription program.
Experimental Protocols
Detailed methodologies for the key experiments involved in characterizing the binding of MM-589 to WDR5 are provided below. These are representative protocols based on standard practices in the field.
WDR5 Protein Expression and Purification for Crystallography
This protocol outlines the steps for producing and purifying recombinant WDR5 suitable for structural studies.
a. Expression:
-
Transform E. coli BL21(DE3) cells with a pET-based expression vector containing the human WDR5 sequence (residues 23-334) with an N-terminal His6-SUMO tag.
-
Inoculate a 10 mL LB media starter culture containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Use the starter culture to inoculate 1 L of autoinduction media in a baffled flask.
-
Grow the culture at 37°C with vigorous shaking until the OD600 reaches ~0.6-0.8.
-
Reduce the temperature to 18°C and continue to grow for an additional 16-20 hours to induce protein expression.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.
b. Purification:
-
Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 20 mM imidazole, 1 mM TCEP, and protease inhibitors).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 20,000 x g for 45 minutes at 4°C.
-
Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 40 mM imidazole, 1 mM TCEP).
-
Elute the His6-SUMO-WDR5 protein with elution buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 300 mM imidazole, 1 mM TCEP).
-
Dialyze the eluted protein against a buffer suitable for SUMO protease cleavage (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM TCEP) and add SUMO protease.
-
Incubate overnight at 4°C to cleave the tag.
-
Pass the cleavage reaction through the Ni-NTA column again to remove the His6-SUMO tag and the protease.
-
Collect the flow-through containing untagged WDR5.
-
Perform a final polishing step using size-exclusion chromatography (e.g., Superdex 75 column) in a buffer of 20 mM HEPES pH 7.5, 150 mM NaCl, and 1 mM TCEP.
-
Pool the fractions containing pure WDR5, concentrate, and flash-freeze in liquid nitrogen for storage at -80°C.
X-ray Crystallography of the WDR5-MM-589 Complex
This protocol describes the crystallization and structure determination of WDR5 in complex with MM-589.
-
Complex Formation: Mix purified WDR5 protein (at ~10 mg/mL) with a 3-fold molar excess of this compound dissolved in a suitable solvent (e.g., DMSO, ensuring the final DMSO concentration is below 5%). Incubate on ice for 1 hour.
-
Crystallization:
-
Set up sitting or hanging drop vapor diffusion crystallization trials.
-
Mix 1 µL of the WDR5-MM-589 complex with 1 µL of the reservoir solution.
-
A reported crystallization condition for a similar complex is 25% PEG 4000, 0.1 M sodium acetate (B1210297) pH 4.6, and 0.2 M ammonium (B1175870) sulfate.[6]
-
Incubate the crystallization plates at 20°C.
-
-
Crystal Harvesting and Data Collection:
-
Once crystals appear, harvest them using a cryo-loop and briefly soak them in a cryoprotectant solution (reservoir solution supplemented with 20-30% glycerol (B35011) or ethylene (B1197577) glycol).
-
Flash-cool the crystals in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination:
-
Process the diffraction data using software such as XDS or MOSFLM.
-
Solve the structure by molecular replacement using a previously determined structure of WDR5 as a search model (e.g., PDB ID: 2H14).
-
Refine the model and build the MM-589 ligand into the electron density map using software like COOT and PHENIX.
-
AlphaLISA-based MLL HMT Assay
This is a representative protocol for a homogeneous, no-wash assay to measure the inhibition of MLL histone methyltransferase activity.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20, 0.005% BSA.
-
Enzyme Complex: Reconstituted MLL1 core complex (MLL1, WDR5, RbBP5, ASH2L).
-
Substrate: Biotinylated histone H3 (1-21) peptide.
-
Cofactor: S-adenosylmethionine (SAM).
-
Detection Reagents: Streptavidin-coated Donor beads and anti-H3K4me3 antibody-conjugated Acceptor beads.
-
-
Assay Procedure (384-well plate format):
-
Add 2 µL of this compound diluted in assay buffer to the wells.
-
Add 4 µL of the MLL1 enzyme complex and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 4 µL of a substrate/cofactor mix (biotinylated H3 peptide and SAM).
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and detect the product by adding 5 µL of Acceptor beads diluted in detection buffer. Incubate for 1 hour at room temperature in the dark.
-
Add 5 µL of Donor beads and incubate for 30 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.
-
-
Data Analysis: Calculate IC50 values by fitting the dose-response curves using a four-parameter logistic equation.
Surface Plasmon Resonance (SPR) for Binding Kinetics
This protocol outlines the use of SPR to determine the association (kon) and dissociation (koff) rates of MM-589 binding to WDR5.
-
Immobilization:
-
Immobilize purified WDR5 onto a CM5 sensor chip using standard amine coupling chemistry.
-
Activate the chip surface with a mixture of EDC and NHS.
-
Inject WDR5 in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0) to achieve the desired immobilization level.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in running buffer (e.g., HBS-EP+).
-
Inject the MM-589 solutions over the WDR5 and a reference flow cell (without WDR5) at a constant flow rate.
-
Monitor the association phase, followed by a dissociation phase where only running buffer is flowed over the chip.
-
Regenerate the chip surface between cycles if necessary, using a mild acidic or basic solution.
-
-
Data Analysis: Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kon, koff, and calculate the equilibrium dissociation constant (KD = koff/kon).
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
ITC directly measures the heat released or absorbed during a binding event, providing thermodynamic parameters of the interaction.
-
Sample Preparation:
-
Dialyze purified WDR5 and dissolve this compound in the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP) to minimize heats of dilution.
-
Degas both the protein and inhibitor solutions.
-
Accurately determine the concentrations of both solutions.
-
-
ITC Experiment:
-
Load the WDR5 solution (e.g., 10-20 µM) into the sample cell of the calorimeter.
-
Load the MM-589 solution (e.g., 100-200 µM) into the injection syringe.
-
Perform a series of injections of MM-589 into the WDR5 solution at a constant temperature (e.g., 25°C).
-
-
Data Analysis:
-
Integrate the heat pulses from each injection.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the stoichiometry (n), binding affinity (Ka, and its inverse, KD), and the enthalpy of binding (ΔH).
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding from these values.
-
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the discovery and characterization of a WDR5 inhibitor like MM-589.
Structural Basis of MM-589 Binding
The co-crystal structure of MM-589 with WDR5 (PDB: 5VFC) reveals that the inhibitor binds to the central "WIN" (WDR5-interacting) site, a pocket on the surface of WDR5 that normally accommodates an arginine residue from the MLL1 protein. The macrocyclic structure of MM-589 constrains the molecule into a conformation that is optimal for fitting into this pocket, and a monomethylated guanidine (B92328) group on the inhibitor mimics the key arginine interaction. This high degree of shape and chemical complementarity is responsible for the high binding affinity of MM-589.
References
- 1. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 3. faculty.washington.edu [faculty.washington.edu]
- 4. Targeting MLL1 H3 K4 methyltransferase activity in MLL leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. High-Affinity, Small-Molecule Peptidomimetic Inhibitors of MLL1/WDR5 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of MM-589 TFA: A Potent Inhibitor of the WDR5-MLL Interaction
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of MM-589 TFA, a highly potent and cell-permeable macrocyclic peptidomimetic inhibitor of the WD repeat domain 5 (WDR5) and mixed lineage leukemia (MLL) protein-protein interaction. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting epigenetic pathways in oncology.
Introduction: Targeting the WDR5-MLL Interaction in Leukemia
Acute leukemia, a rapidly progressing cancer of the blood and bone marrow, is often characterized by chromosomal translocations involving the MLL1 gene.[1] These translocations result in the formation of MLL fusion proteins that drive leukemogenesis by aberrantly activating the expression of target genes, such as HOXA9 and MEIS1. The histone methyltransferase activity of the MLL1 complex is critically dependent on its interaction with WDR5, a core component of the complex.[1] Therefore, inhibiting the WDR5-MLL interaction presents a promising therapeutic strategy for the treatment of MLL-rearranged leukemias.
MM-589 was developed as a potent and selective inhibitor of this crucial protein-protein interaction.[2] Its trifluoroacetic acid (TFA) salt, this compound, is often used in research due to its enhanced water solubility and stability.[3]
Discovery of MM-589: A Structure-Based Design Approach
The development of MM-589 was the result of a structure-based design and optimization of macrocyclic peptidomimetics aimed at disrupting the WDR5-MLL interaction.[2] This effort led to the identification of compound 18 (MM-589) as a significant improvement over previous inhibitors, such as MM-401, exhibiting over 40 times greater potency in inhibiting the growth of human leukemia cell lines with MLL translocations.[2]
The high-affinity binding of MM-589 to WDR5 is supported by co-crystal structures, which have elucidated the structural basis for its potent inhibitory activity.[2]
Synthesis of MM-589
While a detailed, step-by-step synthesis protocol for MM-589 is proprietary and detailed in the primary scientific literature, the general approach involves the synthesis of a macrocyclic peptidomimetic. This class of molecules is designed to mimic the key binding interactions of a peptide while having improved pharmacological properties, such as cell permeability and stability. The synthesis of such complex molecules typically involves a multi-step process including solid-phase peptide synthesis, cyclization, and purification. For complete and specific details of the synthesis, it is recommended to consult the primary publication: Karatas H, et al. J Med Chem. 2017 Jun 22;60(12):4818-4839.[4]
Biological Activity and Quantitative Data
MM-589 has demonstrated potent and selective inhibition of the WDR5-MLL interaction and its downstream effects. The key quantitative data are summarized in the tables below.
Table 1: In Vitro Binding and Enzyme Inhibition
| Target/Assay | IC50 | Ki | Reference |
| WDR5 Binding | 0.90 nM | <1 nM | [2][4] |
| MLL H3K4 Methyltransferase (HMT) Activity | 12.7 nM | - | [2][4] |
Table 2: Cellular Activity - Inhibition of Cell Growth
| Cell Line | MLL Status | IC50 | Reference |
| MV4-11 | MLL-AF4 fusion | 0.25 µM | [4] |
| MOLM-13 | MLL-AF9 fusion | 0.21 µM | [4] |
| HL-60 | MLL wild-type | 8.6 µM | [4] |
Mechanism of Action and Signaling Pathway
MM-589 exerts its therapeutic effect by directly binding to WDR5 and disrupting its interaction with MLL1.[1] This inhibition prevents the MLL1 complex from methylating histone H3 at lysine (B10760008) 4 (H3K4), a key epigenetic mark for gene activation. The subsequent decrease in H3K4 methylation at the promoters of MLL target genes, such as HOXA9 and MEIS1, leads to their transcriptional repression and ultimately inhibits the proliferation of leukemia cells.[5]
Figure 1: WDR5-MLL signaling pathway and the inhibitory action of MM-589.
Experimental Protocols
The following sections provide generalized protocols for the key assays used in the evaluation of MM-589. For precise, detailed methodologies, refer to the primary publication by Karatas et al. (2017).
AlphaLISA-based MLL H3K4 Methyltransferase (HMT) Functional Assay
This assay is used to quantify the enzymatic activity of the MLL complex and the inhibitory effect of compounds like MM-589.
Principle: The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based immunoassay. In this context, a biotinylated histone H3 substrate peptide is methylated by the MLL complex. The resulting methylated lysine is recognized by an antibody conjugated to an acceptor bead. Streptavidin-coated donor beads bind to the biotinylated peptide, bringing the donor and acceptor beads into close proximity. Upon excitation, the donor bead releases singlet oxygen, which triggers a chemiluminescent signal from the acceptor bead. The intensity of the light signal is proportional to the level of histone methylation.
Generalized Protocol:
-
Reaction Setup: In a 384-well plate, combine the MLL enzyme complex, the biotinylated H3 peptide substrate, S-adenosylmethionine (SAM, the methyl donor), and varying concentrations of MM-589 or a vehicle control in an appropriate assay buffer.
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 1-2 hours) to allow for the enzymatic reaction to occur.
-
Detection: Add a mixture of the anti-methylated H3K4 antibody-conjugated acceptor beads and streptavidin-coated donor beads.
-
Incubation: Incubate in the dark at room temperature for a specified time (e.g., 1 hour) to allow for bead-antibody-substrate binding.
-
Signal Reading: Read the plate using an AlphaScreen-capable plate reader.
-
Data Analysis: Calculate the IC50 value for MM-589 by plotting the inhibition of the luminescent signal against the logarithm of the inhibitor concentration.
Figure 2: Generalized workflow for the AlphaLISA MLL HMT assay.
Cell Growth Inhibition Assay
This assay determines the cytotoxic or cytostatic effect of MM-589 on leukemia cell lines.
Principle: Cell viability is assessed using a colorimetric or luminescent method. For example, a WST-8 assay involves the reduction of a tetrazolium salt (WST-8) by cellular dehydrogenases in viable cells to produce a colored formazan (B1609692) product. The amount of formazan is directly proportional to the number of living cells.
Generalized Protocol:
-
Cell Seeding: Seed human leukemia cell lines (e.g., MV4-11, MOLM-13, HL-60) into 96-well plates at a predetermined density.
-
Compound Treatment: Add serial dilutions of this compound or a vehicle control (e.g., DMSO) to the wells.
-
Incubation: Incubate the plates for a specified period (e.g., 4 or 7 days) at 37°C in a humidified incubator with 5% CO2.
-
Viability Reagent Addition: Add the cell viability reagent (e.g., WST-8) to each well.
-
Incubation: Incubate for a short period (e.g., 1-4 hours) to allow for color development.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Figure 3: Generalized workflow for the cell growth inhibition assay.
Conclusion
This compound is a groundbreaking tool compound and a potential therapeutic lead that potently and selectively inhibits the WDR5-MLL protein-protein interaction. Its discovery, guided by structure-based design, has provided a powerful probe for studying the epigenetic regulation of gene expression in leukemia and a promising starting point for the development of novel anti-cancer therapies. The data and protocols summarized in this guide offer a comprehensive overview for researchers and drug developers working in this exciting field. For the most detailed and specific information, consulting the primary scientific literature is highly recommended.
References
- 1. Development of Multiple Cell-Based Assays for the Detection of Histone H3 Lys27 Trimethylation (H3K27me3) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (MM-589) Targeting the WD Repeat Domain 5 Protein (WDR5)-Mixed Lineage Leukemia (MLL) Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
The Macrocyclic Peptidomimetic MM-589 TFA: A Potent Inhibitor of H3K4 Methyltransferase Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
MM-589 is a highly potent, cell-permeable macrocyclic peptidomimetic that acts as an inhibitor of the protein-protein interaction (PPI) between WD repeat domain 5 (WDR5) and Mixed Lineage Leukemia (MLL). This interaction is critical for the assembly and enzymatic activity of the MLL complex, which is a key histone H3 lysine (B10760008) 4 (H3K4) methyltransferase. Dysregulation of MLL activity is a hallmark of certain aggressive leukemias, making the WDR5-MLL interaction a compelling target for therapeutic intervention. MM-589 TFA, the trifluoroacetic acid salt form of MM-589, offers enhanced water solubility and stability for research applications. This guide provides a comprehensive overview of the technical details surrounding the effect of this compound on H3K4 methyltransferase activity, including quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Quantitative Data Summary
The inhibitory activity of MM-589 has been quantified through various biochemical and cell-based assays. The following tables summarize the key findings, providing a clear comparison of its potency against its direct target, its enzymatic activity, and its effects on leukemia cell lines.
Table 1: In Vitro Inhibitory Activity of MM-589
| Target/Assay | IC50 Value | Reference |
| WDR5 Binding | 0.90 nM | [1] |
| MLL H3K4 Methyltransferase Activity | 12.7 nM | [1] |
Table 2: Cellular Activity of MM-589 in Human Leukemia Cell Lines
| Cell Line | Description | IC50 Value (Growth Inhibition) | Reference |
| MV4-11 | MLL-rearranged acute myeloid leukemia (AML) | 0.25 µM | [1] |
| MOLM-13 | MLL-rearranged AML | 0.21 µM | [1] |
| HL-60 | Acute promyelocytic leukemia (non-MLL rearranged) | 8.6 µM | [1] |
Signaling Pathway and Mechanism of Action
MM-589 exerts its effect by disrupting the crucial interaction between WDR5 and the MLL1 subunit of the MLL histone methyltransferase complex. This interaction is fundamental for the catalytic activity of the complex, which is responsible for the methylation of histone H3 at lysine 4 (H3K4). H3K4 methylation is an epigenetic mark generally associated with active gene transcription. In MLL-rearranged leukemias, the fusion proteins aberrantly recruit the MLL complex to target genes, leading to their overexpression and driving leukemogenesis. By binding to WDR5, MM-589 prevents the proper assembly of the MLL complex, thereby inhibiting H3K4 methyltransferase activity and suppressing the expression of key oncogenes.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of MM-589.
AlphaLISA-based MLL H3K4 Methyltransferase (HMT) Assay
This assay quantitatively measures the inhibition of MLL1's H3K4 methyltransferase activity by MM-589. The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology is used to detect the methylation of a biotinylated histone H3 peptide substrate.
Materials:
-
Recombinant MLL1/WDR5/RBBP5/ASH2L protein complex
-
Biotinylated Histone H3 (1-21) peptide
-
S-adenosyl-L-methionine (SAM)
-
Anti-H3K4me2 AlphaLISA Acceptor beads
-
Streptavidin-coated Donor beads
-
AlphaLISA Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 0.01% Tween-20, 0.1% BSA, 5 mM DTT)
-
This compound stock solution (in DMSO)
-
384-well white opaque assay plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO, followed by dilution in assay buffer to the desired final concentrations.
-
In a 384-well plate, add the MLL1 complex, biotinylated H3 peptide, and SAM to the assay buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the reaction mixture.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Stop the reaction by adding a solution containing the Anti-H3K4me2 AlphaLISA Acceptor beads.
-
Incubate the plate in the dark at room temperature for a further period (e.g., 60 minutes) to allow for antibody-antigen binding.
-
Add the Streptavidin-coated Donor beads to the wells.
-
Incubate the plate again in the dark at room temperature (e.g., 30 minutes).
-
Read the plate on an AlphaScreen-capable plate reader. The signal generated is proportional to the amount of H3K4 methylation.
-
Calculate the IC50 values by fitting the data to a four-parameter logistic equation using appropriate software.
Cell Viability Assay
This assay determines the effect of MM-589 on the proliferation and viability of leukemia cell lines. An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method for this purpose.
Materials:
-
Human leukemia cell lines (e.g., MV4-11, MOLM-13, HL-60)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear-bottom cell culture plates
Procedure:
-
Seed the leukemia cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell adherence (if applicable) and recovery.
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., <0.5%).
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound or vehicle control (medium with DMSO).
-
Incubate the plates for a specified period (e.g., 4 or 7 days) at 37°C in a humidified 5% CO2 incubator.
-
After the incubation period, add MTT reagent to each well and incubate for an additional 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution of the formazan.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value by plotting the data and fitting to a dose-response curve.
Conclusion
This compound is a potent and specific inhibitor of the WDR5-MLL interaction, leading to the effective suppression of H3K4 methyltransferase activity. The quantitative data demonstrate its high affinity for WDR5 and its ability to inhibit MLL enzymatic function at nanomolar concentrations. Furthermore, MM-589 selectively inhibits the growth of MLL-rearranged leukemia cell lines at sub-micromolar concentrations, highlighting its potential as a targeted therapeutic agent. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the mechanism and efficacy of MM-589 and similar WDR5-MLL interaction inhibitors in the context of drug discovery and development for acute leukemias.
References
Understanding the WIN Site of WDR5 for Inhibitor Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
WD repeat-containing protein 5 (WDR5) has emerged as a critical scaffolding protein in numerous cellular processes, most notably in the assembly and function of histone methyltransferase complexes, such as the Mixed-Lineage Leukemia (MLL) complex.[1][2] Its interaction with other proteins is often mediated through a distinct arginine-binding cavity known as the WDR5-interaction (WIN) site.[3][4] The essential role of the WDR5-WIN site in tethering these complexes to chromatin has made it a compelling target for therapeutic intervention, particularly in oncology.[5][6][7] This guide provides an in-depth technical overview of the WDR5 WIN site, focusing on the design and evaluation of its inhibitors. We will delve into the structural biology of the WIN site, the mechanism of action of its inhibitors, quantitative binding data for key compounds, detailed experimental protocols for their characterization, and the signaling pathways affected by their activity.
The WDR5 WIN Site: Structure and Function
WDR5 is a seven-bladed beta-propeller protein that serves as a crucial interaction hub.[2] The WIN site is a well-defined, deep pocket on the surface of WDR5 that specifically recognizes and binds to a conserved arginine-containing sequence, known as the WIN motif, present in its binding partners.[8][9] This interaction is fundamental for the assembly and enzymatic activity of the MLL1 core complex, which is responsible for histone H3 lysine (B10760008) 4 (H3K4) methylation, a key epigenetic mark associated with active gene transcription.[8][10] By anchoring the MLL complex to chromatin, WDR5 plays a pivotal role in regulating gene expression.[5][6] Dysregulation of WDR5 and the MLL complex is a hallmark of various cancers, including MLL-rearranged leukemias, making the WDR5-WIN site a prime target for inhibitor development.[7][11]
Mechanism of Action of WIN Site Inhibitors
WIN site inhibitors are small molecules designed to competitively bind to the arginine-binding pocket of WDR5, thereby disrupting its interaction with WIN motif-containing proteins like MLL1.[7][12] The primary mechanism of action of these inhibitors is the displacement of WDR5 from chromatin.[5][6] This eviction leads to a significant reduction in the expression of WDR5 target genes, a large proportion of which are involved in ribosome biogenesis and protein synthesis.[7][13]
The suppression of ribosomal protein gene (RPG) transcription induces a state of "nucleolar stress."[7][13] This, in turn, activates the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis in cancer cells.[7][13] Notably, the anti-cancer effects of WIN site inhibitors are often p53-dependent.[14]
Quantitative Data for WDR5 WIN Site Inhibitors
The development of potent and selective WDR5 WIN site inhibitors has been a major focus of recent drug discovery efforts. Several classes of small molecules have been identified, with some exhibiting picomolar to nanomolar affinity for WDR5. The following table summarizes the binding affinities and inhibitory concentrations for some of the most well-characterized WIN site inhibitors.
| Inhibitor | Assay Type | Parameter | Value | Reference(s) |
| OICR-9429 | Isothermal Titration Calorimetry (ITC) | Kd | 52 nM | [4] |
| Surface Plasmon Resonance (SPR) | Kd | 24 nM | [4] | |
| Biochemical Assay | IC50 (WDR5-MLL interaction) | 64 nM | [3] | |
| Cell-based Assay (MV4;11) | IC50 | 3.2 µM | [5] | |
| C3 | Isothermal Titration Calorimetry (ITC) | Kd | 1.3 nM | [14] |
| C6 | Isothermal Titration Calorimetry (ITC) | Kd | 0.1 nM | [5][6][14] |
| Cell-based Assay (MV4;11) | IC50 | 3.2 µM | [15] | |
| MM-401 | Biochemical Assay | Ki (WDR5 binding) | < 1 nM | [8] |
| Biochemical Assay | IC50 (WDR5-MLL1 interaction) | 0.9 nM | [8] | |
| HMT Assay | IC50 (MLL1 activity) | 0.32 µM | [8][16] | |
| MM-102 | Biochemical Assay | Ki (WDR5 binding) | < 1 nM | [16] |
| Biochemical Assay | IC50 | 2.4 nM | [15] | |
| MM-589 | Biochemical Assay | IC50 (MLL HMT activity) | 12.7 nM | [15] |
| WDR5-0103 | Isothermal Titration Calorimetry (ITC) | Kd | 450 nM | [15][17] |
| Compound 3 | TR-FRET Assay | Ki | 20 pM | [18] |
| Compound 9 | TR-FRET Assay | Ki | < 20 pM | [18] |
| Compound 10 | TR-FRET Assay | Ki | < 20 pM | [18] |
Experimental Protocols
Accurate characterization of WDR5 WIN site inhibitors requires robust and reproducible experimental methods. Below are detailed protocols for three key biophysical assays used to measure the binding affinity and kinetics of these inhibitors.
Fluorescence Polarization (FP) Assay
This assay measures the disruption of the interaction between WDR5 and a fluorescently labeled WIN motif peptide by a small molecule inhibitor.
Materials:
-
Purified recombinant WDR5 protein
-
Fluorescently labeled WIN motif peptide (e.g., FITC-MLL1 peptide)
-
Assay buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
384-well, low-volume, black, non-binding surface microplates
-
Test compounds (inhibitors) dissolved in DMSO
Protocol:
-
Prepare Reagents:
-
Prepare a 2X solution of WDR5 protein in assay buffer at a concentration optimized for a significant polarization window.
-
Prepare a 2X solution of the fluorescently labeled WIN peptide in assay buffer at a concentration typically at or below its Kd for WDR5.
-
Prepare serial dilutions of the test compounds in DMSO, and then dilute them into assay buffer to create 4X final concentrations.
-
-
Assay Plate Setup:
-
Add 5 µL of the 4X test compound solution to the appropriate wells of the 384-well plate. For control wells, add 5 µL of assay buffer with the corresponding DMSO concentration.
-
Add 5 µL of the 2X fluorescent peptide solution to all wells.
-
To initiate the binding reaction, add 10 µL of the 2X WDR5 protein solution to all wells except for the "peptide only" control wells (add 10 µL of assay buffer instead).
-
-
Incubation:
-
Seal the plate and incubate at room temperature for 30-60 minutes to allow the binding to reach equilibrium. Protect the plate from light.
-
-
Measurement:
-
Measure the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for FITC).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[19]
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change associated with the binding of an inhibitor to WDR5, providing a complete thermodynamic profile of the interaction (Kd, ΔH, and ΔS).
Materials:
-
Purified recombinant WDR5 protein
-
Test compound (inhibitor)
-
Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP)
-
Isothermal titration calorimeter
Protocol:
-
Sample Preparation:
-
Dialyze both the WDR5 protein and the test compound extensively against the same batch of dialysis buffer to minimize buffer mismatch artifacts.[9]
-
Determine the accurate concentrations of the protein and the compound after dialysis.
-
Degas both solutions immediately before the experiment.
-
-
ITC Experiment Setup:
-
Load the WDR5 protein solution (typically 10-50 µM) into the sample cell of the calorimeter.[20]
-
Load the test compound solution (typically 10-20 fold higher concentration than the protein) into the injection syringe.[20]
-
Set the experimental parameters, including the cell temperature (e.g., 25°C), stirring speed, and injection volume and spacing.
-
-
Titration:
-
Perform a series of injections of the test compound into the protein solution. The heat change upon each injection is measured.
-
-
Data Analysis:
-
Integrate the raw ITC data to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of the ligand to the protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), enthalpy change (ΔH), and stoichiometry (n) of the interaction.[20]
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of the binding and dissociation of an inhibitor to WDR5, providing kinetic information (kon and koff) in addition to the binding affinity (Kd).
Materials:
-
Purified recombinant WDR5 protein
-
Test compound (inhibitor)
-
SPR sensor chip (e.g., CM5 chip)
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
Protocol:
-
Protein Immobilization:
-
Activate the carboxyl groups on the sensor chip surface using a mixture of EDC and NHS.
-
Inject the WDR5 protein solution over the activated surface to covalently immobilize it via amine coupling.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
-
Binding Analysis:
-
Inject a series of concentrations of the test compound in running buffer over the immobilized WDR5 surface.
-
Monitor the change in the SPR signal (response units, RU) in real-time to observe the association phase.
-
After the injection, flow running buffer over the surface to monitor the dissociation phase.
-
Regenerate the sensor surface between different compound injections if necessary, using a suitable regeneration solution.
-
-
Data Analysis:
-
Subtract the response from a reference flow cell (without immobilized protein) to correct for bulk refractive index changes.
-
Globally fit the association and dissociation curves from the different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).[21][22]
-
Signaling Pathways and Experimental Workflows
Signaling Pathway: WDR5 Inhibition, Nucleolar Stress, and p53 Activation
The mechanism of action of WDR5 WIN site inhibitors culminates in the activation of the p53 signaling pathway through the induction of nucleolar stress. The following diagram illustrates this pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of WIN site inhibitor on the WDR5 interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. OICR 9429 | WDR5 | Tocris Bioscience [tocris.com]
- 4. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 5. WDR5 WIN site inhibitor C6 (WDR5-IN-4) | WDR5 inhibitor | Probechem Biochemicals [probechem.com]
- 6. WDR5 WIN site inhibitor C6 TFA | WDR5 inhibitor | Probechem Biochemicals [probechem.com]
- 7. Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 10. Impact of WIN site inhibitor on the WDR5 interactome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting WD repeat domain 5 enhances chemosensitivity and inhibits proliferation and programmed death-ligand 1 expression in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting MLL1 H3 K4 methyltransferase activity in MLL leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ribosome subunit attrition and activation of the p53–MDM4 axis dominate the response of MLL-rearranged cancer cells to WDR5 WIN site inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting the WIN Site of WDR5 | Basic Sciences | Vanderbilt University [medschool.vanderbilt.edu]
- 15. Recent Progress in Modulation of WD40-Repeat Domain 5 Protein (WDR5): Inhibitors and Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. selleckchem.com [selleckchem.com]
- 18. pnas.org [pnas.org]
- 19. researchgate.net [researchgate.net]
- 20. Characterization of a Novel WDR5-binding Site That Recruits RbBP5 through a Conserved Motif to Enhance Methylation of Histone H3 Lysine 4 by Mixed Lineage Leukemia Protein-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Experimental design for kinetic analysis of protein-protein interactions with surface plasmon resonance biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. path.ox.ac.uk [path.ox.ac.uk]
A Technical Guide to Preclinical Studies of WDR5 Inhibitors in Cancer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical research and development of small-molecule inhibitors targeting WD repeat-containing protein 5 (WDR5), a promising therapeutic target in oncology. WDR5 is a scaffolding protein crucial for the assembly and function of multiple protein complexes, including the mixed-lineage leukemia (MLL)/SET complexes and MYC-driven transcriptional machinery, making it a pivotal node in oncogenesis.[1][2][3]
Core Function and Rationale for Targeting WDR5 in Cancer
WD repeat domain 5 (WDR5) is a highly conserved nuclear protein that serves as a critical scaffolding component for numerous multiprotein complexes involved in chromatin modification and gene transcription.[1][2] Its two primary interaction surfaces, the WDR5-interaction (WIN) site and the WDR5-binding motif (WBM) site, mediate its assembly into distinct functional complexes.[3]
-
Role in MLL/SET Complexes: WDR5 is a core component of the MLL/SET histone methyltransferase (HMT) complexes.[2][4] Through its WIN site, WDR5 binds to MLL1 and other complex members, anchoring them to chromatin and enabling the methylation of histone H3 at lysine (B10760008) 4 (H3K4me3), an epigenetic mark associated with active gene transcription.[5][6] Aberrant MLL activity is a hallmark of certain aggressive leukemias.[6]
-
Interaction with MYC Oncogene: WDR5 is also an essential cofactor for MYC-driven tumorigenesis.[2][6] It binds to the MYC Box IIIb motif via its WBM site, scaffolding the association of the MYC oncoprotein with chromatin at critical target genes, particularly those involved in ribosome biogenesis and protein synthesis.[2][3][7] This interaction is vital for sustaining the high translational capacity required by rapidly proliferating cancer cells.
Inhibiting WDR5 offers a therapeutic strategy to disrupt these oncogenic processes. Small-molecule inhibitors have been developed to primarily target the WIN site, preventing the protein-protein interactions necessary for its function.[5]
Signaling Pathways and Mechanism of Action of WDR5 Inhibitors
The prevailing model for the action of WDR5 WIN-site inhibitors (WINi) has evolved from a primary focus on epigenetic modulation to a more nuanced understanding involving the disruption of ribosomal biogenesis.
A. Canonical MLL/SET Pathway and WDR5's Role
WDR5 is integral to the MLL1 complex, which includes ASH2L, RBBP5, and DPY30. This complex catalyzes the trimethylation of H3K4, leading to the transcriptional activation of target genes, such as HOX genes, which are critical in development and often dysregulated in leukemia.
Caption: WDR5 as a core component of the MLL1/SET1 histone methyltransferase complex.
B. WDR5-MYC Interaction and Ribosome Biogenesis Pathway
A critical, KMT2-independent function of WDR5 is its role in recruiting MYC to the promoters of ribosomal protein genes (RPGs).[7][8] This drives the high levels of protein synthesis necessary for tumor growth.
Caption: WDR5 facilitates MYC-dependent transcription of ribosomal genes.
C. Mechanism of WIN-Site Inhibitors
Contrary to early hypotheses, potent WIN-site inhibitors (WINi) do not primarily act by globally altering H3K4 methylation.[4][9] Instead, they function by displacing WDR5 from chromatin at specific loci, most notably at protein synthesis genes.[4] This leads to a cascade of events culminating in p53-dependent apoptosis.[2]
Caption: The anti-cancer mechanism of WDR5 WIN-site inhibitors.
Quantitative Data from Preclinical Studies
Numerous small-molecule inhibitors targeting the WDR5 WIN site have been developed and evaluated in preclinical cancer models. These agents have shown potent anti-proliferative activity in various cancer cell lines and significant tumor growth inhibition in xenograft models.[2]
Table 1: In Vitro Efficacy of Selected WDR5 Inhibitors
| Inhibitor | Cancer Type | Cell Line | Assay | IC50 / EC50 (nM) | Reference |
| OICR-9429 | MLL-rearranged Leukemia | MOLM-13 | Proliferation | ~1,200 | [10] |
| MLL-rearranged Leukemia | MV4;11 | Proliferation | ~2,000 | [10] | |
| MM-401 | MLL-rearranged Leukemia | MOLM-13 | Proliferation | ~700 | [4] |
| C6 | MLL-rearranged Leukemia | MV4;11 | Proliferation | Low nM range | [2] |
| C16 | Glioblastoma | CSC models | Proliferation | ~3,000 (3 µM) | [11][12] |
| Compound 9 | MLL-rearranged Leukemia | MV4;11 | Proliferation | 2.5 ± 0.3 | [2] |
| Compound 10 | MLL-rearranged Leukemia | MV4;11 | Proliferation | 1.8 ± 0.1 | [2] |
Table 2: In Vivo Efficacy of Selected WDR5 Inhibitors
| Inhibitor | Cancer Model | Administration | Dosage | Outcome | Reference |
| Compound 3 | MV4;11 Xenograft | i.p. | 50 mg/kg | Significant TGI | [13] |
| Compound 9 | MV4;11 Xenograft | Oral | 100 mg/kg, BID | Tumor Regression | [2] |
| Compound 10 | MV4;11 Xenograft | Oral | 100 mg/kg, BID | 75% TGI | [2] |
| C10 | Leukemia Xenograft | - | - | Effective as single agent | [14] |
| C16 | Glioblastoma Xenograft | i.p. | 10 mg/kg, daily | Reduced tumor growth | [12] |
(Note: TGI = Tumor Growth Inhibition; i.p. = intraperitoneal; BID = twice daily)
Key Experimental Protocols
Detailed and reproducible methodologies are critical for the evaluation of WDR5 inhibitors. Below are representative protocols for key preclinical assays.
A. Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
This biochemical assay is used to quantify the binding affinity of inhibitors to the WDR5 protein by measuring the disruption of a known protein-protein interaction.
Caption: Workflow for a WDR5-MLL1 interaction TR-FRET assay.
Protocol Details:
-
Reagents: GST-tagged WDR5 protein, biotinylated MLL1 peptide (containing the WIN motif), Europium or Terbium-labeled anti-GST antibody (donor), and streptavidin-conjugated fluorophore (e.g., APC, acceptor).
-
Procedure:
-
Dispense test compounds in serial dilutions into a 384-well assay plate.
-
Add a pre-mixed solution of GST-WDR5 and the labeled anti-GST antibody.
-
Add a solution of the biotinylated MLL1 peptide and streptavidin-acceptor.
-
Incubate the plate in the dark at room temperature to allow the binding reaction to reach equilibrium.
-
Read the plate on a TR-FRET-compatible reader.
-
-
Data Analysis: The ratio of acceptor to donor emission is calculated. A decrease in this ratio indicates disruption of the WDR5-MLL1 interaction. Data are plotted against inhibitor concentration to determine the IC50 value.
B. Cellular Proliferation (Viability) Assay
This assay measures the effect of WDR5 inhibitors on the growth and viability of cancer cell lines.
Protocol Details:
-
Cell Seeding: Plate cancer cells (e.g., MV4;11, MOLM-13) in 96-well plates at a predetermined optimal density and allow them to adhere or stabilize overnight.
-
Compound Treatment: Treat cells with a range of concentrations of the WDR5 inhibitor (typically a 10-point, 3-fold serial dilution) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a period relevant to the cell line's doubling time (e.g., 72 to 120 hours).
-
Viability Measurement: Add a viability reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells, or use a resazurin-based reagent.
-
Data Analysis: Measure luminescence or fluorescence using a plate reader. Normalize the data to the vehicle control and plot against the logarithm of inhibitor concentration to calculate the EC50 or GI50 value using a non-linear regression model.
C. Subcutaneous Xenograft Mouse Model
This in vivo model is the standard for assessing the anti-tumor efficacy of a drug candidate.
Protocol Details:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5-10 million MV4;11 cells) mixed with Matrigel into the flank of immunocompromised mice (e.g., NSG or nude mice).
-
Tumor Growth: Monitor mice regularly until tumors reach a palpable, measurable size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize animals into treatment and vehicle control groups. Administer the WDR5 inhibitor via the desired route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule.[2]
-
Monitoring: Measure tumor volume (using calipers) and body weight two to three times per week. Monitor for any signs of toxicity.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size. Euthanize the animals and excise the tumors for weighing and downstream analysis (e.g., Western blot, IHC).
-
Data Analysis: Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group. Statistical significance is determined using appropriate tests (e.g., Student's t-test).[2]
Conclusion and Future Directions
Preclinical studies have firmly established WDR5 as a viable and promising therapeutic target for a range of cancers, particularly those driven by MLL rearrangements or MYC overexpression.[1][2] Potent, orally bioavailable WIN-site inhibitors have demonstrated significant single-agent efficacy in animal models, achieving tumor regression in some cases.[2] The elucidated mechanism of action, centered on the disruption of ribosome biogenesis and induction of nucleolar stress, provides a clear biological rationale for their anti-cancer effects.[3][4]
Future research should focus on:
-
Expanding Indications: Profiling WINi across a broader range of solid and hematologic malignancies to identify new responsive cancer types.[14]
-
Combination Strategies: Investigating synergistic combinations with other targeted agents, such as BCL-2 inhibitors (e.g., venetoclax), to enhance efficacy and overcome potential resistance.[10][14]
-
Biomarker Development: Identifying predictive biomarkers to select patient populations most likely to respond to WDR5-targeted therapy.
-
Targeting the WBM Site: Further exploring the development of inhibitors that disrupt the WDR5-MYC interaction at the WBM site as an alternative therapeutic strategy.[15][16]
The continued advancement of WDR5 inhibitors from preclinical validation toward clinical testing holds significant promise for delivering a new class of targeted cancer therapeutics.
References
- 1. Structure-based discovery of potent WD repeat domain 5 inhibitors that demonstrate efficacy and safety in preclinical animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. WD Repeat Domain 5 Inhibitors for Cancer Therapy: Not What You Think - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting WDR5: A WINning Anti-Cancer Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are WDR5 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Frontiers | The Histone H3 Lysine 4 Presenter WDR5 as an Oncogenic Protein and Novel Epigenetic Target in Cancer [frontiersin.org]
- 7. Human WDR5 promotes breast cancer growth and metastasis via KMT2-independent translation regulation | eLife [elifesciences.org]
- 8. Human WDR5 promotes breast cancer growth and metastasis via KMT2-independent translation regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. News - WDR5 inhibitor - LARVOL VERI [veri.larvol.com]
- 11. biorxiv.org [biorxiv.org]
- 12. WDR5 represents a therapeutically exploitable target for cancer stem cells in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-based discovery of potent WD repeat domain 5 inhibitors that demonstrate efficacy and safety in preclinical animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Discovery of WD Repeat-Containing Protein 5 (WDR5)-MYC inhibitors using fragment-based methods and structure-based design - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Small molecule WDR5 inhibitors down-regulate lncRNA expression - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00605K [pubs.rsc.org]
The Rise of Macrocyclic Peptidomimetics: A Technical Guide to Targeting the WDR5-MLL Interaction with MM-589 and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapeutics is continually evolving, with a growing emphasis on targeting the intricate network of protein-protein interactions (PPIs) that drive oncogenesis. Among these, the interaction between WD repeat domain 5 (WDR5) and mixed-lineage leukemia (MLL) has emerged as a critical dependency in certain hematological malignancies, particularly acute leukemias harboring MLL translocations. This technical guide provides an in-depth exploration of the biological activity of macrocyclic peptidomimetics, exemplified by the potent inhibitor MM-589, that are designed to disrupt this key interaction.
Core Concept: Disrupting a Key Epigenetic Partnership
The MLL1 protein is a histone H3 lysine (B10760008) 4 (H3K4) methyltransferase, an enzyme that plays a crucial role in epigenetic regulation. In many forms of acute leukemia, chromosomal translocations result in the formation of MLL fusion proteins. These aberrant proteins are dependent on their interaction with WDR5 to maintain their histone methyltransferase activity, which leads to the upregulation of target genes such as HOXA9 and MEIS1, ultimately driving leukemogenesis. Macrocyclic peptidomimetics like MM-589 are designed to mimic the binding motif of MLL at the WDR5 interface, competitively inhibiting the WDR5-MLL interaction and thereby abrogating the downstream oncogenic signaling.
Quantitative Biological Activity of WDR5-MLL Inhibitors
The following table summarizes the quantitative biological data for MM-589 and related macrocyclic peptidomimetics, providing a comparative overview of their potency and selectivity.
| Compound | Target Binding (IC₅₀/Kᵢ) | HMT Inhibition (IC₅₀) | Cell Growth Inhibition (IC₅₀) | Cell Line(s) |
| MM-589 | 0.90 nM (IC₅₀, WDR5)[1] | 12.7 nM (MLL HMT)[1] | 0.21 μM | MOLM-13 |
| Kᵢ < 1 nM (WDR5)[1] | 0.25 μM | MV4-11 | ||
| 8.6 μM | HL-60 | |||
| MM-401 | Kᵢ < 1 nM (WDR5)[2] | 0.32 µM (MLL1)[2] | Induces G1/S arrest | MLL-AF9 cells[3] |
| 0.9 nM (IC₅₀, WDR5-MLL1 interaction)[2] | ||||
| MM-102 | 2.4 nM (IC₅₀, WDR5)[4][5] | 0.4 µM (MLL1 HMT)[4] | Induces apoptosis | MLL fusion-positive leukemia cells[4] |
| Kᵢ < 1 nM (WDR5)[4][6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of these macrocyclic peptidomimetics are provided below.
AlphaLISA-Based MLL H3K4 Methyltransferase (HMT) Assay
This assay quantitatively measures the inhibition of MLL1's histone methyltransferase activity.
Materials:
-
Recombinant MLL1 core complex (MLL1, WDR5, RbBP5, ASH2L)
-
Biotinylated histone H3 peptide substrate
-
S-adenosyl-L-methionine (SAM) - methyl donor
-
AlphaLISA anti-methylated histone H3 antibody-conjugated acceptor beads
-
Streptavidin-coated donor beads
-
Assay buffer (e.g., 50 mM HEPES pH 7.8, 100 mM NaCl, 1.0 mM EDTA, 5% glycerol)[4]
-
384-well white opaque microplates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds (e.g., MM-589) in assay buffer.
-
Enzyme and Substrate Preparation: Dilute the MLL1 core complex and the biotinylated H3 peptide/SAM mix in assay buffer.
-
Reaction Initiation: In a 384-well plate, add the test compound dilutions, followed by the MLL1 core complex. Pre-incubate briefly.
-
Methylation Reaction: Initiate the methyltransferase reaction by adding the biotinylated H3 peptide/SAM mixture. Incubate at room temperature.
-
Detection:
-
Stop the reaction by adding the AlphaLISA acceptor beads. Incubate for 60 minutes at room temperature in the dark.
-
Add the streptavidin donor beads. Incubate for 30 minutes at room temperature in the dark.[7]
-
-
Signal Reading: Read the plate on an Alpha-enabled plate reader. The signal generated is proportional to the level of histone methylation.
-
Data Analysis: Calculate the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cell Viability (WST-8) Assay
This colorimetric assay is used to determine the cytotoxic effects of the compounds on leukemia cell lines.
Materials:
-
Leukemia cell lines (e.g., MOLM-13, MV4-11, HL-60)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
WST-8 reagent (e.g., Cell Counting Kit-8)
-
96-well clear-bottom microplates
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed the leukemia cells in a 96-well plate at a density of 10⁴-10⁵ cells/well in 100 µl of culture medium.[8]
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Culture the cells in a CO₂ incubator at 37°C for the desired time period (e.g., 24-48 hours).[8]
-
WST-8 Addition: Add 10 µl of the WST-8 reagent to each well.[8]
-
Incubation: Incubate the plate for 1-4 hours at 37°C in the CO₂ incubator.[9]
-
Absorbance Reading: Gently mix the plate on an orbital shaker for one minute to ensure homogeneous color distribution.[8] Measure the absorbance at 450 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.
Visualizing the Molecular Landscape
The following diagrams, generated using the DOT language, illustrate the key signaling pathway, a typical experimental workflow for inhibitor development, and the logical relationship of the core inhibitory mechanism.
Caption: WDR5-MLL Signaling Pathway in MLL-Rearranged Leukemia.
Caption: Experimental Workflow for WDR5-MLL Inhibitor Development.
Caption: Mechanism of WDR5-MLL Interaction Inhibition by MM-589.
References
- 1. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (MM-589) Targeting the WD Repeat Domain 5 Protein (WDR5)-Mixed Lineage Leukemia (MLL) Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting MLL1 H3 K4 methyltransferase activity in MLL leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Affinity, Small-Molecule Peptidomimetic Inhibitors of MLL1/WDR5 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Development of an AlphaLisa assay for Screening Histone Methyltransferase Inhibitors (NB-SC107) – NOVATEIN BIOSCIENCES [swzbio.com]
- 8. 101.200.202.226 [101.200.202.226]
- 9. zellx.de [zellx.de]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
MM-589 TFA: A Technical Guide to its Mechanism of Action and Impact on Oncogenic Transcription Factors
For Researchers, Scientists, and Drug Development Professionals
Abstract
MM-589 Trifluoroacetate (TFA) is a highly potent, cell-permeable, macrocyclic peptidomimetic that acts as a specific inhibitor of the protein-protein interaction (PPI) between WD repeat domain 5 (WDR5) and mixed lineage leukemia (MLL). This interaction is a critical dependency for the histone methyltransferase activity of the MLL complex, which is aberrantly regulated in various cancers, particularly in acute leukemias with MLL rearrangements. By disrupting this key interaction, MM-589 TFA effectively suppresses the epigenetic machinery responsible for the expression of oncogenic genes. This technical guide provides an in-depth overview of this compound, detailing its mechanism of action, its effects on key oncogenic transcription factors, comprehensive quantitative data, and detailed experimental protocols.
Introduction
The MLL family of histone methyltransferases plays a crucial role in regulating gene expression by catalyzing the methylation of histone H3 at lysine (B10760008) 4 (H3K4). This epigenetic mark is generally associated with active gene transcription. In many forms of cancer, particularly acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), chromosomal translocations involving the MLL1 gene lead to the production of fusion proteins that drive leukemogenesis. The activity of the MLL1 complex is critically dependent on its interaction with WDR5, which acts as a scaffolding protein. Therefore, targeting the WDR5-MLL interaction presents a promising therapeutic strategy for these malignancies. This compound has emerged as a leading inhibitor of this interaction, demonstrating potent anti-proliferative effects in preclinical models.
Mechanism of Action
This compound directly targets the "WIN" (WDR5-interacting) motif binding pocket on the surface of WDR5, thereby preventing the binding of MLL.[1] This disruption of the WDR5-MLL protein-protein interaction inhibits the histone methyltransferase activity of the MLL complex.[2][3][4] The subsequent decrease in H3K4 methylation at the promoter regions of MLL target genes leads to the downregulation of their expression.
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in the context of the WDR5-MLL signaling pathway.
Effect on Oncogenic Transcription Factors
The primary consequence of this compound's activity is the modulation of transcription factors and their target genes that are critical for cancer cell proliferation and survival.
Mixed Lineage Leukemia (MLL) Fusion Proteins
In leukemias with MLL rearrangements, MLL fusion proteins aberrantly drive the expression of downstream target genes, such as the HOX gene clusters, which are essential for hematopoietic stem cell self-renewal. By inhibiting the WDR5-MLL interaction, this compound effectively silences the expression of these oncogenic driver genes.
c-Myc
The oncogenic transcription factor c-Myc is a master regulator of cell growth, proliferation, and metabolism. WDR5 has been shown to be a critical co-factor for c-Myc, where it forms a complex with both c-Myc and MLL at the promoters of c-Myc target genes to facilitate their transcription. Therefore, by inhibiting WDR5, this compound is postulated to indirectly suppress the transcriptional activity of c-Myc, contributing to its anti-cancer effects.
Quantitative Data
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Binding Affinity and Enzyme Inhibition
| Parameter | Value | Reference |
| IC50 for WDR5 Binding | 0.90 nM | [2][3][4] |
| Ki for WDR5 Binding | <1 nM | [1][5] |
| IC50 for MLL H3K4 Methyltransferase Activity | 12.7 nM | [2][3][4] |
Table 2: In Vitro Cell Growth Inhibition (IC50)
| Cell Line | Cancer Type | MLL Status | IC50 (µM) | Reference |
| MV4-11 | Acute Myeloid Leukemia | MLL-AF4 | 0.25 | [3][6] |
| MOLM-13 | Acute Myeloid Leukemia | MLL-AF9 | 0.21 | [3][6] |
| HL-60 | Acute Promyelocytic Leukemia | Wild-type MLL | 8.6 | [3][6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
AlphaLISA-based MLL HMT Functional Assay
This assay is used to measure the inhibition of MLL histone methyltransferase (HMT) activity by this compound.
Materials:
-
Recombinant MLL1 complex (containing MLL1, WDR5, RbBP5, and ASH2L)
-
Biotinylated histone H3 peptide substrate
-
S-adenosyl-L-methionine (SAM) as a methyl donor
-
AlphaLISA anti-H3K4me3 acceptor beads
-
Streptavidin-coated donor beads
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
384-well white opaque microplates
-
This compound
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the MLL1 complex, biotinylated H3 peptide substrate, and SAM.
-
Add the diluted this compound or vehicle control to the respective wells.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Stop the reaction by adding a solution containing the AlphaLISA anti-H3K4me3 acceptor beads.
-
Incubate in the dark at room temperature for 60 minutes.
-
Add streptavidin-coated donor beads to the wells.
-
Incubate in the dark at room temperature for 30 minutes.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Calculate IC50 values from the resulting dose-response curves.
Cell Viability Assay
This assay determines the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MV4-11, MOLM-13, HL-60)
-
Cell culture medium and supplements
-
This compound
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well clear or opaque-walled microplates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow cells to adhere and resume growth overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Treat the cells with the diluted this compound or vehicle control.
-
Incubate the plate for a specified duration (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or signal development.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are used to investigate the binding of the WDR5-MLL complex to specific gene promoters and the effect of this compound on this binding.
Materials:
-
Cancer cells treated with this compound or vehicle
-
Formaldehyde for cross-linking
-
Glycine to quench cross-linking
-
Lysis buffer
-
Sonication equipment
-
Antibodies against WDR5, MLL1, or H3K4me3
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR primers for target gene promoters
Procedure:
-
Cross-link proteins to DNA in treated cells using formaldehyde.
-
Lyse the cells and sonicate the chromatin to shear the DNA into small fragments.
-
Immunoprecipitate the chromatin with an antibody specific to the protein of interest (e.g., WDR5).
-
Wash the beads to remove non-specific binding.
-
Elute the protein-DNA complexes from the beads.
-
Reverse the cross-links and digest the proteins.
-
Purify the DNA.
-
Quantify the amount of immunoprecipitated DNA at specific gene promoters using qPCR.
Conclusion
This compound is a powerful and specific inhibitor of the WDR5-MLL protein-protein interaction, a key dependency in MLL-rearranged leukemias and potentially other cancers where the WDR5-MLL-Myc axis is active. Its ability to disrupt this interaction leads to the suppression of oncogenic gene expression and potent anti-proliferative effects. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working on novel epigenetic therapies. Further investigation into the broader effects of this compound on other oncogenic transcription factors and its in vivo efficacy will be crucial for its clinical development.
References
- 1. WDR5 Interacts with Mixed Lineage Leukemia (MLL) Protein via the Histone H3-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WDR5 represents a therapeutically exploitable target for cancer stem cells in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Wang Lab - Publications [shaomeng-wang.lab.medicine.umich.edu]
- 5. What are WDR5 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (MM-589) Targeting the WD Repeat Domain 5 Protein (WDR5)-Mixed Lineage Leukemia (MLL) Protein-Protein Interaction. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
Methodological & Application
Application Notes and Protocols for MM-589 TFA in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
MM-589 TFA is a potent and cell-permeable macrocyclic peptidomimetic inhibitor of the protein-protein interaction (PPI) between WD repeat domain 5 (WDR5) and mixed lineage leukemia (MLL). By disrupting this interaction, this compound effectively inhibits the histone methyltransferase (HMT) activity of the MLL complex, which is crucial for the regulation of gene expression. Dysregulation of MLL activity is a hallmark of certain types of leukemia, making this compound a promising candidate for targeted cancer therapy. These application notes provide detailed protocols for the in vitro use of this compound in cell culture, including cell line maintenance, cell viability assays, and histone methyltransferase assays.
Mechanism of Action
This compound targets the WDR5-MLL interface. WDR5 is a critical component of the MLL histone methyltransferase complex, responsible for mono-, di-, and tri-methylation of histone H3 at lysine (B10760008) 4 (H3K4). This epigenetic mark is generally associated with active gene transcription. In many forms of acute leukemia, chromosomal translocations involving the MLL gene result in the production of oncogenic MLL fusion proteins. The interaction with WDR5 is essential for the transforming activity of these MLL fusion proteins. MM-589 binds to WDR5 with high affinity, occupying the pocket where MLL normally binds, thereby preventing the assembly of a functional MLL complex and inhibiting its methyltransferase activity.[1][2][3] This leads to a reduction in H3K4 methylation at MLL target genes, resulting in the suppression of leukemogenic gene expression and subsequent inhibition of cancer cell growth.[4]
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of MM-589.
Table 1: In Vitro Inhibitory Activity of MM-589
| Target | Assay Type | IC₅₀ |
| WDR5 Binding | Biochemical Assay | 0.90 nM |
| MLL H3K4 Methyltransferase Activity | Biochemical Assay | 12.7 nM |
Data sourced from MedchemExpress and Karatas H, et al. (2017).[5][6]
Table 2: Cell Growth Inhibition by this compound in Human Leukemia Cell Lines
| Cell Line | Description | Incubation Time | IC₅₀ (µM) |
| MV4-11 | Acute Myeloid Leukemia (AML), MLL-rearranged | 4 or 7 days | 0.25 |
| MOLM-13 | Acute Myeloid Leukemia (AML), MLL-rearranged | 4 or 7 days | 0.21 |
| HL-60 | Acute Promyelocytic Leukemia (APL), MLL wild-type | 4 or 7 days | 8.6 |
Data sourced from MedchemExpress and Karatas H, et al. (2017).[5][6]
Signaling Pathway and Experimental Workflow
Caption: Mechanism of action of this compound.
Caption: General workflow for determining cell viability.
Experimental Protocols
Cell Line Maintenance
1. MV4-11 Cell Culture
-
Growth Medium: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% Fetal Bovine Serum (FBS).[7]
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.[7]
-
Subculturing: Maintain cell density between 1 x 10⁵ and 1 x 10⁶ viable cells/mL.[7] To subculture, dilute the cell suspension to a starting density of approximately 2 x 10⁵ cells/mL with fresh medium.[7] Change the medium 2-3 times per week.[7]
2. MOLM-13 Cell Culture
-
Growth Medium: RPMI-1640 medium supplemented with 10% FBS.[8]
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.[8]
-
Subculturing: Maintain cell density between 2 x 10⁵ and 4 x 10⁵ cells/mL.[8] Passage every 2-3 days.[9]
3. HL-60 Cell Culture
-
Growth Medium: RPMI-1640 medium supplemented with 10-20% FBS and 2 mM L-glutamine.[10][11]
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.[11]
-
Subculturing: Maintain cell density between 1 x 10⁵ and 9 x 10⁵ cells/mL.[10] The doubling time is approximately 36 to 48 hours.[11]
Cell Viability Assay
This protocol is a general guideline and can be adapted for various colorimetric or luminescent cell viability assays (e.g., MTT, MTS, WST-1, CellTiter-Glo).
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Perform a cell count and determine viability (e.g., using trypan blue exclusion).
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of culture medium. The optimal seeding density should be determined empirically for each cell line.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent, such as DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10 µM).[5]
-
Add the diluted compound to the appropriate wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
-
Incubation:
-
Incubate the plate for 4 or 7 days at 37°C in a 5% CO₂ incubator.[5]
-
-
Measurement of Cell Viability:
-
Follow the manufacturer's instructions for the chosen cell viability assay kit.
-
For an MTT assay, typically 10 µL of MTT reagent is added to each well, and the plate is incubated for 4 hours.[12] Subsequently, 100 µL of solubilization solution is added, and the plate is incubated overnight before reading the absorbance.[12]
-
For a CellTiter-Glo assay, an equal volume of the reagent is added to the wells, the plate is shaken for 2 minutes, and then incubated at room temperature for 10 minutes before measuring luminescence.
-
-
Data Analysis:
-
Subtract the background reading from all measurements.
-
Normalize the data to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Calculate the IC₅₀ value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
In Vitro Histone Methyltransferase (HMT) Assay
This protocol provides a general framework for measuring the activity of the MLL complex and its inhibition by this compound.
-
Reagents and Substrates:
-
Recombinant MLL complex (containing WDR5, MLL, RbBP5, and ASH2L).
-
Histone H3 substrate (e.g., recombinant H3 or H3 peptides).
-
S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) as the methyl donor.
-
This compound at various concentrations.
-
HMT assay buffer.
-
-
Assay Procedure:
-
Set up reactions in a 96-well plate.
-
To each well, add the HMT assay buffer, histone H3 substrate, and the recombinant MLL complex.
-
Add this compound at a range of concentrations to the test wells. Include a no-inhibitor control.
-
Initiate the reaction by adding ³H-SAM.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
Detection of Methylation:
-
Stop the reaction.
-
Transfer the reaction mixture to a filter membrane (e.g., P81 phosphocellulose paper) that captures the histone substrate.
-
Wash the filter membrane to remove unincorporated ³H-SAM.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value using non-linear regression.
-
Troubleshooting
-
Low Cell Viability: Ensure that the cell lines are healthy and in the logarithmic growth phase before starting an experiment. Check for mycoplasma contamination.
-
High Variability in Assay Results: Ensure accurate pipetting and proper mixing of reagents. Use a multi-channel pipette for adding reagents to the 96-well plate to minimize timing differences.
-
Inconsistent IC₅₀ Values: The IC₅₀ value can be influenced by cell density, incubation time, and the specific assay used. It is important to keep these parameters consistent between experiments.
-
Compound Precipitation: this compound is a salt form which generally has better solubility.[6] However, if precipitation is observed at high concentrations, try using a different solvent or adjusting the final concentration of the solvent in the culture medium.
Safety Precautions
-
This compound is for research use only.
-
Handle all cell lines under sterile conditions in a biological safety cabinet.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
When working with radioactive materials such as ³H-SAM, follow all institutional guidelines and safety procedures for handling and disposal.
-
Consult the Safety Data Sheet (SDS) for this compound before use.
References
- 1. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WDR5 Interacts with Mixed Lineage Leukemia (MLL) Protein via the Histone H3-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibition of MLL activity by disruption of its interaction with WDR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. ubigene.us [ubigene.us]
- 9. MOLM13 Cell Line - Creative Biogene [creative-biogene.com]
- 10. HL60 | Culture Collections [culturecollections.org.uk]
- 11. HL-60 Cell Line: Acute Myeloid Leukemia Research Essentials [cytion.com]
- 12. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for MM-589 TFA In Vivo Use
For Researchers, Scientists, and Drug Development Professionals
Abstract
MM-589 is a highly potent, cell-permeable, macrocyclic peptidomimetic inhibitor of the WD repeat domain 5 (WDR5) and mixed-lineage leukemia (MLL) protein-protein interaction.[1][2] The trifluoroacetate (B77799) (TFA) salt of MM-589 enhances its water solubility and stability, making it more suitable for research applications.[3] MM-589 binds to WDR5 with an IC50 of 0.90 nM and inhibits the MLL H3K4 methyltransferase (HMT) activity with an IC50 of 12.7 nM.[1][2] It has demonstrated potent and selective inhibition of cell growth in human leukemia cell lines harboring MLL translocations.[1] While specific in vivo studies on MM-589 TFA are not extensively documented in publicly available literature, this document provides detailed protocols and application notes based on the known characteristics of MM-589 and established in vivo methodologies for other WDR5-MLL interaction inhibitors.
Introduction
The interaction between WDR5 and MLL is a critical dependency for the oncogenic activity of MLL fusion proteins, which are characteristic of a particularly aggressive subset of acute leukemias.[3] By disrupting this interaction, MM-589 offers a targeted therapeutic strategy. These application notes provide a comprehensive guide for the in vivo use of this compound, including its mechanism of action, formulation, and protocols for preclinical evaluation in animal models.
Mechanism of Action
MM-589 targets the WDR5 protein, a core component of the MLL/SET histone methyltransferase complexes.[4] MLL fusion proteins require interaction with WDR5 to be recruited to chromatin and exert their oncogenic effects through the methylation of histone H3 on lysine (B10760008) 4 (H3K4). MM-589 competitively binds to the peptide-binding pocket of WDR5, thereby blocking its interaction with MLL.[5] This inhibition of the WDR5-MLL interaction leads to a reduction in H3K4 methylation at MLL target gene loci, resulting in the downregulation of leukemogenic gene expression and subsequent cancer cell death.
Figure 1: Signaling pathway of this compound in MLL-rearranged leukemia.
Data Presentation
In Vitro Activity of MM-589
| Parameter | Value | Reference |
| WDR5 Binding IC50 | 0.90 nM | [1][2] |
| MLL H3K4 Methyltransferase Activity IC50 | 12.7 nM | [1][2] |
| Cell Line | IC50 (µM) | Reference |
| MV4-11 (MLL-AF4) | 0.25 | [1] |
| MOLM-13 (MLL-AF9) | 0.21 | [1] |
| HL-60 (MLL wild-type) | 8.6 | [1] |
Analogous In Vivo Data for Other MLL/WDR5 Inhibitors
The following table summarizes in vivo data for other inhibitors targeting the MLL pathway, which can serve as a reference for designing studies with this compound.
| Compound | Animal Model | Dosing and Administration | Key Findings | Reference |
| MI-463 | BALB/c nude mice with MV4;11 xenografts | 35 mg/kg, daily i.p. injection | ~3-fold decrease in tumor volume at 28 days | [6] |
| MI-503 | BALB/c nude mice with MV4;11 xenografts | 60 mg/kg, once daily | ~8-fold decrease in tumor volume at 35 days | [6] |
| MI-463 | Mouse model of MLL-derived leukemia | Not specified | 70% increase in median survival time | [6] |
| MI-503 | Mouse model of MLL-derived leukemia | Not specified | 45% increase in median survival time | [6] |
Experimental Protocols
Formulation of this compound for In Vivo Administration
Note: Due to the TFA salt form, this compound is expected to have improved aqueous solubility. However, it is crucial to determine the optimal formulation for in vivo use.
Materials:
-
This compound
-
Sterile vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% sterile water)
-
Sterile vials
-
Vortex mixer
-
Sonicator
Protocol:
-
Weigh the required amount of this compound in a sterile vial.
-
Add the desired volume of DMSO to dissolve the compound completely. Vortex and sonicate briefly if necessary.
-
Add PEG300 to the solution and vortex until homogeneous.
-
Add Tween 80 and vortex to mix.
-
Add sterile water to the final volume and vortex thoroughly.
-
The final formulation should be a clear solution. If precipitation occurs, adjust the vehicle composition.
-
Prepare the formulation fresh daily or determine its stability under storage conditions.
In Vivo Efficacy Study in a Leukemia Xenograft Model
This protocol describes a typical efficacy study using a subcutaneous xenograft model of MLL-rearranged leukemia.
Animal Model:
-
Immunocompromised mice (e.g., NOD/SCID or BALB/c nude), 6-8 weeks old.
-
Human MLL-rearranged leukemia cell line (e.g., MV4-11).
Experimental Workflow:
Figure 2: Experimental workflow for an in vivo efficacy study.
Protocol:
-
Cell Culture and Implantation:
-
Culture MV4-11 cells under standard conditions.
-
On the day of implantation, harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by caliper measurements every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Treatment Administration:
-
Administer this compound via the desired route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose. Dosing can be guided by the analogous compounds (e.g., starting with a dose range of 25-75 mg/kg daily).
-
The control group should receive the vehicle alone.
-
-
Monitoring and Endpoint:
-
Continue to monitor tumor volume and body weight daily or every other day.
-
The study endpoint may be a predetermined tumor volume limit (e.g., 2000 mm³) or a specific study duration.
-
At the endpoint, euthanize the mice and collect tumors and other relevant tissues for further analysis (e.g., pharmacodynamics, histology).
-
Pharmacodynamic Analysis
To confirm the on-target activity of this compound in vivo, it is essential to perform pharmacodynamic studies.
Protocol:
-
Treat tumor-bearing mice with a single dose of this compound.
-
Euthanize mice at various time points post-dose (e.g., 2, 4, 8, 24 hours).
-
Excise tumors and immediately snap-freeze in liquid nitrogen or fix in formalin.
-
For frozen tissues, perform western blotting or immunohistochemistry to assess the levels of H3K4 methylation.
-
For fixed tissues, perform immunohistochemistry.
-
A significant reduction in H3K4 methylation levels in the this compound-treated group compared to the vehicle-treated group would confirm target engagement.
Pharmacokinetic Studies
Understanding the pharmacokinetic profile of this compound is crucial for optimizing the dosing regimen.
Protocol:
-
Administer a single dose of this compound to a cohort of non-tumor-bearing mice via the intended clinical route (e.g., oral gavage or intravenous injection).
-
Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via sparse sampling.
-
Process the blood to obtain plasma and store at -80°C.
-
Analyze the plasma samples using LC-MS/MS to determine the concentration of MM-589.
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
Conclusion
This compound is a promising therapeutic agent for MLL-rearranged leukemias. While direct in vivo data is limited, the protocols and information provided in these application notes, based on its mechanism of action and data from analogous compounds, offer a solid foundation for researchers to design and execute preclinical studies. It is recommended to conduct initial dose-finding and tolerability studies before proceeding to full-scale efficacy experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (MM-589) Targeting the WD Repeat Domain 5 Protein (WDR5)-Mixed Lineage Leukemia (MLL) Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expanded profiling of WD repeat domain 5 inhibitors reveals actionable strategies for the treatment of hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 2minutemedicine.com [2minutemedicine.com]
Application Note: High-Throughput Screening for Inhibitors of the WDR5-MLL Interaction Using a Homogeneous AlphaLISA Assay
Audience: Researchers, scientists, and drug development professionals in the fields of oncology, epigenetics, and drug discovery.
Introduction:
The interaction between WD Repeat-containing protein 5 (WDR5) and the Mixed Lineage Leukemia (MLL) protein is a critical component of the MLL complex, a histone methyltransferase responsible for the methylation of histone H3 at lysine (B10760008) 4 (H3K4). This epigenetic modification plays a crucial role in regulating gene expression, and its dysregulation is implicated in various cancers, particularly acute leukemias. The WDR5-MLL interaction is essential for the stability and catalytic activity of the MLL complex, making it an attractive therapeutic target for the development of novel cancer therapies.[1][2][3]
This application note describes a robust and sensitive high-throughput screening (HTS) assay for the identification of small molecule inhibitors of the WDR5-MLL interaction using the Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) technology. AlphaLISA is a bead-based, no-wash immunoassay that offers high sensitivity and a large dynamic range, making it ideal for HTS applications.[4][5] The assay principle relies on the proximity-dependent transfer of singlet oxygen from a Donor bead to an Acceptor bead, resulting in a luminescent signal.[6][7][8]
WDR5-MLL Signaling Pathway and Inhibition
The core of the MLL methyltransferase complex involves the interaction of the MLL protein with WDR5. WDR5 acts as a scaffold, binding to a specific motif on MLL and presenting the histone H3 tail for methylation. Small molecule inhibitors that bind to the MLL-binding pocket on WDR5 can disrupt this interaction, leading to the dissociation of the MLL complex and a subsequent decrease in H3K4 methylation. This can, in turn, lead to the downregulation of oncogenic gene expression and the inhibition of cancer cell proliferation.
Diagram of the WDR5-MLL signaling pathway and its inhibition.
AlphaLISA Assay Principle for WDR5-MLL Inhibition
The AlphaLISA assay for WDR5-MLL inhibition is a competitive binding assay. Biotinylated MLL peptide and a tagged WDR5 protein (e.g., GST-tagged or His-tagged) are used. Streptavidin-coated Donor beads bind to the biotinylated MLL, and Acceptor beads conjugated with an antibody against the tag on WDR5 (e.g., anti-GST or anti-His) are used to detect the WDR5 protein. When WDR5 and MLL interact, the Donor and Acceptor beads are brought into close proximity (within 200 nm). Upon excitation of the Donor beads at 680 nm, singlet oxygen is generated, which diffuses to the nearby Acceptor beads, triggering a chemiluminescent signal at 615 nm.[4][5] In the presence of a small molecule inhibitor that disrupts the WDR5-MLL interaction, the beads are separated, leading to a decrease in the AlphaLISA signal.
Experimental Protocol
This protocol provides a general framework for performing the WDR5-MLL inhibition AlphaLISA assay in a 384-well plate format. Optimization of reagent concentrations and incubation times may be necessary.
Materials and Reagents:
-
Proteins:
-
Recombinant human WDR5 protein (e.g., with a GST-tag or His-tag)
-
Biotinylated human MLL peptide (containing the WDR5 binding motif)
-
-
AlphaLISA Beads:
-
Streptavidin-coated Donor Beads
-
Anti-GST or Anti-His Acceptor Beads
-
-
Assay Buffer: 1x PBS, 0.1% BSA, 0.05% Tween-20, pH 7.4
-
Test Compounds: Small molecule inhibitors dissolved in DMSO
-
Microplates: 384-well white OptiPlate™ or similar
-
Plate Reader: An Alpha-enabled plate reader (e.g., EnVision®, PHERAstar®)
Assay Workflow:
Experimental workflow for the WDR5-MLL AlphaLISA assay.
Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compounds in 100% DMSO.
-
Dilute the WDR5 protein and biotinylated MLL peptide to their final working concentrations in the assay buffer.
-
Prepare a suspension of the Acceptor and Donor beads in the assay buffer according to the manufacturer's instructions. Protect the Donor beads from light.[7][8]
-
-
Assay Plate Setup:
-
Add 2 µL of the test compound dilutions or DMSO (for control wells) to the wells of a 384-well plate.
-
Add 4 µL of the diluted WDR5 protein to each well.
-
Add 4 µL of the diluted biotinylated MLL peptide to each well.
-
-
Incubation:
-
Seal the plate and incubate for 30 minutes at room temperature with gentle shaking.
-
-
Addition of Acceptor Beads:
-
Add 5 µL of the diluted Acceptor beads to each well.
-
-
Second Incubation:
-
Seal the plate, protect it from light, and incubate for 60 minutes at room temperature with gentle shaking.
-
-
Addition of Donor Beads:
-
Add 5 µL of the diluted Donor beads to each well under subdued light.[8]
-
-
Final Incubation:
-
Seal the plate, protect it from light, and incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Read the plate on an Alpha-enabled plate reader with excitation at 680 nm and emission detection at 615 nm.
-
Data Presentation and Analysis
The AlphaLISA signal is inversely proportional to the inhibitory activity of the test compound. Data should be normalized to control wells (0% inhibition for DMSO-only wells and 100% inhibition for wells with no WDR5 or MLL). The IC50 values for the test compounds can be calculated by fitting the dose-response data to a four-parameter logistic equation.
Table 1: Typical Assay Parameters
| Parameter | Recommended Concentration/Condition |
| Final WDR5 Concentration | 10 - 50 nM |
| Final Biotin-MLL Peptide Concentration | 10 - 50 nM |
| Final Acceptor Bead Concentration | 10 - 20 µg/mL |
| Final Donor Bead Concentration | 10 - 20 µg/mL |
| Final DMSO Concentration | < 1% |
| Incubation Temperature | Room Temperature (20-25°C) |
| Plate Format | 384-well |
| Final Assay Volume | 20 µL |
Table 2: Hypothetical IC50 Data for WDR5-MLL Inhibitors
| Compound | IC50 (µM) |
| Inhibitor A (Positive Control) | 0.5 |
| Test Compound 1 | 2.3 |
| Test Compound 2 | > 50 |
| Test Compound 3 | 15.8 |
The AlphaLISA platform provides a sensitive, robust, and high-throughput method for identifying and characterizing inhibitors of the WDR5-MLL protein-protein interaction. This assay is a valuable tool for academic and industrial laboratories engaged in drug discovery efforts targeting epigenetic pathways in cancer. The homogeneous, no-wash format simplifies automation and reduces assay time and reagent consumption, making it a cost-effective solution for large-scale screening campaigns.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. WDR5 Interacts with Mixed Lineage Leukemia (MLL) Protein via the Histone H3-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibition of MLL activity by disruption of its interaction with WDR5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. researchgate.net [researchgate.net]
- 7. revvity.com [revvity.com]
- 8. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols: MM-589 TFA Treatment of MV4-11 and MOLM-13 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
MM-589 is a potent and cell-permeable small molecule inhibitor of the protein-protein interaction between WD repeat domain 5 (WDR5) and mixed-lineage leukemia (MLL). The MLL methyltransferase complex is a key epigenetic regulator, and its aberrant activity, often due to chromosomal translocations involving the KMT2A (MLL1) gene, is a hallmark of aggressive acute myeloid leukemia (AML). By disrupting the crucial WDR5-MLL interaction, MM-589 effectively inhibits the histone H3 lysine (B10760008) 4 (H3K4) methyltransferase activity of the MLL complex, leading to the suppression of leukemogenic gene expression and subsequent anti-leukemic effects.
MV4-11 and MOLM-13 are human acute monocytic leukemia cell lines that are widely used in AML research. Both cell lines harbor MLL rearrangements, making them ideal models for studying the efficacy and mechanism of action of MLL inhibitors like MM-589. These application notes provide detailed protocols for assessing the effects of MM-589 TFA on the viability, apoptosis, and cell cycle of MV4-11 and MOLM-13 cells, along with representative data and a depiction of the targeted signaling pathway.
Data Presentation
Table 1: In Vitro Efficacy of this compound in AML Cell Lines
| Cell Line | MLL Fusion | Assay Type | Endpoint | This compound IC₅₀ (µM) | Incubation Time |
| MV4-11 | MLL-AF4 | Cell Growth Inhibition | IC₅₀ | 0.25[1] | 4 days |
| MOLM-13 | MLL-AF9 | Cell Growth Inhibition | IC₅₀ | 0.21[1] | 4 days |
Signaling Pathway
The WDR5-MLL complex is essential for the trimethylation of histone H3 at lysine 4 (H3K4me3), an epigenetic mark associated with active gene transcription. In MLL-rearranged leukemia, the MLL fusion protein aberrantly recruits this complex to target genes, such as HOXA9 and MEIS1, leading to their overexpression and driving leukemogenesis. MM-589 acts by binding to WDR5 and preventing its interaction with MLL, thereby inhibiting the methyltransferase activity of the complex and reducing the expression of these oncogenic target genes. This ultimately leads to cell cycle arrest, induction of apoptosis, and myeloid differentiation.
Caption: WDR5-MLL Signaling Pathway Inhibition by this compound.
Experimental Protocols
Cell Viability Assay (WST-8/CCK-8)
This protocol describes the determination of cell viability using a WST-8 (Water Soluble Tetrazolium salt) based assay, such as the Cell Counting Kit-8 (CCK-8). The assay measures the activity of cellular dehydrogenases, which is directly proportional to the number of viable cells.
Materials:
-
MV4-11 or MOLM-13 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound
-
Cell Counting Kit-8 (CCK-8) or similar WST-8 reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed MV4-11 or MOLM-13 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 10 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubate the plate for 4 days in a humidified incubator at 37°C with 5% CO₂.
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control after subtracting the blank absorbance. The IC₅₀ value can be determined by plotting the cell viability against the log concentration of this compound and fitting the data to a dose-response curve.
Caption: Cell Viability Assay Workflow.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines the detection of apoptosis in MV4-11 and MOLM-13 cells treated with this compound using Annexin V-FITC and Propidium (B1200493) Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic/necrotic cells).
Materials:
-
MV4-11 or MOLM-13 cells
-
RPMI-1640 medium with 10% FBS
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed 1 x 10⁶ cells in a 6-well plate and treat with the desired concentrations of this compound for 48-72 hours. Include a vehicle control.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Caption: Apoptosis Assay Workflow.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol describes the analysis of cell cycle distribution in MV4-11 and MOLM-13 cells treated with this compound using propidium iodide (PI) staining of DNA content, followed by flow cytometry.
Materials:
-
MV4-11 or MOLM-13 cells
-
RPMI-1640 medium with 10% FBS
-
This compound
-
Cold 70% Ethanol (B145695)
-
PBS
-
PI/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Seed 1 x 10⁶ cells in a 6-well plate and treat with the desired concentrations of this compound for 24-48 hours. Include a vehicle control.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells with cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of cold PBS and adding 4 mL of cold 70% ethanol dropwise while vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
Caption: Cell Cycle Analysis Workflow.
Conclusion
This compound is a highly effective inhibitor of the WDR5-MLL interaction, demonstrating potent anti-proliferative activity in MLL-rearranged AML cell lines such as MV4-11 and MOLM-13. The provided protocols offer robust methods for characterizing the cellular effects of this compound, including its impact on cell viability, apoptosis, and cell cycle progression. These assays are fundamental for the preclinical evaluation of MM-589 and other WDR5-MLL inhibitors in relevant cancer models. Further investigation into the downstream molecular effects, such as changes in target gene expression and protein levels, will provide a more comprehensive understanding of the mechanism of action of this promising therapeutic agent.
References
Application Notes: Cytotoxicity Assay for MM-589 TFA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the cytotoxic effects of MM-589 TFA, a potent inhibitor of the WD repeat domain 5 (WDR5) and mixed lineage leukemia (MLL) protein-protein interaction, on cancer cell lines.
Introduction
This compound is a cell-permeable macrocyclic peptidomimetic that targets the WDR5-MLL interaction, leading to the inhibition of MLL H3K4 methyltransferase activity.[1][2][3] This compound has demonstrated potent and selective inhibition of cell growth in human leukemia cell lines harboring MLL translocations.[1][2][3] The assessment of its cytotoxic activity is a critical step in the evaluation of its therapeutic potential. This document outlines a detailed protocol for a cytotoxicity assay using the colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable and widely used method for quantifying cell viability.[4][5]
Principle of the MTT Assay
The MTT assay is a quantitative colorimetric method to assess cell viability.[4][5] In living cells, mitochondrial dehydrogenases cleave the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals.[4][6] These insoluble crystals are then dissolved using a solubilizing agent, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[4]
Experimental Data
The following table summarizes the reported in vitro cytotoxic activity of MM-589.
| Cell Line | Description | IC50 (µM) | Reference |
| MV4-11 | Human leukemia | 0.25 | [1] |
| MOLM-13 | Human leukemia | 0.21 | [1] |
| HL-60 | Human leukemia | 8.6 | [1] |
Signaling Pathway of MM-589 Action
Caption: this compound inhibits the WDR5-MLL1 interaction, leading to apoptosis.
Experimental Protocol: MTT Cytotoxicity Assay
This protocol is designed for a 96-well plate format.
Materials and Reagents
-
This compound
-
Selected cancer cell line (e.g., MV4-11, MOLM-13)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or Dimethyl sulfoxide (B87167) (DMSO))
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and recovery.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include control wells:
-
Vehicle Control: Cells treated with the same concentration of the vehicle (e.g., DMSO) as the highest concentration of this compound.
-
Untreated Control: Cells in complete culture medium only.
-
Blank Control: Wells with complete culture medium but no cells.
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan Crystals:
-
After the 4-hour incubation, carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]
-
Mix gently by pipetting up and down or by placing the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5][6]
-
-
Absorbance Measurement:
Data Analysis
-
Background Subtraction: Subtract the average absorbance of the blank control wells from the absorbance of all other wells.
-
Calculation of Cell Viability: Express the viability of the treated cells as a percentage of the untreated control cells using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
IC50 Determination: Plot the percentage of cell viability against the log concentration of this compound. Use a non-linear regression analysis to determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (MM-589) Targeting the WD Repeat Domain 5 Protein (WDR5)-Mixed Lineage Leukemia (MLL) Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols for MM-589 TFA in Epigenetic Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
MM-589 trifluoroacetate (B77799) (TFA) is a highly potent and cell-permeable macrocyclic peptidomimetic inhibitor of the protein-protein interaction (PPI) between WD repeat domain 5 (WDR5) and mixed-lineage leukemia (MLL1).[1][2] By disrupting this critical interaction, MM-589 TFA effectively inhibits the histone methyltransferase (HMT) activity of the MLL1 complex, which is responsible for the methylation of histone H3 at lysine (B10760008) 4 (H3K4).[1][2] Dysregulation of the MLL1 complex and subsequent aberrant H3K4 methylation are key drivers in various cancers, particularly in acute leukemias with MLL gene rearrangements. These application notes provide detailed protocols and data for utilizing this compound as a tool to investigate epigenetic pathways in cancer.
Mechanism of Action
This compound targets the WDR5 protein, a core component of the MLL1 methyltransferase complex. WDR5 acts as a scaffold, bringing MLL1 into proximity with its histone substrate. This compound binds with high affinity to a pocket on WDR5 that is essential for its interaction with MLL1.[1][3][4] This competitive inhibition prevents the proper assembly and function of the MLL1 complex, leading to a decrease in global and gene-specific H3K4 methylation. The reduction in H3K4 trimethylation (H3K4me3), a mark associated with active gene transcription, at the promoters of MLL1 target genes, such as HOXA9 and MEIS1, results in their transcriptional repression.[5] This ultimately leads to the inhibition of proliferation and induction of apoptosis in cancer cells dependent on MLL1 activity.[2][6]
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of MM-589, providing key quantitative metrics for its biological effects.
Table 1: In Vitro Inhibitory Activity of MM-589
| Target/Assay | IC50 | Reference |
| WDR5 Binding | 0.90 nM | [1][2] |
| MLL H3K4 Methyltransferase Activity | 12.7 nM | [1][2] |
Table 2: Anti-proliferative Activity of MM-589 in Human Leukemia Cell Lines
| Cell Line | Cancer Type | MLL Status | IC50 (µM) | Reference |
| MV4-11 | Acute Myeloid Leukemia (AML) | MLL-AF4 fusion | 0.25 | [2][6][7] |
| MOLM-13 | Acute Myeloid Leukemia (AML) | MLL-AF9 fusion | 0.21 | [2][6][7] |
| HL-60 | Acute Promyelocytic Leukemia | MLL wild-type | 8.6 | [2][6] |
Signaling Pathway and Experimental Workflow Diagrams
Figure 1: this compound Signaling Pathway.
Figure 2: General Experimental Workflow.
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
This protocol is for determining the effect of this compound on the viability of leukemia cell lines such as MV4-11 and MOLM-13.
Materials:
-
Leukemia cell lines (e.g., MV4-11, MOLM-13)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl for MTT)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture cells to a logarithmic growth phase.
-
Perform a cell count and assess viability (e.g., using Trypan Blue).
-
Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.[1]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from a concentrated stock in DMSO. A suggested concentration range is 0.01 µM to 10 µM.[7]
-
Add 100 µL of the diluted compound to the wells. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
-
Incubation:
-
Incubate the plate for 4 to 7 days at 37°C in a humidified incubator with 5% CO₂.[7]
-
-
MTT/MTS Addition:
-
Add 20 µL of MTT (5 mg/mL in PBS) or MTS reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
-
Data Acquisition:
-
For MTT assay, add 100 µL of solubilization solution and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
For MTS assay, the product is soluble and can be read directly.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only).
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Western Blot for H3K4 Trimethylation
This protocol is for detecting changes in the levels of H3K4me3 in cells treated with this compound.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 15% for better histone resolution)
-
PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for histones)[8][9]
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K4me3 and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Protocol:
-
Protein Extraction:
-
Lyse cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration (e.g., using a BCA assay).
-
-
Sample Preparation and Electrophoresis:
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-H3K4me3 at 1:1000 and anti-Histone H3 at 1:2000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000) for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply ECL reagent and visualize the bands using a chemiluminescence imaging system.
-
-
Analysis:
-
Quantify band intensities and normalize the H3K4me3 signal to the total Histone H3 signal.
-
Chromatin Immunoprecipitation (ChIP)-qPCR for MLL1 Occupancy
This protocol is for assessing the binding of MLL1 to the promoter of a target gene, such as HOXA9, following treatment with this compound.
Materials:
-
Treated and untreated cells
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis buffer, Nuclear lysis buffer
-
Sonicator
-
Anti-MLL1 antibody and IgG control
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol and ethanol (B145695) for DNA purification
-
qPCR primers for the HOXA9 promoter and a negative control region
-
SYBR Green qPCR master mix
Protocol:
-
Chromatin Cross-linking and Shearing:
-
Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the reaction with glycine.
-
Lyse the cells and nuclei.
-
Shear the chromatin to an average size of 200-1000 bp using sonication.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the chromatin overnight at 4°C with anti-MLL1 antibody or an IgG control.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating with NaCl at 65°C overnight.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using phenol:chloroform extraction and ethanol precipitation.
-
-
qPCR Analysis:
-
Perform qPCR using primers specific for the HOXA9 promoter region known to be bound by MLL1.
-
Example HOXA9 promoter primers: Forward: 5'-CGCAGTTCCAACTGTCTTTCC-3', Reverse: 5'-AGCGGTTGTAGTAGCGGTTG-3'
-
-
Use a negative control region where MLL1 is not expected to bind.
-
Analyze the data using the percent input method.
-
Application in Solid Tumors
Currently, the primary application and validation of this compound have been in the context of MLL-rearranged leukemias. While epigenetic dysregulation is a hallmark of many solid tumors, including pancreatic, lung, and glioblastoma, the specific dependency on the WDR5-MLL1 interaction in these cancers is less established.[10][11][12][13] Further research is required to explore the potential efficacy of this compound in solid tumor models. Initial studies could involve screening a panel of solid tumor cell lines for sensitivity to this compound and investigating the expression and functional importance of the WDR5-MLL1 complex in these contexts.
Conclusion
This compound is a powerful chemical probe for studying the role of the WDR5-MLL1 epigenetic axis in cancer. Its high potency and selectivity make it an invaluable tool for dissecting the downstream consequences of inhibiting H3K4 methylation. The protocols provided herein offer a starting point for researchers to utilize this compound in their own investigations into the epigenetic underpinnings of cancer and to explore its potential as a therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Histone H3 Lysine 4 Presenter WDR5 as an Oncogenic Protein and Novel Epigenetic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HOXA9 Reprograms the Enhancer Landscape to Promote Leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. docs.abcam.com [docs.abcam.com]
- 9. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 10. HDAC gene expression in pancreatic tumor cell lines following treatment with the HDAC inhibitors panobinostat (LBH589) and trichostatine (TSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of glioblastoma cell proliferation and invasion by the choline-kinase inhibitor JAS239 varies with cell type and hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Epigenetic modifiers either individually or in specific combinations impair viability of patient-derived glioblastoma cell line while exhibiting moderate effect on normal stem cells growth - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Stock Solutions of MM-589 TFA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MM-589 is a potent, cell-permeable, macrocyclic peptidomimetic inhibitor of the WD repeat domain 5 (WDR5) and mixed-lineage leukemia (MLL) protein-protein interaction. By binding to WDR5 with high affinity, MM-589 effectively disrupts the formation of the MLL complex, which is crucial for histone H3 lysine (B10760008) 4 (H3K4) methylation. Dysregulation of this pathway is a hallmark of certain aggressive leukemias. The trifluoroacetate (B77799) (TFA) salt of MM-589 is often used in research due to its enhanced stability and solubility.
This document provides detailed protocols for the preparation, storage, and handling of MM-589 TFA stock solutions for use in in vitro research applications.
Physicochemical and Biological Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | 686.72 g/mol | [1][2][3][4] |
| CAS Number | 2253167-09-6 | [2][3] |
| IC₅₀ (WDR5 binding) | 0.90 nM | [1] |
| IC₅₀ (MLL H3K4 Methyltransferase Activity) | 12.7 nM | [1] |
| Solubility (DMSO) | ≥ 100 mg/mL (practically, a lower concentration is recommended for stock solutions) | |
| Appearance | White to off-white solid | [1] |
Handling and Safety Precautions
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile) at all times.
-
Ventilation: Handle the solid compound and concentrated stock solutions in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid Inhalation and Contact: Prevent inhalation of the powder and avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.
-
Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations for chemical waste.
Experimental Protocols
Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Anhydrous or molecular biology grade DMSO is recommended to minimize degradation of the compound.
Materials:
-
This compound solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or foil-wrapped microcentrifuge tubes
-
Calibrated precision balance
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Equilibration: Allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: In a chemical fume hood, carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 6.87 mg of the compound.
-
Dissolution:
-
Add the appropriate volume of anhydrous DMSO to the vial containing the this compound.
-
To aid dissolution, gently vortex the solution for 1-2 minutes. If the compound does not fully dissolve, sonication in a water bath for 5-10 minutes is recommended. Visually inspect the solution to ensure there are no visible particulates.
-
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to degradation of the compound, it is crucial to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber or foil-wrapped microcentrifuge tubes.
-
Storage: Store the aliquots in a tightly sealed container at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
Preparation of Working Solutions in Cell Culture Medium
This protocol outlines the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium for use in cell-based assays. It is critical to ensure that the final concentration of DMSO in the assay does not exceed a level that is toxic to the cells (typically ≤ 0.5%).
Materials:
-
10 mM this compound in DMSO (from Protocol 3.1)
-
Sterile phosphate-buffered saline (PBS) or complete cell culture medium
-
Sterile microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To prevent precipitation of the compound, it is advisable to perform an intermediate dilution in DMSO before the final dilution in aqueous medium. For example, dilute the 10 mM stock 1:10 in DMSO to create a 1 mM solution.
-
Final Dilution:
-
Serially dilute the 1 mM intermediate solution (or the 10 mM stock) into the desired aqueous buffer or cell culture medium to achieve the final working concentrations.
-
For example, to prepare a 10 µM working solution from a 1 mM intermediate, add 10 µL of the 1 mM solution to 990 µL of cell culture medium.
-
Ensure the final DMSO concentration is consistent across all experimental conditions, including the vehicle control.
-
-
Use Immediately: It is best practice to prepare fresh working solutions for each experiment and use them immediately. Do not store working solutions in aqueous buffers for extended periods.
Application Example: Cell Viability (MTT) Assay
This protocol provides a general framework for assessing the effect of this compound on the viability of a cancer cell line.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium as described in Protocol 3.2. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[5][6][7]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of HCl in isopropanol) to each well to dissolve the formazan crystals.[7]
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.[6][7]
-
Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
Visualizations
WDR5-MLL Signaling Pathway and Inhibition by MM-589
Caption: WDR5-MLL signaling pathway and the inhibitory action of MM-589.
Experimental Workflow for Stock and Working Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C30H45F3N8O7 | CID 132585206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - 98% prefix CAS No. 2253167-09-6 | Aladdin Scientific [mgt-en248.env.aladdin-e.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. bds.berkeley.edu [bds.berkeley.edu]
Application Notes and Protocols for MM-589 TFA in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
MM-589 TFA is a potent, cell-permeable, macrocyclic peptidomimetic inhibitor of the protein-protein interaction (PPI) between WD repeat-containing protein 5 (WDR5) and mixed-lineage leukemia (MLL). By disrupting this interaction, this compound effectively inhibits the histone H3 lysine (B10760008) 4 (H3K4) methyltransferase (HMT) activity of the MLL complex.[1][2] This inhibitory action makes it a promising therapeutic agent for cancers driven by MLL translocations, particularly acute leukemias. These application notes provide a comprehensive overview of this compound's mechanism of action, preclinical data, and protocols for its use in research settings, with a focus on its potential in combination with other chemotherapy agents.
Mechanism of Action
This compound targets a key epigenetic pathway implicated in oncogenesis. The MLL protein is a histone methyltransferase that, as part of a larger complex, methylates H3K4, a mark associated with active gene transcription. WDR5 is a critical component of this complex, acting as a scaffold and enhancing the enzymatic activity of MLL. In many acute leukemias, chromosomal translocations involving the MLL gene result in fusion proteins that drive the expression of oncogenes, such as HOXA9 and MEIS1.[3]
This compound binds to a pocket on WDR5 that is essential for its interaction with MLL. This competitive inhibition prevents the proper assembly and function of the MLL complex, leading to reduced H3K4 methylation at the promoter regions of MLL target genes. The subsequent downregulation of these pro-leukemic genes induces cell cycle arrest and apoptosis in MLL-rearranged leukemia cells.[2]
Signaling Pathway
References
Application Notes and Protocols for Testing MM-589 TFA Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of MM-589 TFA, a potent inhibitor of the WD repeat domain 5 (WDR5) and mixed lineage leukemia (MLL) protein-protein interaction, in animal models of MLL-rearranged acute leukemia.
Introduction
This compound is a macrocyclic peptidomimetic that potently and selectively disrupts the WDR5-MLL interaction. This interaction is critical for the histone methyltransferase activity of MLL1, which is aberrantly recruited to target genes in leukemias harboring MLL gene translocations, leading to their oncogenic expression. By inhibiting this key protein-protein interaction, MM-589 aims to reverse the pathogenic gene expression program and induce anti-leukemic effects. Preclinical evaluation of this compound in relevant animal models is a crucial step in its development as a potential therapeutic agent.
Mechanism of Action: WDR5-MLL Signaling Pathway
MM-589 targets a critical node in the MLL1-driven oncogenic pathway. The MLL1 protein is part of a larger complex that methylates histone H3 at lysine (B10760008) 4 (H3K4), a mark associated with active gene transcription. WDR5 is an essential component of this complex, acting as a scaffold that facilitates the interaction between MLL1 and its histone substrate. In MLL-rearranged leukemias, the MLL fusion protein aberrantly activates genes such as HOXA9 and MEIS1, which are critical for leukemogenesis. MM-589 binds to WDR5 with high affinity, preventing its interaction with MLL1 and thereby inhibiting the methyltransferase activity of the complex. This leads to a downstream reduction in the expression of oncogenic target genes, ultimately resulting in the inhibition of leukemia cell growth.
Recommended Animal Models
The most relevant animal models for testing the efficacy of this compound are xenograft models established from human leukemia cell lines harboring MLL rearrangements. These models provide a robust and reproducible system to assess the anti-tumor activity of WDR5-MLL inhibitors.
Recommended Cell Lines:
-
MV4-11: A human biphenotypic B myelomonocytic leukemia cell line with an MLL-AF4 fusion.
-
MOLM-13: A human acute myeloid leukemia (AML) cell line with an MLL-AF9 fusion.
Both cell lines have been shown to be sensitive to the inhibition of the WDR5-MLL interaction.
Animal Strain:
-
Immunodeficient mice are required for the engraftment of human cell lines. Commonly used strains include:
-
NOD/SCID (Non-obese diabetic/severe combined immunodeficient)
-
NSG (NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ)
-
BALB/c nude
-
Experimental Protocols
The following protocols provide a detailed methodology for conducting in vivo efficacy studies of this compound.
Cell Culture and Preparation
-
Culture MV4-11 or MOLM-13 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells during the logarithmic growth phase.
-
Assess cell viability using trypan blue exclusion; viability should be >95%.
-
Wash cells twice with sterile, serum-free RPMI-1640 medium or phosphate-buffered saline (PBS).
-
Resuspend the final cell pellet in a 1:1 mixture of sterile PBS and Matrigel® at the desired concentration for injection.
Xenograft Tumor Implantation
-
Use female immunodeficient mice, 6-8 weeks of age.
-
Subcutaneously inject 5 x 106 to 1 x 107 cells in a volume of 100-200 µL into the right flank of each mouse.
-
Allow tumors to establish and grow to a palpable size (approximately 100-150 mm³).
-
Monitor tumor growth regularly by measuring the length and width of the tumor with calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Once tumors reach the desired size, randomize mice into treatment and control groups.
This compound Formulation and Administration
-
Formulation: A representative formulation for a similar WDR5-MLL inhibitor (DDO-2093) suitable for in vivo studies is a suspension in 0.5% carboxymethylcellulose sodium (CMC-Na) and 0.2% Tween 80 in sterile water. It is recommended to perform formulation optimization for this compound.
-
Dosage and Administration: Based on studies with similar compounds, a starting dose range for this compound could be 25-100 mg/kg, administered daily via oral gavage (p.o.) or intraperitoneal (i.p.) injection. Dose-ranging studies are recommended to determine the optimal therapeutic dose and to assess tolerability.
Efficacy Evaluation and Endpoint Analysis
-
Tumor Growth Inhibition (TGI):
-
Measure tumor volume and mouse body weight 2-3 times per week.
-
Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size limit.
-
Calculate TGI using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.
-
-
Survival Studies:
-
Monitor mice for signs of morbidity and mortality.
-
The endpoint for survival is typically defined as a tumor volume reaching a specific size (e.g., 2000 mm³), significant body weight loss (>20%), or other signs of distress.
-
Analyze survival data using Kaplan-Meier curves and log-rank tests.
-
-
Pharmacodynamic (PD) Biomarker Analysis:
-
At the end of the study, tumors can be harvested for analysis of target engagement and downstream effects.
-
Western blotting or immunohistochemistry can be used to assess the levels of H3K4me3 and the expression of MLL target genes like HOXA9 and MEIS1.
-
-
Toxicity Assessment:
-
Monitor mouse body weight throughout the study as a general indicator of toxicity.
-
Observe mice for any clinical signs of adverse effects.
-
At necropsy, major organs can be collected for histopathological analysis.
-
Data Presentation
The following tables present representative data from a study of a similar WDR5-MLL inhibitor, DDO-2093, in an MV4-11 xenograft model. This data can be used as a reference for expected outcomes with this compound.
Table 1: In Vitro Potency of WDR5-MLL Inhibitors
| Compound | WDR5 Binding (IC50, nM) | MLL H3K4 Methyltransferase Inhibition (IC50, nM) | MV4-11 Cell Growth Inhibition (IC50, µM) | MOLM-13 Cell Growth Inhibition (IC50, µM) |
| MM-589 | 0.90 | 12.7 | 0.25 | 0.21 |
| DDO-2093 | 11.6 (Kd) | N/A | 0.03 | N/A |
Data for MM-589 is from published sources. Data for DDO-2093 is from a study by Li et al. (2021) and is presented as Kd for binding.
Table 2: In Vivo Efficacy of a WDR5-MLL Inhibitor (DDO-2093) in an MV4-11 Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (TGI) (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | p.o. | Daily | 1250 ± 150 | - | +5.2 |
| DDO-2093 | 50 | p.o. | Daily | 450 ± 80 | 64 | +3.8 |
| DDO-2093 | 100 | p.o. | Daily | 280 ± 60 | 77.6 | +2.5 |
This data is representative from a study on DDO-2093, a similar WDR5-MLL inhibitor, and should be used as a guide for designing and interpreting studies with this compound.
Conclusion
The provided application notes and protocols offer a robust framework for the preclinical evaluation of this compound in MLL-rearranged leukemia animal models. Careful execution of these studies will be critical in determining the therapeutic potential of this novel WDR5-MLL inhibitor.
Application Notes and Protocols for Measuring Target Engagement of MM-589 TFA in Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
MM-589 is a potent, cell-permeable, macrocyclic peptidomimetic inhibitor of the protein-protein interaction (PPI) between WD repeat domain 5 (WDR5) and mixed lineage leukemia (MLL).[1][2][3][4] This interaction is crucial for the histone methyltransferase (HMT) activity of MLL, which is implicated in certain types of acute leukemia.[3][4] MM-589 binds to WDR5 with high affinity, thereby disrupting the WDR5-MLL complex and inhibiting the H3K4 methyltransferase activity of MLL.[1][2][3][4] Measuring the target engagement of MM-589 TFA in a cellular context is critical for understanding its mechanism of action, validating its efficacy, and guiding further drug development.
These application notes provide an overview of the signaling pathway, quantitative data on this compound's activity, and detailed protocols for measuring its target engagement in cells.
Signaling Pathway
The interaction between WDR5 and MLL is a key step in the methylation of histone H3 at lysine (B10760008) 4 (H3K4), a mark associated with active gene transcription. MLL fusion proteins, present in some leukemias, rely on this interaction to drive oncogenic gene expression. MM-589 acts by binding to WDR5 and preventing its association with MLL, thus inhibiting H3K4 methylation and suppressing the growth of MLL-dependent leukemia cells.
Caption: this compound inhibits the WDR5-MLL interaction.
Quantitative Data
The following tables summarize the in vitro and cellular activities of MM-589.
Table 1: In Vitro Activity of MM-589
| Parameter | IC50 | Ki | Reference |
| WDR5 Binding | 0.90 nM | <1 nM | [1][2][3][4] |
| MLL H3K4 Methyltransferase Activity | 12.7 nM | - | [1][2][3][4] |
Table 2: Cellular Activity of MM-589
| Cell Line | Description | IC50 (4-day treatment) | Reference |
| MV4-11 | Human leukemia, MLL-AF4 fusion | 0.25 µM | [1][2][3] |
| MOLM-13 | Human leukemia, MLL-AF9 fusion | 0.21 µM | [1][3][5] |
| HL-60 | Human leukemia, MLL wild-type | 8.6 µM | [1][2][3] |
Experimental Protocols
Several methods can be employed to measure the target engagement of this compound in cells. These assays can be categorized as direct (measuring binding to the target) or indirect (measuring the downstream consequences of target binding).
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement in living cells by measuring the thermal stabilization of a protein upon ligand binding.
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).
Protocol:
-
Cell Culture and Treatment:
-
Plate leukemia cell lines (e.g., MV4-11, MOLM-13) at an appropriate density.
-
Treat cells with a dose range of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 1-4 hours).
-
-
Heating Step:
-
Harvest and wash the cells, then resuspend in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
-
Protein Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the levels of soluble WDR5 in each sample by Western blotting using a WDR5-specific antibody.
-
Quantify the band intensities and plot the percentage of soluble WDR5 as a function of temperature for both this compound-treated and vehicle-treated cells. A shift in the melting curve indicates target engagement.
-
Co-Immunoprecipitation (Co-IP)
Co-IP can be used to demonstrate the disruption of the WDR5-MLL interaction by this compound in cells.
Caption: Co-Immunoprecipitation (Co-IP) workflow.
Protocol:
-
Cell Treatment and Lysis:
-
Treat MV4-11 or MOLM-13 cells with this compound or vehicle.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G beads.
-
Incubate the lysates with an anti-WDR5 antibody overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with antibodies against MLL and WDR5. A decrease in the amount of MLL co-immunoprecipitated with WDR5 in this compound-treated cells compared to the control indicates disruption of the interaction.
-
Chromatin Immunoprecipitation (ChIP)
ChIP followed by quantitative PCR (ChIP-qPCR) can be used to measure the effect of this compound on the recruitment of the MLL complex to the chromatin of target genes and the resulting changes in histone H3K4 methylation.
Protocol:
-
Cell Treatment and Cross-linking:
-
Treat cells with this compound or vehicle.
-
Cross-link protein-DNA complexes by adding formaldehyde (B43269) directly to the culture medium.
-
-
Chromatin Preparation:
-
Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with antibodies against MLL, WDR5, or H3K4me3.
-
Use protein A/G beads to precipitate the antibody-chromatin complexes.
-
-
Washing and Elution:
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin complexes and reverse the cross-links by heating.
-
-
DNA Purification and qPCR:
-
Purify the DNA from the immunoprecipitated samples.
-
Perform qPCR using primers specific for the promoter regions of known MLL target genes (e.g., HOXA9, MEIS1). A reduction in the enrichment of MLL, WDR5, or H3K4me3 at these promoters in this compound-treated cells demonstrates target engagement and functional downstream effects.
-
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to effectively measure the target engagement of this compound in a cellular setting. By employing a combination of biophysical and cellular assays, a thorough understanding of the compound's interaction with its target, WDR5, and its downstream pharmacological effects can be achieved. This is essential for the continued development and optimization of WDR5-MLL interaction inhibitors as potential therapeutics for acute leukemia.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (MM-589) Targeting the WD Repeat Domain 5 Protein (WDR5)-Mixed Lineage Leukemia (MLL) Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for MM-589 TFA in Chromatin Immunoprecipitation (ChIP) Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MM-589 TFA is a potent, cell-permeable, macrocyclic peptidomimetic that acts as an inhibitor of the protein-protein interaction (PPI) between WD repeat domain 5 (WDR5) and Mixed Lineage Leukemia (MLL).[1][2][3] This interaction is critical for the proper function of the MLL complex, a key histone methyltransferase responsible for the methylation of histone H3 at lysine (B10760008) 4 (H3K4).[4][5] Dysregulation of the MLL complex is implicated in various cancers, particularly acute leukemias with MLL rearrangements.[2][6]
These application notes provide a comprehensive guide for utilizing this compound in chromatin immunoprecipitation (ChIP) assays to investigate the role of the WDR5-MLL interaction in gene regulation. The provided protocols and data will enable researchers to effectively design, execute, and interpret ChIP experiments using this potent inhibitor.
Mechanism of Action
This compound disrupts the assembly and enzymatic activity of the MLL1 core complex by binding to a pocket on WDR5 that is essential for its interaction with MLL1.[4][5] This inhibition of the WDR5-MLL1 interaction leads to a reduction in H3K4 methylation at target gene promoters, subsequently altering gene expression.[5][7]
Data Presentation
The following tables summarize the key quantitative data for this compound, providing a reference for experimental design and interpretation.
Table 1: In Vitro Inhibitory Activity of MM-589
| Parameter | Value | Description | Reference |
| WDR5 Binding IC50 | 0.90 nM | Concentration of MM-589 required to inhibit 50% of WDR5 binding. | [2][3] |
| MLL H3K4 Methyltransferase Activity IC50 | 12.7 nM | Concentration of MM-589 required to inhibit 50% of MLL histone methyltransferase activity. | [2][3] |
| WDR5 Binding Ki | <1 nM | Dissociation constant for the binding of MM-589 to WDR5. | [3] |
Table 2: Cellular Activity of MM-589 in Leukemia Cell Lines
| Cell Line | MLL Status | IC50 (4-day treatment) | IC50 (7-day treatment) | Reference |
| MV4-11 | MLL-AF4 fusion | 0.25 µM | Not Reported | [1][3] |
| MOLM-13 | MLL-AF9 fusion | 0.21 µM | Not Reported | [1][3] |
| HL-60 | MLL wild-type | 8.6 µM | Not Reported | [1][3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the WDR5-MLL signaling pathway and a typical experimental workflow for a ChIP assay using this compound.
Caption: WDR5-MLL Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for ChIP using this compound.
Experimental Protocols
This section provides a detailed protocol for performing a ChIP assay to assess the effect of this compound on the occupancy of WDR5 and the levels of H3K4me3 at specific genomic loci. This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Protocol: Chromatin Immunoprecipitation (ChIP) with this compound Treatment
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Formaldehyde (B43269) (37% solution)
-
Cell lysis buffer
-
Nuclear lysis buffer
-
ChIP dilution buffer
-
Protease and phosphatase inhibitor cocktails
-
Antibodies:
-
ChIP-grade anti-WDR5 antibody
-
ChIP-grade anti-H3K4me3 antibody
-
Normal IgG (as a negative control)
-
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A
-
Proteinase K
-
DNA purification kit
-
qPCR primers for target and control gene loci
-
qPCR master mix
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density to reach approximately 80-90% confluency at the time of harvesting.
-
Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for a predetermined duration. Based on the cellular IC50 values, a starting concentration range of 1-10 µM for 24-72 hours is recommended for initial optimization.
-
-
Cross-linking:
-
Add formaldehyde directly to the cell culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
Wash the cells twice with ice-cold PBS.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest the cells and lyse them using a cell lysis buffer containing protease and phosphatase inhibitors.
-
Isolate the nuclei by centrifugation.
-
Resuspend the nuclear pellet in nuclear lysis buffer.
-
Shear the chromatin to an average fragment size of 200-800 bp using sonication or enzymatic digestion (e.g., micrococcal nuclease). The optimal shearing conditions should be determined empirically for each cell type.
-
-
Immunoprecipitation:
-
Clarify the sheared chromatin by centrifugation.
-
Dilute the chromatin with ChIP dilution buffer.
-
Pre-clear the chromatin with protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin with the specific primary antibody (anti-WDR5, anti-H3K4me3, or normal IgG) overnight at 4°C with rotation.
-
Add protein A/G magnetic beads and incubate for an additional 2-4 hours to capture the antibody-chromatin complexes.
-
-
Washes:
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, and LiCl wash buffer to remove non-specifically bound material.
-
Perform a final wash with TE buffer.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin complexes from the beads using an elution buffer.
-
Reverse the protein-DNA cross-links by incubating the eluates at 65°C for several hours or overnight in the presence of high salt.
-
Treat with RNase A to remove RNA and then with Proteinase K to digest proteins.
-
-
DNA Purification:
-
Purify the DNA using a DNA purification kit according to the manufacturer's instructions.
-
Elute the DNA in a small volume of elution buffer or water.
-
-
Data Analysis (ChIP-qPCR):
-
Perform quantitative real-time PCR (qPCR) using primers specific for the promoter regions of known MLL target genes (e.g., HOXA9, MEIS1) and a negative control region (a gene desert or a gene not regulated by MLL).
-
Calculate the enrichment of the target DNA in the immunoprecipitated samples relative to the input DNA and normalize to the IgG control.
-
Table 3: Example of Expected ChIP-qPCR Results
| Target Gene Promoter | Antibody | Treatment | Fold Enrichment (vs. Input, normalized to IgG) |
| HOXA9 | anti-WDR5 | Vehicle | 15.0 |
| HOXA9 | anti-WDR5 | This compound (5 µM) | 3.5 |
| HOXA9 | anti-H3K4me3 | Vehicle | 25.0 |
| HOXA9 | anti-H3K4me3 | This compound (5 µM) | 6.0 |
| Negative Control Region | anti-WDR5 | Vehicle | 1.2 |
| Negative Control Region | anti-WDR5 | This compound (5 µM) | 1.1 |
| Negative Control Region | anti-H3K4me3 | Vehicle | 1.5 |
| Negative Control Region | anti-H3K4me3 | This compound (5 µM) | 1.3 |
| Note: These are illustrative values. Actual results will vary depending on the cell type, experimental conditions, and the specific genomic locus being investigated. |
Conclusion
This compound is a valuable tool for dissecting the epigenetic mechanisms regulated by the WDR5-MLL complex. The protocols and data presented in these application notes provide a solid foundation for researchers to investigate the impact of inhibiting the WDR5-MLL interaction on chromatin structure and gene expression. Successful application of this compound in ChIP assays will contribute to a deeper understanding of the biological roles of this critical protein complex and may aid in the development of novel therapeutic strategies for MLL-driven cancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MLL1/WDR5 complex in leukemogenesis and epigenetic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application of MM-589 TFA in Patient-Derived Xenograft Models: A Guide for Preclinical Research
Application Notes
Introduction
MM-589 TFA is a potent and cell-permeable macrocyclic peptidomimetic inhibitor of the protein-protein interaction between WD repeat domain 5 (WDR5) and mixed lineage leukemia (MLL).[1][2][3] This interaction is crucial for the assembly and enzymatic activity of the MLL1 complex, a histone H3 lysine (B10760008) 4 (H3K4) methyltransferase.[4][5] Dysregulation of the MLL1 complex is a hallmark of certain aggressive leukemias, particularly those with MLL gene rearrangements.[4] By disrupting the WDR5-MLL interaction, MM-589 inhibits the methyltransferase activity of the MLL1 complex, leading to the suppression of target gene expression, such as HOXA9 and MEIS1, and subsequently inhibiting the growth of leukemia cells.[4]
Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, have emerged as a valuable platform for preclinical drug evaluation. These models are known to better recapitulate the heterogeneity and microenvironment of human tumors compared to traditional cell line-derived xenografts. While direct studies of this compound in PDX models are not yet published, the proven efficacy of other WDR5-MLL interaction inhibitors in leukemia PDX models suggests that this compound holds significant promise for evaluation in this clinically relevant setting. These application notes provide a framework and a generalized protocol for researchers to investigate the therapeutic potential of this compound in PDX models of leukemia.
Mechanism of Action
MM-589 binds to WDR5 with high affinity, competitively inhibiting its interaction with MLL.[3] This disruption of the WDR5-MLL complex is essential to block the H3K4 methyltransferase activity of MLL1. The subsequent decrease in H3K4 methylation at the promoters of MLL target genes leads to their transcriptional repression, inducing differentiation and apoptosis in MLL-rearranged leukemia cells.
Quantitative Data Summary
The following tables summarize the in vitro activity of MM-589 and the in vivo efficacy of other WDR5-MLL pathway inhibitors.
Table 1: In Vitro Activity of MM-589
| Parameter | Value | Cell Lines | Reference |
| WDR5 Binding IC50 | 0.90 nM | - | [2][3] |
| MLL H3K4 Methyltransferase Activity IC50 | 12.7 nM | - | [2][3] |
| Cell Growth Inhibition IC50 | 0.25 µM | MV4-11 (MLL-AF4) | [2] |
| Cell Growth Inhibition IC50 | 0.21 µM | MOLM-13 (MLL-AF9) | [2] |
| Cell Growth Inhibition IC50 | 8.6 µM | HL-60 (MLL-wildtype) | [2] |
Table 2: In Vivo Efficacy of Other WDR5-MLL Pathway Inhibitors in Xenograft Models
| Compound | Model Type | Cancer Type | Dosing | Key Findings | Reference |
| MS67 (WDR5 degrader) | PDX | Acute Myeloid Leukemia | Not specified | Suppressed malignant growth | [1] |
| OICR-9429 | Cell line-derived xenograft | C/EBPα-mutant AML | Not specified | Selectively inhibited proliferation and induced differentiation | [6][7] |
| DDO-2093 (compound 24) | Cell line-derived xenograft (MV4-11) | Acute Myeloid Leukemia | Not specified | Significantly suppressed tumor growth | [8] |
Experimental Protocols
This section outlines a generalized protocol for evaluating the efficacy of this compound in leukemia PDX models. This protocol is based on standard practices for PDX studies and information from studies on similar compounds.
1. PDX Model Establishment and Expansion
-
Source of Patient Tissue: Obtain fresh, viable tumor tissue (bone marrow or peripheral blood) from patients with leukemia (e.g., MLL-rearranged AML or ALL) under institutional review board (IRB)-approved protocols.
-
Implantation: Implant the patient's leukemic cells into immunocompromised mice (e.g., NOD/SCID gamma (NSG) mice). For AML and ALL, intravenous (IV) or intrafemoral injection is commonly used to establish disseminated disease.
-
Engraftment Monitoring: Monitor mice for signs of engraftment, which may include weight loss, hind limb paralysis, and an increase in human CD45+ cells in the peripheral blood as measured by flow cytometry.
-
Expansion: Once engraftment is confirmed, expand the PDX model by passaging the leukemic cells into new cohorts of mice. It is recommended to use early-passage PDX models (P1-P3) for drug efficacy studies to maintain the fidelity of the original tumor.
2. Drug Formulation and Administration
-
Formulation: this compound is a trifluoroacetic acid salt, which generally has better solubility in aqueous solutions. The exact formulation will depend on the chosen route of administration. A common starting point for preclinical in vivo studies is to dissolve the compound in a vehicle such as 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.
-
Dosing and Administration: As there is no published in vivo data for this compound, dose-finding studies are recommended. Based on other small molecule inhibitors, a starting dose range could be 10-50 mg/kg. Administration can be performed via oral gavage (PO) or intraperitoneal (IP) injection, typically once or twice daily.
3. In Vivo Efficacy Study Design
-
Animal Grouping: Once tumors are established (e.g., 1-5% human CD45+ cells in peripheral blood), randomize mice into treatment and control groups (n=8-10 mice per group).
-
Group 1: Vehicle control
-
Group 2: this compound (low dose)
-
Group 3: this compound (high dose)
-
Group 4: Standard-of-care chemotherapy (positive control, optional)
-
-
Treatment Schedule: Treat the animals for a defined period, for example, 21-28 consecutive days.
-
Monitoring:
-
Tumor Burden: Monitor the percentage of human CD45+ cells in the peripheral blood weekly by flow cytometry. For subcutaneous models, measure tumor volume with calipers 2-3 times per week.
-
Animal Health: Monitor body weight and clinical signs of toxicity daily.
-
-
Endpoint Analysis:
-
At the end of the study, or when humane endpoints are reached, euthanize the mice.
-
Collect bone marrow, spleen, and liver to assess leukemic infiltration by flow cytometry and immunohistochemistry (IHC) for human CD45.
-
Analyze the expression of MLL target genes (e.g., HOXA9, MEIS1) in sorted leukemic cells by qRT-PCR.
-
Assess changes in H3K4 methylation by western blot or chromatin immunoprecipitation (ChIP).
-
Visualizations
Caption: WDR5-MLL signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound in PDX models.
References
- 1. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (MM-589) Targeting the WD Repeat Domain 5 Protein (WDR5)-Mixed Lineage Leukemia (MLL) Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-Affinity, Small-Molecule Peptidomimetic Inhibitors of MLL1/WDR5 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule inhibition of MLL activity by disruption of its interaction with WDR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia. — Nuffield Department of Medicine [ndm.ox.ac.uk]
- 8. Discovery of a potent MLL1 and WDR5 protein-protein interaction inhibitor with in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting MM-589 TFA insolubility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing insolubility issues with MM-589 TFA salt.
Frequently Asked Questions (FAQs)
Q1: What is MM-589 and why is it supplied as a TFA salt?
MM-589 is a potent, cell-permeable, macrocyclic peptidomimetic inhibitor of the WD repeat domain 5 (WDR5)-mixed lineage leukemia (MLL) protein-protein interaction.[1][2][3][4] It is a valuable tool for studying the role of this interaction in cancer, particularly in acute leukemias with MLL translocations.
MM-589 is often supplied as a trifluoroacetate (B77799) (TFA) salt, which is a common counterion for synthetic peptides and peptidomimetics. The TFA salt form can enhance the stability and aqueous solubility of the compound compared to its free base form.
Q2: I am observing precipitation when I try to dissolve this compound in aqueous buffer. What is the likely cause?
This is a common issue known as "kinetic solubility failure." While the TFA salt is intended to improve water solubility, the molecule itself may have hydrophobic regions. When a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer, the compound can crash out of solution if its solubility limit in the final aqueous environment is exceeded.
Q3: Can the residual TFA from the synthesis affect my experiments?
Yes, residual TFA in your MM-589 sample can be problematic for certain applications. TFA is a strong acid and can lower the pH of your stock solution and final assay buffer. This pH shift can potentially alter protein function, cell viability, or the performance of enzymatic assays. For sensitive cell-based or in vivo studies, the presence of TFA may lead to unexpected biological effects. If your experiment is sensitive to low pH or the presence of TFA, consider performing a TFA salt exchange to a more biocompatible salt, such as acetate (B1210297) or hydrochloride.
Q4: What are the recommended storage conditions for this compound stock solutions?
For long-term storage, it is recommended to store stock solutions of this compound at -80°C. For shorter periods, -20°C is acceptable. To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best to aliquot the stock solution into smaller, single-use volumes. Based on vendor recommendations for similar compounds, stock solutions are typically stable for up to 6 months at -80°C and for up to 1 month at -20°C.
Troubleshooting Guide for Insolubility Issues
Initial Solubility Testing
Before preparing a bulk stock solution, it is highly recommended to perform a small-scale solubility test to identify the optimal solvent and concentration.
| Solvent | Expected Solubility | Notes |
| DMSO | High | Recommended for initial stock solution preparation. |
| Ethanol | Moderate to High | Can be an alternative to DMSO for some applications. |
| Water | Low to Moderate | The TFA salt enhances aqueous solubility, but it may still be limited. Sonication or pH adjustment may be required. |
| PBS (pH 7.4) | Low to Moderate | Similar to water, solubility may be limited. Final concentration in assays should be carefully considered to avoid precipitation. |
Recommended Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Equilibrate the Vial: Allow the vial of lyophilized this compound to warm to room temperature before opening to prevent condensation of moisture.
-
Calculate the Required Volume of DMSO:
-
Molecular Weight of MM-589 (Free Base): ~1000 g/mol (This is an approximation for calculation purposes, the exact molecular weight should be obtained from the supplier's documentation).
-
For 1 mg of this compound, the volume of DMSO for a 10 mM stock is calculated as follows: (1 mg) / (1000 g/mol ) * (1 L / 10 mmol) = 0.1 mL or 100 µL.
-
-
Dissolution: Add the calculated volume of DMSO to the vial.
-
Mixing: Gently vortex or sonicate the vial until the compound is fully dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller volumes and store at -80°C for long-term storage or -20°C for short-term storage.
Experimental Workflow for Addressing Insolubility
Caption: A stepwise workflow for troubleshooting this compound insolubility.
MM-589 Signaling Pathway
MM-589 functions by inhibiting the protein-protein interaction between WDR5 and MLL. This interaction is crucial for the histone methyltransferase (HMT) activity of the MLL complex, which leads to the methylation of histone H3 at lysine (B10760008) 4 (H3K4). H3K4 methylation is an epigenetic mark associated with active gene transcription. In MLL-rearranged leukemias, the MLL fusion proteins aberrantly regulate gene expression, including HOX genes, leading to leukemogenesis. By blocking the WDR5-MLL interaction, MM-589 inhibits H3K4 methylation and the transcription of downstream target genes, ultimately leading to cell growth inhibition.
Caption: The signaling pathway inhibited by MM-589.
References
- 1. Discovery of Potent Small-Molecule Inhibitors of MLL Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (MM-589) Targeting the WD Repeat Domain 5 Protein (WDR5)-Mixed Lineage Leukemia (MLL) Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
Technical Support Center: Optimizing MM-589 TFA for Enhanced Cell Viability and Experimental Accuracy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of MM-589, particularly concerning the impact of its trifluoroacetate (B77799) (TFA) salt form on cell viability. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation resources to ensure the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is MM-589 and what is its mechanism of action?
MM-589 is a potent, cell-permeable, macrocyclic peptidomimetic inhibitor of the protein-protein interaction between WD repeat domain 5 (WDR5) and mixed lineage leukemia (MLL).[1][2][3][4] By binding to WDR5 with high affinity, MM-589 disrupts the formation of the MLL complex, which is crucial for histone H3 lysine (B10760008) 4 (H3K4) methylation. This inhibition of methyltransferase activity leads to decreased expression of downstream target genes, such as HOXA9 and MEIS1, ultimately suppressing the proliferation of leukemia cells harboring MLL translocations.[5]
Q2: Why is MM-589 supplied as a TFA salt?
Peptides and peptidomimetics like MM-589 are often purified using reversed-phase high-performance liquid chromatography (RP-HPLC), which commonly employs trifluoroacetic acid (TFA) in the mobile phase.[6][7][8] During the purification and subsequent lyophilization process, the peptide forms a salt with TFA. The TFA salt form generally enhances the solubility and stability of the compound.[1]
Q3: Can the TFA salt affect my cell-based experiments?
Yes, residual TFA in your MM-589 sample can significantly impact cell viability and proliferation, potentially confounding your experimental results.[6][7][8][9] Studies have shown that TFA can inhibit cell proliferation in various cell types, including osteoblasts and chondrocytes, at concentrations as low as 10⁻⁸ to 10⁻⁷ M.[6][7][8] Therefore, it is crucial to consider the potential effects of TFA and optimize its concentration in your specific experimental setup.
Q4: What are the signs of TFA-induced cytotoxicity?
TFA-induced cytotoxicity can manifest as:
-
Reduced cell proliferation or cell counts compared to controls.[6][7]
-
Increased cell death or apoptosis.
-
Altered cell morphology.
-
Inconsistent or unexpected dose-response curves for MM-589.[8]
Q5: Should I switch to a different salt form of MM-589?
If you suspect significant TFA-related toxicity, you may consider exchanging the TFA salt for a more biocompatible salt, such as acetate (B1210297) or hydrochloride (HCl).[10][11] This can be achieved through techniques like ion-exchange chromatography. However, before proceeding with salt exchange, it is recommended to first determine the tolerable concentration of TFA in your specific cell line using the optimization protocol outlined below.
Troubleshooting Guide: Poor Cell Viability in MM-589 Experiments
If you are observing decreased cell viability or inconsistent results in your experiments with MM-589, consider the following troubleshooting steps:
| Observed Issue | Potential Cause | Recommended Action |
| High cell death at low MM-589 concentrations | TFA toxicity from the MM-589 TFA salt. | 1. Perform a TFA tolerance test to determine the maximum non-toxic concentration for your cell line (see protocol below). 2. Prepare a fresh stock solution of MM-589 in a low-TFA or TFA-free solvent. 3. Consider exchanging the TFA salt for acetate or HCl.[11] |
| Inconsistent dose-response curve | Variability in TFA concentration between experiments or stock solutions. | 1. Standardize the final TFA concentration across all experimental conditions. 2. Aliquot stock solutions to minimize freeze-thaw cycles, which can affect compound stability.[9] |
| MM-589 appears less potent than expected | TFA-induced inhibition of cell proliferation is masking the true effect of MM-589. | 1. Re-evaluate the IC50 of MM-589 in the presence of a non-toxic concentration of TFA. 2. Use a TFA-only control to distinguish between the effects of the compound and the counter-ion. |
Experimental Protocols
Protocol 1: Determining the Maximum Tolerable TFA Concentration
This protocol allows you to determine the highest concentration of TFA that does not significantly affect the viability of your target cell line.
Materials:
-
Your target cell line (e.g., MV4-11, MOLM-13)
-
Complete cell culture medium
-
Trifluoroacetic acid (TFA), cell culture grade
-
Phosphate-buffered saline (PBS), sterile
-
Cell viability reagent (e.g., MTT, WST-8, or CellTiter-Glo®)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at the desired density for a standard viability assay and allow them to adhere or stabilize overnight.
-
TFA Dilution Series: Prepare a series of TFA dilutions in your complete cell culture medium. A suggested starting range is from 1 µM down to 1 nM. Also, include a vehicle control (medium only).
-
Treatment: Remove the existing medium from the cells and add the TFA dilutions.
-
Incubation: Incubate the plate for a period that matches your planned MM-589 experiments (e.g., 48, 72, or 96 hours).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence and normalize the results to the vehicle control. The highest TFA concentration that does not cause a significant decrease in cell viability is your maximum tolerable concentration.
Protocol 2: MM-589 Dose-Response Assay with Optimized TFA Concentration
Once the maximum tolerable TFA concentration is determined, use this protocol to assess the potency of MM-589.
Materials:
-
This compound salt
-
Your target cell line
-
Complete cell culture medium
-
TFA stock solution
-
Cell viability reagent
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells as described in Protocol 1.
-
MM-589 Dilution Series: Prepare a serial dilution of MM-589 in complete cell culture medium.
-
TFA Spiking: For each MM-589 dilution, add a fixed amount of TFA so that the final concentration of TFA in each well is at or below the predetermined maximum tolerable concentration. Remember to account for the TFA already present in the MM-589 stock.
-
Controls: Include a "vehicle control" (medium with the optimized TFA concentration) and a "TFA-only control" (medium with the optimized TFA concentration but no MM-589).
-
Treatment and Incubation: Add the MM-589/TFA solutions to the cells and incubate for the desired duration.
-
Viability Assessment and Data Analysis: Perform the cell viability assay and calculate the IC50 value for MM-589.
Data Presentation
Table 1: Example Data for TFA Tolerance Assay
| TFA Concentration (µM) | Average Cell Viability (%) | Standard Deviation |
| 1 | 65.2 | 5.1 |
| 0.1 | 92.8 | 4.5 |
| 0.01 | 98.5 | 3.9 |
| 0.001 | 99.1 | 4.2 |
| 0 (Vehicle) | 100 | 3.5 |
Table 2: MM-589 IC50 Values in Different Cell Lines
| Cell Line | MM-589 IC50 (µM) | Reference |
| MV4-11 | 0.25 | [1][2] |
| MOLM-13 | 0.21 | [1][2] |
| HL-60 | 8.6 | [1][2] |
Visualizations
Caption: Mechanism of action of MM-589 in inhibiting the WDR5-MLL interaction.
Caption: Workflow for optimizing TFA concentration for MM-589 cell-based assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (MM-589) Targeting the WD Repeat Domain 5 Protein (WDR5)-Mixed Lineage Leukemia (MLL) Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. genscript.com [genscript.com]
- 10. benchchem.com [benchchem.com]
- 11. biomatik.com [biomatik.com]
potential off-target effects of MM-589 TFA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using MM-589 TFA, a potent inhibitor of the WDR5-MLL protein-protein interaction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, cell-permeable, macrocyclic peptidomimetic inhibitor of the protein-protein interaction between WD repeat domain 5 (WDR5) and mixed lineage leukemia (MLL).[1][2][3][4] Its primary mechanism of action is to bind to WDR5, thereby preventing its association with MLL.[1][4] This disruption of the WDR5-MLL complex inhibits the histone methyltransferase (HMT) activity of MLL, which is crucial for the trimethylation of histone H3 at lysine (B10760008) 4 (H3K4me3).[5] In the context of MLL-rearranged leukemias, this leads to the suppression of target gene transcription, such as HOX genes, and subsequent inhibition of cancer cell growth.[5][6]
Q2: What is the difference between MM-589 and this compound?
MM-589 is the active peptidomimetic inhibitor, while this compound is the trifluoroacetate (B77799) salt form of the compound.[2] The TFA salt form generally offers enhanced water solubility and stability, while the biological activity is comparable to the free form at equivalent molar concentrations.[2]
Q3: What are the known on-target effects of this compound in cells?
The primary on-target effect of this compound is the inhibition of the WDR5-MLL interaction, leading to a reduction in H3K4 methylation.[4][5] This has been shown to selectively inhibit the growth of human leukemia cell lines that harbor MLL translocations.[1][4] Specifically, it has demonstrated potent inhibition of cell growth in MV4-11 and MOLM-13 cell lines.[1][3]
Q4: What is known about the selectivity and potential off-target effects of MM-589?
MM-589 has been shown to be highly selective for the MLL1 complex. It does not appear to affect other SET1 family members, including MLL2, MLL3, MLL4, SET1a, and SET1b.[1] This high degree of selectivity is a key feature of the compound. As of the current available data, comprehensive broad-panel off-target screening results (e.g., against a wide range of kinases or receptors) are not publicly available. Therefore, any unexpected cellular effects should be interpreted with caution.
Q5: Are there any known toxicological concerns with the TFA component?
Trifluoroacetate (TFA) is a salt counterion used to improve the solubility and stability of the compound. Studies on the general mammalian toxicity of TFA indicate a very low potential for acute toxicity.[7] In repeated-dose studies in rats, the liver was identified as the target organ, with mild hypertrophy observed.[7] However, these studies relate to TFA in general and not specifically to the MM-589 molecule. The concentrations of TFA resulting from typical in vitro experimental use of this compound are expected to be very low.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or no inhibition of cell growth in my leukemia cell line. | Cell line dependency: MM-589 is most effective in cell lines with MLL translocations (e.g., MV4-11, MOLM-13). It shows significantly weaker activity in cell lines without these translocations, such as HL-60.[1][3] | 1. Confirm the MLL translocation status of your cell line. 2. Include positive control cell lines (MV4-11 or MOLM-13) in your experiment. 3. Consider that the IC50 can vary significantly between cell lines. |
| Variability in H3K4me3 levels after treatment. | Timing of assessment: Changes in histone methylation can take time to become apparent. | 1. Perform a time-course experiment to determine the optimal treatment duration for observing changes in H3K4me3 levels in your specific cell line. 2. Ensure consistent cell density and treatment conditions across experiments. |
| Unexpected cellular phenotypes not related to cell cycle arrest or apoptosis. | Potential uncharacterized off-target effects: While highly selective, off-target activities that have not been publicly documented cannot be entirely ruled out. | 1. Review the literature for off-target effects of other WDR5-MLL inhibitors. 2. Perform washout experiments to see if the phenotype is reversible. 3. Consider using a secondary, structurally distinct WDR5-MLL inhibitor as a control to confirm that the observed effect is due to on-target inhibition. |
| Precipitation of the compound in cell culture media. | Solubility limits: Although the TFA salt improves solubility, high concentrations may still precipitate in complex biological media. | 1. Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your cell line and does not exceed recommended limits (typically <0.5%). 2. Prepare fresh dilutions of this compound for each experiment. 3. Visually inspect the media for any signs of precipitation after adding the compound. |
Data Summary
Table 1: In Vitro Potency of MM-589
| Assay | Target/Cell Line | IC50 Value |
| WDR5 Binding | Purified WDR5 protein | 0.90 nM[1][2][3][4] |
| MLL H3K4 Methyltransferase Activity | Reconstituted MLL complex | 12.7 nM[1][2][3][4] |
| Cell Growth Inhibition | MV4-11 (MLL-AF4) | 0.25 µM[1][3] |
| Cell Growth Inhibition | MOLM-13 (MLL-AF9) | 0.21 µM[1][3] |
| Cell Growth Inhibition | HL-60 (No MLL translocation) | 8.6 µM[1][3] |
Experimental Protocols
AlphaLISA-based MLL HMT Functional Assay
This assay quantifies the methyltransferase activity of the MLL complex by detecting the methylation of a biotinylated histone H3 peptide.
Principle: A biotinylated histone H3 substrate is incubated with the MLL enzyme complex and the methyl donor, S-adenosylmethionine (SAM). In the presence of active MLL, the histone H3 is methylated. An antibody specific to the methylated histone H3, conjugated to an AlphaLISA Acceptor bead, binds to the modified substrate. Streptavidin-coated Donor beads bind to the biotinylated end of the histone H3 peptide. When the Donor and Acceptor beads are brought into proximity, a chemiluminescent signal is generated upon laser excitation, which is proportional to the level of MLL activity.
General Protocol Outline:
-
Pre-incubate the MLL enzyme complex with this compound or vehicle control.
-
Initiate the reaction by adding the biotinylated histone H3 peptide substrate and SAM.
-
Incubate to allow for the methylation reaction to occur.
-
Stop the reaction and add the AlphaLISA Acceptor beads conjugated with the anti-methyl histone antibody.
-
Add the Streptavidin-coated Donor beads.
-
Incubate in the dark to allow for bead association.
-
Read the plate on an Alpha-enabled plate reader.
Cell Viability Assay (MTT or Resazurin-based)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Principle: Metabolically active cells can reduce a tetrazolium salt (like MTT) or resazurin (B115843) to a colored formazan (B1609692) product or a fluorescent resorufin (B1680543) product, respectively. The amount of colored or fluorescent product is directly proportional to the number of viable cells.
General Protocol Outline:
-
Seed leukemia cells (e.g., MV4-11, MOLM-13) in a 96-well plate.
-
Treat the cells with a serial dilution of this compound or vehicle control.
-
Incubate for the desired treatment period (e.g., 4 or 7 days).[3]
-
Add the MTT or resazurin reagent to each well.
-
Incubate for a few hours to allow for the conversion of the reagent by metabolically active cells.
-
If using MTT, add a solubilization solution to dissolve the formazan crystals.
-
Read the absorbance or fluorescence on a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: General experimental workflow for evaluating this compound.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (MM-589) Targeting the WD Repeat Domain 5 Protein (WDR5)-Mixed Lineage Leukemia (MLL) Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. High-Affinity, Small-Molecule Peptidomimetic Inhibitors of MLL1/WDR5 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mammalian toxicity of trifluoroacetate and assessment of human health risks due to environmental exposures - PubMed [pubmed.ncbi.nlm.nih.gov]
interpreting unexpected results with MM-589 TFA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected results when working with MM-589 TFA, a potent inhibitor of the WD repeat domain 5 (WDR5)-mixed lineage leukemia (MLL) protein-protein interaction.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing a weaker than expected inhibitory effect of this compound on my MLL-rearranged leukemia cell line?
A1: Several factors could contribute to a reduced inhibitory effect. Here are some troubleshooting steps:
-
Cell Line Authentication: Verify the identity and MLL translocation status of your cell line. Genetic drift can occur in cultured cells, potentially altering their sensitivity to treatment.
-
Compound Integrity: this compound is a peptide-based inhibitor. Ensure it has been stored correctly at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month) to prevent degradation.[1] Repeated freeze-thaw cycles should be avoided.
-
Solubility Issues: While the TFA salt form of MM-589 enhances water solubility, precipitation can still occur, especially at high concentrations or in certain media.[2] Visually inspect your stock solutions and working dilutions for any signs of precipitation. If solubility is a concern, consider preparing fresh dilutions and using a brief sonication step.
-
Experimental Protocol: Review your experimental setup. Ensure the cell seeding density, treatment duration, and assay endpoint are appropriate for detecting the effects of this compound. For instance, significant growth inhibition in MV4-11 and MOLM-13 cell lines has been observed after 4 to 7 days of treatment.[2][3]
Q2: My IC50 value for this compound in a sensitive cell line (e.g., MV4-11, MOLM-13) is significantly higher than the published data.
A2: Discrepancies in IC50 values can arise from variations in experimental conditions. Refer to the table below for a summary of reported IC50 values and compare them with your experimental setup.
| Parameter | Reported Value | Cell Line | Reference |
| WDR5 Binding IC50 | 0.90 nM | - | [1][2][3] |
| MLL H3K4 Methyltransferase Activity IC50 | 12.7 nM | - | [1][2][3][4] |
| Cell Growth Inhibition IC50 | 0.25 µM | MV4-11 | [3][5] |
| Cell Growth Inhibition IC50 | 0.21 µM | MOLM-13 | [3][5] |
| Cell Growth Inhibition IC50 | 8.6 µM | HL-60 | [3][5] |
If your values are still inconsistent, consider the following:
-
Serum Protein Binding: Components in fetal bovine serum (FBS) can bind to small molecule inhibitors, reducing their effective concentration. If you are using a high percentage of FBS, this could be a contributing factor.
-
Assay Method: The type of cell viability assay used (e.g., MTT, CellTiter-Glo) can influence the final IC50 value. Ensure your chosen assay is linear within the range of cell numbers used.
Q3: I am observing significant cytotoxicity in a cell line that is not supposed to be sensitive to MLL inhibition (e.g., HL-60). Could this be due to off-target effects?
A3: While MM-589 is reported to be selective for MLL, off-target effects can never be completely ruled out, especially at higher concentrations.[5] The reported IC50 for the less sensitive HL-60 cell line is 8.6 µM.[3][5] If you observe toxicity at concentrations significantly lower than this, consider these possibilities:
-
Compound Purity: Ensure the purity of your this compound lot. Impurities could contribute to non-specific toxicity.
-
General Cellular Stress: At high concentrations, some compounds can induce cellular stress responses independent of their primary target.
-
Alternative Pathways: Investigate if your cell line has any unique dependencies that might be indirectly affected by the inhibition of the WDR5-MLL interaction.
To investigate potential off-target effects, you could perform washout experiments to see if the phenotype is reversible or use structurally distinct WDR5-MLL inhibitors to see if they replicate the observed effect.
Experimental Protocols
Protocol 1: Cell Viability Assay
-
Cell Seeding: Seed leukemia cells (e.g., MV4-11, MOLM-13) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate cell culture medium.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution to create a range of working concentrations.
-
Treatment: Add the desired final concentrations of this compound to the cells. Include a DMSO-only control.
-
Incubation: Incubate the plate for 4 to 7 days at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: After the incubation period, assess cell viability using a suitable method, such as a resazurin-based assay or a luminescent ATP assay.
-
Data Analysis: Calculate the percentage of viable cells relative to the DMSO control and plot the results to determine the IC50 value.
Visualizations
Signaling Pathway
Caption: this compound inhibits the WDR5-MLL protein-protein interaction.
Experimental Workflow
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (MM-589) Targeting the WD Repeat Domain 5 Protein (WDR5)-Mixed Lineage Leukemia (MLL) Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
avoiding MM-589 TFA degradation during experiments
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and avoiding the degradation of MM-589 TFA during experiments. Given that MM-589 is a potent inhibitor of the WD repeat domain 5 (WDR5) and mixed lineage leukemia (MLL) protein-protein interaction, maintaining its integrity is critical for obtaining accurate and reproducible results.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is the TFA (trifluoroacetic acid) salt a concern?
A1: MM-589 is a small molecule inhibitor of the WDR5-MLL protein-protein interaction with potential applications in acute leukemia research.[2] It is often synthesized and purified using reverse-phase high-performance liquid chromatography (HPLC), which utilizes trifluoroacetic acid (TFA) as an ion-pairing agent.[3][4] Consequently, the final product is an this compound salt. The trifluoroacetate (B77799) counter-ion can interfere with experimental results, causing issues such as cytotoxicity in cell-based assays, alterations in the compound's secondary structure, and interference with enzymatic assays.[5][6][7]
Q2: I'm observing unexpected cytotoxicity or reduced cell proliferation in my cell-based assays. Could this compound be the cause?
A2: Yes, residual TFA is a likely culprit. Even at nanomolar concentrations, TFA has been shown to be cytotoxic, inhibit cell proliferation, and induce apoptosis.[6][8] These effects can mask the true biological activity of MM-589, leading to misinterpretation of results.[5][8] For any cell-based assays, it is highly recommended to either use a TFA-free form of MM-589 or perform a salt exchange to replace TFA with a more biocompatible counter-ion like hydrochloride (HCl) or acetate (B1210297).[9][10]
Q3: How should I properly store this compound to prevent degradation?
A3: To ensure maximum stability, lyophilized this compound should be stored at -20°C or, preferably, -80°C in a sealed container with a desiccant.[11] Peptides and small molecules are often hygroscopic, meaning they readily absorb moisture from the air, which can lead to degradation. Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation.[12] For solubilized MM-589, it is best to prepare fresh solutions for each experiment. If storage in solution is unavoidable, create single-use aliquots and store them at -80°C to minimize freeze-thaw cycles, which can also cause degradation.[5][11]
Q4: Can I use this compound directly in animal studies?
A4: It is strongly advised to remove the TFA salt before in vivo studies. TFA can elicit undesirable immune responses and its acidity can lead to irritation at the injection site.[3] The recommended practice is to exchange the TFA salt for a pharmaceutically more acceptable salt, such as acetate or hydrochloride.[3][10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent results between experimental batches | 1. Degradation of MM-589 due to improper storage (moisture, freeze-thaw cycles).2. Variable levels of residual TFA in the compound.3. Degradation of TFA in the mobile phase if using HPLC for analysis.[13] | 1. Aliquot the lyophilized powder and store at -80°C. Prepare fresh solutions for each experiment.2. Consider performing a TFA salt exchange to a more stable and biocompatible form (e.g., HCl salt).3. For analytical purposes, use fresh, high-purity TFA for mobile phase preparation.[13] |
| Poor peak shape or resolution during HPLC analysis | 1. Degradation of the compound.2. Interaction of TFA with the stationary phase or the analyte.3. The pH of the mobile phase is not optimal. | 1. Verify the integrity of your MM-589 stock.2. TFA is often used to improve peak shape through ion-pairing; however, its concentration may need optimization.3. Ensure the mobile phase pH is appropriate for MM-589. 0.1% TFA in water typically results in a pH of about 2.[13] |
| Low or no activity in enzymatic assays | 1. Residual TFA is inhibiting the enzyme. The strong acidity of TFA can denature pH-sensitive proteins.[6]2. TFA may compete with phosphate (B84403) groups in enzyme binding sites.[6]3. Incorrect concentration of MM-589 due to not accounting for the weight of the TFA counter-ion and residual water. | 1. Perform a TFA salt exchange.2. If TFA removal is not possible, run a control with TFA alone to quantify its inhibitory effect on the enzyme.3. Determine the net peptide/compound content of your sample to ensure accurate concentration calculations. |
| Unexpected changes in secondary structure (e.g., in biophysical assays) | 1. TFA counter-ions can bind to positively charged residues on proteins, altering their conformation.[6][14] | 1. Exchange the TFA salt for a different counter-ion, such as acetate or chloride, which are less likely to induce structural changes.[4] |
Quantitative Data Summary
The following table summarizes the observed effects of TFA in biological assays. These findings, primarily from peptide studies, are applicable to other small molecules with TFA salts like MM-589.
| TFA Concentration | Observed Effect | Reference |
| >10 nM | Cytotoxicity, induction of apoptosis, and inhibition of cell proliferation. | [6] |
| 10⁻⁸ to 10⁻⁷ M | Reduced cell numbers and thymidine (B127349) incorporation in osteoblast cultures. | [8] |
| <1% (w/w) | Recommended maximum level for critical applications like cellular assays and in vivo studies. | [6] |
Experimental Protocols
Protocol 1: TFA Removal by HCl Salt Exchange
This is a widely used method to replace TFA counter-ions with chloride ions.[14][15]
Methodology:
-
Dissolve the this compound salt in a minimal volume of distilled water, typically at a concentration of 1 mg/mL.[14]
-
Add 100 mM HCl to the solution to achieve a final HCl concentration between 2 mM and 10 mM.[14] A concentration of 10 mM HCl is often found to be optimal.[16]
-
Let the solution stand at room temperature for at least one minute.[14]
-
Flash-freeze the solution using liquid nitrogen or a dry ice/acetone bath.
-
Lyophilize the frozen solution overnight until all the solvent is removed.
-
To ensure complete removal of TFA, redissolve the resulting powder in the same concentration of HCl solution and repeat the freeze-drying process (steps 3-5) at least two more times.[14]
-
After the final lyophilization, the product will be the HCl salt of MM-589.
Protocol 2: TFA Removal by Anion Exchange Chromatography
This method is suitable for compounds that are sensitive to the low pH of the HCl exchange method.[15][17]
Methodology:
-
Prepare a small column with a strong anion exchange resin. The column should have a 10- to 50-fold excess of anion exchange sites relative to the amount of MM-589.[15][17]
-
Equilibrate the column by eluting it with a 1 M solution of the desired salt (e.g., sodium acetate or sodium chloride).
-
Wash the column thoroughly with distilled water to remove the excess salt.[15][17]
-
Dissolve the this compound in a minimal amount of distilled water and apply it to the column.
-
Elute the column with distilled water, collecting fractions.
-
Monitor the fractions (e.g., by UV-Vis spectroscopy) to identify those containing MM-589.
-
Combine the fractions containing the purified compound.
-
Lyophilize the combined fractions to obtain the final product with the new counter-ion.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 4. Trifluoroacetic Acid as a Molecular Probe for the Dense Phase in Liquid–Liquid Phase-Separating Peptide Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
- 6. lifetein.com [lifetein.com]
- 7. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Peptide ordering guide - TFA removal - Peptide quantification [sb-peptide.com]
- 10. biocat.com [biocat.com]
- 11. lifetein.com [lifetein.com]
- 12. bachem.com [bachem.com]
- 13. Dirty TFA | Separation Science [sepscience.com]
- 14. lifetein.com [lifetein.com]
- 15. peptide.com [peptide.com]
- 16. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. peptide.com [peptide.com]
Technical Support Center: Optimizing MM-589 TFA Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using MM-589 TFA, a potent inhibitor of the WD repeat domain 5 (WDR5) and mixed-lineage leukemia (MLL) protein-protein interaction.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
MM-589 is a potent, cell-permeable, macrocyclic peptidomimetic that functions as an inhibitor of the protein-protein interaction between WDR5 and MLL.[1] By binding to WDR5, MM-589 disrupts the formation of the MLL complex, which is crucial for histone H3 lysine (B10760008) 4 (H3K4) methylation. This inhibition of H3K4 methyltransferase activity leads to downstream effects on gene expression and can induce apoptosis in cancer cells, particularly in human leukemia cell lines with MLL translocations.[1][2]
Q2: What is the difference between MM-589 and this compound?
This compound is the trifluoroacetate (B77799) salt form of MM-589. While both forms exhibit comparable biological activity at equivalent molar concentrations, the TFA salt form generally offers enhanced water solubility and stability.
Q3: In which cancer cell lines is this compound expected to be most effective?
This compound is particularly effective in human leukemia cell lines harboring MLL translocations.[1][2] Studies have shown potent inhibition of cell growth in lines such as MV4-11 and MOLM-13.[3] The compound shows weaker activity in cell lines without MLL translocations, such as HL-60.[3]
Q4: What is a recommended starting concentration and incubation time for a cell viability assay?
For initial cell viability assays, a common starting point for incubation time is 48 to 72 hours. However, some studies have shown effects on cell growth with incubation periods of 4 or 7 days. The optimal concentration is highly cell-line dependent. It is recommended to perform a dose-response experiment with a wide range of concentrations (e.g., 0.01 µM to 10 µM) to determine the IC50 value for your specific cell line.[1]
Troubleshooting Guides
Issue 1: I am not observing the expected decrease in cell viability after 72 hours of treatment.
-
Problem: The incubation time may be too short for your specific cell line or the concentration of this compound is suboptimal.
-
Solution:
-
Extend the incubation time: Some cell lines may require longer exposure to this compound to exhibit a significant decrease in viability. Consider extending the incubation period to 4 or even 7 days.
-
Optimize the concentration: Perform a dose-response experiment with a broader range of concentrations to ensure you are within the effective range for your cell line.
-
Assess early molecular events: If long-term viability is unchanged, investigate earlier molecular events to confirm compound activity. As early as 15 minutes after treatment, you can assess the displacement of WDR5 from chromatin.[4] Changes in the expression of WDR5-target genes can also be detected within a few hours.[5]
-
Issue 2: My cell viability results are not reproducible.
-
Problem: Inconsistent experimental conditions can lead to variable results.
-
Solution:
-
Cell density and health: Ensure that cells are seeded at a consistent density and are in the logarithmic growth phase. Overly confluent or sparse cultures can respond differently to treatment.
-
Compound stability: Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Avoid multiple freeze-thaw cycles of the stock solution by storing it in aliquots at -20°C or -80°C.
-
Cell line integrity: Use cells within a consistent and low passage number range to avoid phenotypic drift.
-
Issue 3: I want to confirm that this compound is engaging its target in my cells.
-
Problem: A lack of downstream effect could be due to poor cell permeability or off-target effects.
-
Solution:
-
Chromatin Immunoprecipitation (ChIP): Perform ChIP-qPCR or ChIP-seq to assess the occupancy of WDR5 at the promoter regions of known target genes (e.g., HOXA9, MEIS1). A successful treatment should show a significant reduction in WDR5 binding. WIN site inhibitors have been shown to rapidly displace WDR5 from chromatin.[4][5]
-
Gene Expression Analysis: Use RT-qPCR to measure the mRNA levels of WDR5 target genes. A decrease in the expression of these genes is an early indicator of target engagement.
-
Data Presentation
Table 1: In Vitro Efficacy of MM-589
| Parameter | Value | Reference |
| WDR5 Binding IC50 | 0.90 nM | [1] |
| MLL H3K4 Methyltransferase Activity IC50 | 12.7 nM | [1] |
| MV4-11 Cell Growth Inhibition IC50 | 0.25 µM | [3] |
| MOLM-13 Cell Growth Inhibition IC50 | 0.21 µM | [3] |
| HL-60 Cell Growth Inhibition IC50 | 8.6 µM | [3] |
Experimental Protocols
Protocol 1: Time-Course Experiment to Optimize Incubation Time
This protocol outlines a general strategy to determine the optimal incubation time for this compound treatment by assessing key molecular and cellular events at different time points.
-
Cell Seeding: Seed your cells of interest at an appropriate density in multiple plates or wells to allow for harvesting at different time points.
-
Compound Treatment: Treat cells with this compound at a concentration determined from your dose-response experiments, alongside a vehicle control.
-
Time-Point Harvesting: Harvest cells at various time points post-treatment. A suggested timeline is:
-
Early Time Points (15 minutes - 6 hours): Assess target engagement.
-
Mid Time Points (24 - 48 hours): Assess initial cellular responses.
-
24 hours: Early markers of apoptosis (e.g., Annexin V staining).
-
48 hours: Cell cycle analysis and continued apoptosis assessment.
-
-
Late Time Points (72 hours - 7 days): Assess overall effect on cell population.
-
72 hours - 7 days: Cell viability and proliferation assays (e.g., MTT, CellTiter-Glo).
-
-
-
Data Analysis: Analyze the data from each time point to build a kinetic profile of this compound's effects in your specific cell line. This will allow you to select the most appropriate incubation time for your experimental endpoints.
Visualizations
References
- 1. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (MM-589) Targeting the WD Repeat Domain 5 Protein (WDR5)-Mixed Lineage Leukemia (MLL) Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Targeting WDR5: A WINning Anti-Cancer Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]
WDR5-MLL Inhibition Assays: A Technical Support Center
Welcome to the technical support center for WDR5-MLL inhibition assays. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the screening and characterization of WDR5-MLL interaction inhibitors. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter with common assay formats used to study the WDR5-MLL interaction, including Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay).
Fluorescence Polarization (FP) Assays
Question 1: Why is my FP signal window (difference between bound and free tracer) too small?
A small signal window in an FP assay can make it difficult to accurately determine inhibitor potency. Several factors can contribute to this issue:
-
Suboptimal Tracer or Protein Concentrations: The concentrations of the fluorescently labeled peptide (tracer) and the WDR5 protein are critical. The tracer concentration should ideally be at or below the dissociation constant (Kd) of the interaction.[1] The WDR5 concentration should be titrated to achieve a significant shift in polarization upon binding, often around 75% tracer bound for competitive assays.[1]
-
Fluorophore Choice and Position: The choice of fluorophore and its attachment site on the peptide can impact the change in polarization. If the fluorophore has too much rotational freedom even when the peptide is bound to WDR5, the change in polarization will be minimal. Consider using a different fluorophore or altering its position on the peptide.[2]
-
Inactive Protein: Ensure the WDR5 protein is properly folded and active. Protein aggregation or degradation can lead to a lower fraction of active protein capable of binding the tracer.
Question 2: I am observing a high background FP signal. What could be the cause?
High background fluorescence can mask the specific signal and reduce the assay window. Potential causes include:
-
Contaminated Buffer or Reagents: Buffer components or impurities can be inherently fluorescent.[2] Test the fluorescence of all individual reagents and use high-purity components.
-
Non-Specific Binding to Plates: Some fluorescent tracers can adsorb to the surface of microplates, leading to an artificially high polarization reading. Using black, non-binding surface plates is recommended to minimize this effect.[3]
-
Light Scatter: Particulates in the assay solution from aggregated protein or undissolved compounds can scatter light and increase the measured polarization. Centrifuge and filter all protein stocks and compound solutions before use.
Question 3: My IC50 values are highly variable between experiments. How can I improve reproducibility?
Inconsistent IC50 values can stem from several sources:
-
Assay Conditions: Ensure that assay parameters such as buffer composition (pH, salt concentration), temperature, and incubation times are kept consistent across all experiments.[4]
-
Pipetting Errors: Small variations in the volumes of reagents, especially the inhibitor, can lead to significant differences in the final concentration and, consequently, the IC50 value. Calibrate pipettes regularly and use appropriate pipetting techniques.
-
Compound Solubility: Poorly soluble compounds can precipitate out of solution, leading to inaccurate concentrations in the assay well. Visually inspect for precipitation and consider using a lower concentration range or adding a small amount of a solubilizing agent like DMSO (ensure final concentration is compatible with the assay).
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays
Question 1: What are the common causes of a low TR-FRET signal or a small assay window?
A weak TR-FRET signal can compromise the sensitivity of the assay. Here are some potential reasons:
-
Incorrect Instrument Settings: TR-FRET assays require specific filter sets and timing parameters (delay and integration times).[5] Ensure your plate reader is configured correctly for the specific donor and acceptor fluorophores being used.
-
Suboptimal Reagent Concentrations: The concentrations of the donor- and acceptor-labeled binding partners are crucial. Titrate both components to find the optimal concentrations that yield the best signal-to-background ratio.
-
Steric Hindrance: The positioning of the donor and acceptor fluorophores on the interacting proteins can affect the efficiency of energy transfer. If the tags are too far apart or their orientation is unfavorable upon binding, the FRET signal will be weak.
Question 2: How can I identify and mitigate compound interference in my TR-FRET assay?
Test compounds can interfere with the TR-FRET signal, leading to false positives or negatives.[6]
-
Autofluorescence: Some compounds fluoresce at the same wavelengths as the donor or acceptor, leading to an artificially high signal. This can be identified by measuring the fluorescence of the compound alone in the assay buffer.
-
Quenching: Compounds can absorb the excitation light or quench the emission of the donor or acceptor fluorophores, resulting in a decreased signal. This is a common source of false positives in inhibition assays.
-
Light Scatter: Precipitated compounds can scatter light, which can interfere with the signal detection.
To mitigate these effects, you can perform counter-screens where the compound is tested in the absence of one of the binding partners or after the enzymatic reaction has been stopped.[7]
AlphaLISA Assays
Question 1: I'm observing a high background signal in my AlphaLISA assay. What are the likely causes?
High background in an AlphaLISA assay can be due to several factors:
-
Non-specific Interactions: Assay components can non-specifically interact with each other or the microplate. The use of blocking agents like BSA and detergents such as Tween-20 can help reduce non-specific binding.[8]
-
Inappropriate Microplate: AlphaLISA assays are sensitive to the type of microplate used. Standard solid opaque white plates are generally recommended.[8]
-
Light Contamination: Exposure of the donor beads to light can cause them to photobleach, leading to a decrease in signal, while exposure of acceptor beads can cause auto-fluorescence, increasing background.[8][9] It is crucial to work under subdued lighting conditions.[9]
Question 2: My AlphaLISA signal is weak or absent. What should I check?
A low or absent signal can halt your experiment. Here are the primary things to investigate:
-
Reagent Concentration: The concentrations of the donor and acceptor beads, as well as the biotinylated and antibody-conjugated reagents, are critical and should be optimized.[8]
-
Binding Partner Interaction: Confirm that the WDR5 and MLL components are interacting under your assay conditions. Potential steric hindrance from tags or incorrect protein folding can prevent binding.[8]
-
Buffer Components: Certain buffer components can interfere with the AlphaLISA chemistry. For example, azide (B81097) and transition metals can quench the singlet oxygen, and components that absorb light in the 520-680 nm range can interfere with the signal.[8]
Quantitative Data Summary
The following tables summarize key quantitative data for commonly used reagents and inhibitors in WDR5-MLL inhibition assays.
Table 1: IC50 Values of Known WDR5-MLL Inhibitors
| Inhibitor | Assay Type | WDR5 Conc. | MLL Peptide/Complex Conc. | IC50 Value | Reference |
| WDR5-0103 | FP | 5 µM | 40 nM FITC-WIN peptide | 3.0 ± 0.1 µM (Kdisp) | [4] |
| WDR5-0103 | HMT | - | 125 nM trimeric MLL complex | 39 ± 10 µM | [4] |
| WDR5-0103 | HMT | - | 500 nM trimeric MLL complex | 83 ± 10 µM | [4] |
| WDR5-0103 | HMT | - | 1000 nM trimeric MLL complex | 280 ± 12 µM | [4] |
| OICR-9429 | FP | 50 nM | 5 nM FAM-labeled MLL peptide | 64 ± 4 nM (Kdisp) | [10] |
| MM-102 | FP | - | - | 2.4 nM | [11] |
| DC_M5_2 | FP | - | - | 9.63 ± 1.46 µM | [12] |
Table 2: Typical Assay Performance Metrics
| Assay Type | Parameter | Typical Value | Notes | Reference |
| FP | Z'-factor | > 0.5 | A Z'-factor between 0.5 and 1.0 is considered an excellent assay. | [13] |
| TR-FRET | Z'-factor | > 0.5 | Indicates good separation between positive and negative controls. | [13] |
| AlphaLISA | Signal-to-Background (S/B) | > 2 | A higher S/B ratio indicates a more robust assay. | [14] |
| All Assays | Coefficient of Variation (%CV) | < 15% | Lower %CV indicates higher precision. | [14] |
Experimental Protocols
Detailed methodologies for key WDR5-MLL inhibition assays are provided below.
Fluorescence Polarization (FP) Inhibition Assay
This protocol is a general guideline and may require optimization for specific reagents and instruments.
-
Reagent Preparation:
-
Prepare a 2X stock of WDR5 protein in FP assay buffer (e.g., 100 mM potassium phosphate, pH 8.0, 150 mM NaCl, 0.01% Triton X-100).[4]
-
Prepare a 2X stock of a fluorescently labeled MLL-derived peptide (e.g., FITC-WIN peptide) in the same buffer.[4]
-
Prepare serial dilutions of the test inhibitor in a suitable solvent (e.g., DMSO) and then dilute into the assay buffer.
-
-
Assay Procedure (384-well format):
-
Add 10 µL of the inhibitor solution to the wells of a black, low-volume 384-well plate.
-
Add 5 µL of the 2X WDR5 protein stock to each well.
-
Add 5 µL of the 2X fluorescent peptide stock to each well.
-
The final assay volume will be 20 µL.
-
Include control wells:
-
Negative control (no inhibition): WDR5, fluorescent peptide, and buffer/solvent.
-
Positive control (100% inhibition): Fluorescent peptide and buffer/solvent (no WDR5).
-
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a predetermined time (e.g., 30 minutes), protected from light.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 528 nm emission for FITC).[4]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This protocol provides a general framework for a TR-FRET-based WDR5-MLL inhibition assay.
-
Reagent Preparation:
-
Prepare stocks of donor-labeled WDR5 (e.g., using a terbium cryptate donor) and acceptor-labeled MLL peptide (e.g., using a d2 or fluorescein (B123965) acceptor) in a suitable TR-FRET buffer.
-
Prepare serial dilutions of the test inhibitor.
-
-
Assay Procedure:
-
Add the inhibitor solution to the wells of a low-volume microplate suitable for TR-FRET.
-
Add the donor-labeled WDR5 and acceptor-labeled MLL peptide to the wells.
-
Include appropriate controls, such as wells with only the donor, only the acceptor, and both without inhibitor.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for the optimized duration.
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements, with the correct excitation wavelength and two emission wavelengths (for the donor and the acceptor).
-
-
Data Analysis:
-
Calculate the ratio of the acceptor signal to the donor signal.
-
Normalize the data and plot the normalized signal against the inhibitor concentration to determine the IC50 value.
-
AlphaLISA Assay
This is a generalized protocol for an AlphaLISA-based WDR5-MLL inhibition assay.
-
Reagent Preparation:
-
Prepare stocks of biotinylated MLL peptide, streptavidin-coated donor beads, antibody-conjugated WDR5, and protein A-coated acceptor beads in AlphaLISA buffer.
-
Prepare serial dilutions of the test inhibitor.
-
-
Assay Procedure:
-
Add the inhibitor solution to the wells of a white, opaque microplate.
-
Add the biotinylated MLL peptide and antibody-conjugated WDR5.
-
Incubate to allow the interaction to occur.
-
Add the streptavidin-coated donor beads and protein A-coated acceptor beads.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for the recommended time.
-
Measure the AlphaLISA signal using a plate reader capable of reading AlphaLISA assays.
-
-
Data Analysis:
-
Plot the AlphaLISA signal against the inhibitor concentration and fit the data to determine the IC50 value.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to WDR5-MLL inhibition assays.
Caption: WDR5-MLL Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for WDR5-MLL Inhibition Assays.
Caption: Troubleshooting Decision Tree for Common Assay Issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Small-molecule inhibition of MLL activity by disruption of its interaction with WDR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. revvity.com [revvity.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. The identification of novel small-molecule inhibitors targeting WDR5-MLL1 interaction through fluorescence polarization based high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metrics for Comparing Instruments and Assays [moleculardevices.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Assessing the Cell Permeability of MM-589 TFA
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing the cell permeability of MM-589 TFA in new cell lines. The content is structured to address specific issues through troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and cell-permeable macrocyclic peptidomimetic inhibitor.[1][2] Its primary mechanism of action is the disruption of the protein-protein interaction between WD repeat domain 5 (WDR5) and mixed lineage leukemia (MLL).[1][3][4] This inhibition is highly specific, as MM-589 binds to WDR5 with high affinity, leading to the suppression of MLL histone methyltransferase (HMT) activity.[1][3]
Q2: How is the cell permeability of this compound typically demonstrated?
A2: The cell permeability of MM-589 is inferred from its potent biological activity in cellular assays. For instance, it has been shown to effectively inhibit the cell growth of human leukemia cell lines such as MV4-11 and MOLM-13 at nanomolar concentrations, indicating that it can cross the cell membrane to reach its intracellular target.[3][4]
Q3: Are there specific cell lines in which this compound has shown differential permeability or efficacy?
A3: Yes, the efficacy of MM-589, which is dependent on its cell permeability, varies between different cell lines. It potently inhibits the growth of MV4-11 and MOLM-13 leukemia cells.[3][4] However, it shows significantly weaker activity in the HL-60 leukemia cell line, suggesting potential differences in cell permeability or the presence of efflux pumps in this cell line.[3]
Q4: What are the standard in vitro assays to quantitatively assess the cell permeability of a compound like this compound?
A4: Standard in vitro assays to quantify cell permeability include the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay. PAMPA is a non-cell-based assay that predicts passive diffusion, while the Caco-2 assay uses a monolayer of human colon adenocarcinoma cells to model the intestinal barrier and can assess both passive and active transport mechanisms. A cellular uptake assay is another direct method to quantify the amount of compound inside the cells.
Data Presentation
While specific apparent permeability coefficient (Papp) values for this compound are not publicly available, the following table summarizes the reported IC50 values for cell growth inhibition, which serve as an indirect indicator of its cell permeability and efficacy in different cell lines.
| Cell Line | IC50 (µM) | Implied Permeability & Efficacy |
| MV4-11 | 0.25 | High |
| MOLM-13 | 0.21 | High |
| HL-60 | 8.6 | Low/Moderate |
Experimental Protocols & Troubleshooting
Here are detailed methodologies for key experiments to assess the cell permeability of this compound, along with troubleshooting guides.
Cellular Uptake Assay using LC-MS/MS
This protocol allows for the direct quantification of intracellular this compound.
Methodology:
-
Cell Seeding: Plate the cells of interest in a 6-well or 12-well plate at a density that ensures they are in the logarithmic growth phase at the time of the experiment.
-
Compound Incubation: Treat the cells with this compound at the desired concentration (e.g., 1 µM) for a specific time course (e.g., 0.5, 1, 2, 4 hours).
-
Cell Lysis & Extraction:
-
After incubation, aspirate the medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any extracellular compound.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
-
Harvest the cell lysate and centrifuge to pellet cellular debris.
-
Collect the supernatant for analysis.
-
-
Quantification by LC-MS/MS:
-
Prepare a standard curve of this compound in the same lysis buffer.
-
Analyze the cell lysate and standards by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the intracellular concentration of this compound.
-
Normalize the intracellular concentration to the total protein concentration or cell number.
-
Troubleshooting Guide:
| Issue | Possible Cause | Solution |
| Low or undetectable intracellular this compound | 1. Insufficient incubation time. 2. Low compound concentration. 3. Rapid efflux of the compound. 4. Degradation of the compound. | 1. Increase incubation time. 2. Increase the concentration of this compound. 3. Co-incubate with known efflux pump inhibitors. 4. Check the stability of this compound in the cell culture medium. |
| High variability between replicates | 1. Inconsistent cell numbers. 2. Incomplete cell lysis. 3. Inefficient extraction of the compound. | 1. Ensure accurate cell counting and seeding. 2. Optimize the lysis procedure. 3. Validate the extraction method for this compound. |
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay predicts the passive permeability of this compound.
Methodology:
-
Prepare the PAMPA plate: A 96-well filter plate is coated with a lipid mixture (e.g., lecithin (B1663433) in dodecane) to form an artificial membrane.
-
Prepare solutions: Dissolve this compound in a suitable buffer (e.g., PBS) to create the donor solution. The acceptor plate wells are filled with the same buffer.
-
Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated at room temperature for a defined period (e.g., 4-18 hours).
-
Quantification: The concentration of this compound in both the donor and acceptor wells is determined using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using the following formula:
Papp = (VA / (Area × time)) × ln(1 - [drug]acceptor / [drug]equilibrium)
Troubleshooting Guide:
| Issue | Possible Cause | Solution |
| Low permeability reading | 1. Poor solubility of this compound in the assay buffer. 2. Compound binding to the plate. | 1. Add a small percentage of a co-solvent (e.g., DMSO) to the buffer. 2. Use low-binding plates. |
| Leaky membrane | Improper coating of the filter plate. | Ensure a uniform and complete coating of the lipid solution. |
Caco-2 Permeability Assay
This assay provides a more biologically relevant measure of permeability, including active transport.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21-28 days to form a differentiated monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Permeability Assay:
-
The dosing solution containing this compound is added to the apical (top) chamber for apical-to-basolateral permeability assessment, or to the basolateral (bottom) chamber for basolateral-to-apical permeability assessment (to investigate efflux).
-
The plates are incubated at 37°C with gentle shaking.
-
Samples are collected from the receiver chamber at specific time points.
-
-
Quantification: The concentration of this compound in the samples is quantified by LC-MS/MS.
-
Calculate Papp: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.
Troubleshooting Guide:
| Issue | Possible Cause | Solution |
| Low TEER values | Incomplete monolayer formation or compromised tight junctions. | Optimize cell seeding density and culture conditions. Check for contamination. |
| High variability in Papp values | Inconsistent monolayer integrity across wells. | Ensure consistent cell culture practices and TEER values before starting the assay. |
| Low compound recovery | Compound binding to the cells or plate, or metabolism by the cells. | Use low-binding plates and analyze cell lysates to check for intracellular accumulation. |
Visualizations
Caption: Workflow for assessing this compound cell permeability.
Caption: this compound inhibits the WDR5-MLL interaction.
References
- 1. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (MM-589) Targeting the WD Repeat Domain 5 Protein (WDR5)-Mixed Lineage Leukemia (MLL) Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
impact of serum concentration on MM-589 TFA activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of MM-589 TFA, a potent inhibitor of the WD repeat domain 5 (WDR5) and mixed lineage leukemia (MLL) protein-protein interaction.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, cell-permeable, macrocyclic peptidomimetic that inhibits the protein-protein interaction between WDR5 and MLL.[1][2] By binding to WDR5, MM-589 disrupts the formation of the MLL complex, which is crucial for the methylation of histone H3 at lysine (B10760008) 4 (H3K4).[3] This inhibition of H3K4 methyltransferase activity leads to a reduction in the expression of downstream target genes, such as HOXA9 and MEIS1, which are involved in leukemogenesis.
Q2: What is the difference between MM-589 and this compound?
A2: MM-589 is the active compound, while this compound is the trifluoroacetate (B77799) salt form of the compound. The TFA salt form generally offers enhanced water solubility and stability compared to the free form, while exhibiting comparable biological activity at equivalent molar concentrations.[1]
Q3: How does serum concentration in cell culture media affect the activity of this compound?
A3: While specific data on the impact of serum concentration on this compound activity is not available, it is a common phenomenon for small molecule inhibitors and peptidomimetics to bind to serum proteins, such as albumin. This binding can reduce the effective concentration of the inhibitor available to interact with its target in cells, potentially leading to a decrease in its apparent potency (a higher IC50 value). It is advisable to maintain a consistent serum concentration across all experiments in a study to ensure reproducibility. If you observe lower than expected activity, consider reducing the serum concentration or using serum-free media for a short duration of the experiment, if your cell line can tolerate it.
Q4: What are the recommended cell lines for testing this compound activity?
A4: this compound has been shown to be potent in human leukemia cell lines with MLL translocations.[2] Cell lines such as MV4-11 and MOLM-13 are highly sensitive to MM-589.[1][4] In contrast, cell lines without MLL translocations, like HL-60, show significantly weaker activity.[1][4]
Q5: How should I store and handle this compound?
A5: For long-term storage, it is recommended to store this compound as a solid at -20°C or -80°C. For stock solutions, it is advisable to dissolve the compound in a suitable solvent like DMSO and store in aliquots at -80°C to minimize freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Higher than expected IC50 value | 1. Serum Protein Binding: Components in the serum (e.g., albumin) may be binding to this compound, reducing its effective concentration. 2. Cell Density: High cell density can lead to a higher apparent IC50 value due to a larger number of target molecules. 3. Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution may lead to degradation. 4. Experimental Error: Inaccurate pipetting or cell counting. | 1. a) Maintain a consistent percentage of serum across all experiments. b) Consider reducing the serum concentration if the cells can tolerate it. c) Test the compound's activity in serum-free or low-serum media for a short exposure time. 2. Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment. 3. Prepare fresh dilutions from a new stock aliquot for each experiment. 4. Ensure proper calibration of pipettes and accurate cell counting using a reliable method (e.g., automated cell counter). |
| High variability between replicates | 1. Uneven Cell Seeding: Inconsistent number of cells seeded in each well. 2. Edge Effects in Plates: Wells on the edge of the plate are prone to evaporation, leading to changes in compound concentration. 3. Incomplete Solubilization of Formazan (B1609692) Crystals (in MTT assay): If using an MTT assay, incomplete solubilization will lead to inaccurate absorbance readings. | 1. Ensure the cell suspension is homogenous before and during seeding. 2. Avoid using the outermost wells of the plate for experimental conditions. Fill them with sterile PBS or media to maintain humidity. 3. Ensure complete mixing after adding the solubilization solution and visually confirm the dissolution of crystals before reading the plate. |
| No observable effect of the compound | 1. Incorrect Compound Concentration: A mistake in the calculation of dilutions. 2. Resistant Cell Line: The cell line used may not have the MLL translocation and is therefore not sensitive to the inhibitor. 3. Inactive Compound: The compound may have degraded. | 1. Double-check all calculations for dilutions. Prepare a fresh dilution series. 2. Verify the genetic background of your cell line. Use a sensitive cell line (e.g., MV4-11) as a positive control. 3. Test the compound on a known sensitive cell line to confirm its activity. |
Quantitative Data Summary
The following table summarizes the in vitro activity of MM-589.
| Target/Assay | Cell Line | IC50 Value |
| WDR5 Binding | - | 0.90 nM |
| MLL H3K4 Methyltransferase Activity | - | 12.7 nM |
| Cell Growth Inhibition | MV4-11 | 0.25 µM |
| Cell Growth Inhibition | MOLM-13 | 0.21 µM |
| Cell Growth Inhibition | HL-60 | 8.6 µM |
| Data sourced from multiple references.[1][4][5] |
Experimental Protocols
Cell Viability (MTT) Assay for this compound Activity
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.
Materials:
-
This compound
-
Sensitive (e.g., MV4-11) and resistant (e.g., HL-60) cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% Fetal Bovine Serum)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in complete medium. It is recommended to have a final concentration range from 0.01 µM to 10 µM.[1]
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).
-
Incubate for 4 to 7 days.[1]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well.
-
Incubate overnight at 37°C to ensure complete solubilization of the formazan crystals.
-
-
Data Acquisition:
-
Gently mix the contents of each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathway of MM-589
Caption: this compound disrupts the WDR5-MLL interaction, inhibiting H3K4 methylation.
Troubleshooting Workflow for Inconsistent Results
Caption: A logical workflow to troubleshoot inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (MM-589) Targeting the WD Repeat Domain 5 Protein (WDR5)-Mixed Lineage Leukemia (MLL) Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WDR5 Interacts with Mixed Lineage Leukemia (MLL) Protein via the Histone H3-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
Technical Support Center: Troubleshooting Inconsistent AlphaLISA Results with MM-589 TFA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in AlphaLISA assays involving the small molecule inhibitor, MM-589 TFA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, cell-permeable, macrocyclic peptidomimetic inhibitor of the protein-protein interaction (PPI) between WD repeat domain 5 (WDR5) and mixed lineage leukemia (MLL).[1][2][3] It binds to WDR5 with high affinity, preventing its association with MLL and thereby inhibiting the histone methyltransferase (HMT) activity of the MLL complex.[1][2][3] The trifluoroacetate (B77799) (TFA) salt form of MM-589 generally offers enhanced water solubility and stability.[4]
Q2: What are the typical quantitative values for MM-589's inhibitory activity?
The following table summarizes the key inhibitory concentrations (IC50) for MM-589.
| Target | Assay Type | IC50 Value |
| WDR5 Binding | Biochemical Assay | 0.90 nM[1][2] |
| MLL H3K4 Methyltransferase Activity | Biochemical Assay | 12.7 nM[1][2] |
| MV4-11 Cell Growth | Cell-based Assay | 0.25 µM[2] |
| MOLM-13 Cell Growth | Cell-based Assay | 0.21 µM[2] |
Q3: What is the signaling pathway involving WDR5 and MLL?
The diagram below illustrates the interaction between WDR5 and MLL, which is crucial for the H3K4 methyltransferase activity of the MLL complex, leading to gene transcription. MM-589 inhibits this interaction.
Caption: WDR5-MLL Signaling Pathway and Inhibition by this compound.
Troubleshooting Inconsistent AlphaLISA Results
Inconsistent results in AlphaLISA assays can stem from a variety of factors, ranging from general assay conditions to specific interactions with the small molecule inhibitor being tested. This guide is divided into general AlphaLISA troubleshooting and issues specific to using this compound.
General AlphaLISA Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| High Background Signal | Non-specific binding of antibodies. | Ensure use of a compatible blocking buffer. Optimize washing steps by increasing the number or duration of washes.[5] |
| Contaminated reagents. | Prepare fresh reagents and buffers.[5][6] | |
| Low Signal or No Signal | Suboptimal antibody concentrations. | Titrate antibodies to determine the optimal concentration for your assay. |
| Incorrect storage of reagents. | Store reagents, especially antibodies and beads, according to the manufacturer's instructions. | |
| Inefficient binding. | Increase incubation times or adjust temperature to promote binding.[7] | |
| Pipetting errors. | Ensure pipettes are calibrated and use proper pipetting techniques to avoid bubbles.[8] | |
| High Variability (High %CV) | Inconsistent pipetting. | Use calibrated pipettes and ensure thorough mixing of reagents.[8] |
| Edge effects. | Equilibrate the plate to room temperature before use and use a plate sealer during incubations to prevent evaporation.[8] | |
| Temperature fluctuations. | Ensure consistent incubation temperatures and allow plates to equilibrate to room temperature before reading.[7] |
Troubleshooting Specific to this compound
Small molecule inhibitors like this compound can sometimes interfere with the AlphaLISA technology itself.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent Inhibition Curves | This compound Solubility/Aggregation: At higher concentrations, the compound may precipitate out of solution, leading to inconsistent results. The TFA salt of MM-589 has improved water solubility.[4] | Prepare fresh dilutions of this compound for each experiment. Visually inspect solutions for any signs of precipitation. Consider performing a solubility test in your specific assay buffer. |
| DMSO Concentration: High concentrations of DMSO, a common solvent for small molecules, can interfere with the AlphaLISA signal. | Keep the final DMSO concentration in the assay low and consistent across all wells, typically below 1%.[9] | |
| False Positives/Negatives | Direct Interference with AlphaLISA Signal: this compound might absorb light at the excitation (680 nm) or emission (615 nm) wavelengths, or quench the singlet oxygen transfer, leading to a false decrease in signal. | Perform a control experiment with just the donor and acceptor beads (in a direct binding format if possible, or using a known biotinylated analyte and streptavidin-donor beads) in the presence of this compound to assess for direct signal interference.[1][10] |
| Interaction with Assay Components: The compound may interact non-specifically with the assay antibodies or beads. | Run a counterscreen using a TruHits kit or a similar assay with direct bead-to-bead interaction to identify compounds that interfere with the AlphaLISA chemistry.[11] |
Experimental Protocols
General WDR5-MLL Interaction AlphaLISA Assay Protocol
This protocol provides a general framework. Specific concentrations and incubation times should be optimized for your particular reagents and experimental setup.
-
Reagent Preparation:
-
Prepare assay buffer (e.g., PBS with 0.1% BSA).
-
Dilute recombinant WDR5 and biotinylated MLL peptide to desired concentrations in assay buffer.
-
Prepare a serial dilution of this compound in assay buffer containing a consistent, low percentage of DMSO.
-
-
Assay Procedure:
-
Add the diluted this compound or vehicle control to the wells of a 384-well white opaque assay plate.
-
Add the WDR5 protein to the wells.
-
Add the biotinylated MLL peptide to the wells.
-
Incubate at room temperature for 60 minutes.
-
Add AlphaLISA anti-tag acceptor beads (specific for the tag on WDR5) diluted in assay buffer.
-
Incubate in the dark at room temperature for 60 minutes.
-
Add Streptavidin-coated donor beads diluted in assay buffer.
-
Incubate in the dark at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Read the plate on an Alpha-compatible plate reader.
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting inconsistent AlphaLISA results when working with this compound.
Caption: Troubleshooting Workflow for this compound in AlphaLISA Assays.
References
- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. revvity.com [revvity.com]
- 7. Alpha Troubleshooting Tables | Revvity [revvity.com]
- 8. revvity.com [revvity.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bmglabtech.com [bmglabtech.com]
Validation & Comparative
Validating the On-Target Effects of MM-589 TFA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of MM-589 TFA, a potent inhibitor of the WD repeat domain 5 (WDR5)-mixed lineage leukemia (MLL) protein-protein interaction, with other known inhibitors targeting the same pathway. The on-target effects are evaluated through a presentation of key experimental data, detailed methodologies, and visual representations of the underlying biological processes and experimental workflows.
Executive Summary
This compound has emerged as a highly potent and cell-permeable macrocyclic peptidomimetic inhibitor of the WDR5-MLL interaction. This interaction is a critical dependency for the histone methyltransferase (HMT) activity of MLL1, which is frequently dysregulated in acute leukemias. By disrupting this interaction, this compound effectively inhibits MLL1's enzymatic activity and suppresses the growth of leukemia cells harboring MLL translocations. This guide presents a comparative analysis of this compound against other WDR5-MLL inhibitors, including MM-401, MM-102, OICR-9429, WDR5-0103, and DDO-2213, based on their biochemical potency and cellular activity.
Data Presentation: Comparative Inhibitory Activities
The following tables summarize the quantitative data for this compound and its alternatives, focusing on their inhibitory concentration (IC50) values for WDR5-MLL interaction, MLL H3K4 methyltransferase (HMT) activity, and cell growth in various leukemia cell lines.
Table 1: Biochemical Potency of WDR5-MLL Inhibitors
| Compound | WDR5-MLL Interaction IC50 (nM) | MLL HMT Activity IC50 (nM) |
| This compound | 0.90 [1] | 12.7 [1] |
| MM-401 | 0.9 | 320[2] |
| MM-102 | 2.4[2] | 400[2] |
| OICR-9429 | <1000 | - |
| WDR5-0103 | - | 39,000 (at 0.125 µM MLL complex) |
| DDO-2213 | 29 | - |
Note: A lower IC50 value indicates higher potency. "-" indicates data not available in the searched sources.
Table 2: Cellular Activity of WDR5-MLL Inhibitors in Leukemia Cell Lines
| Compound | MV4-11 IC50 (µM) | MOLM-13 IC50 (µM) | HL-60 IC50 (µM) |
| This compound | 0.25 | 0.21 | 8.6 |
| MM-401 | >25 | - | - |
| MM-102 | >25[2] | - | - |
| OICR-9429 | - | - | - |
| WDR5-0103 | - | - | - |
| DDO-2213 | - | - | - |
Note: MV4-11 and MOLM-13 are human leukemia cell lines with MLL translocations. HL-60 is a human leukemia cell line without MLL translocation, serving as a negative control. A lower IC50 value indicates higher anti-proliferative activity. "-" indicates data not available in the searched sources.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on the descriptions found in the primary literature for MM-589 and general laboratory procedures for these assays.
AlphaLISA-Based MLL HMT Functional Assay
This assay was developed and optimized to quantitatively measure the histone methyltransferase activity of the MLL complex and the inhibitory effect of compounds like MM-589.
Principle: The assay utilizes AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology to detect the methylation of a biotinylated histone H3 peptide substrate by the MLL core complex. The binding of an anti-trimethylated histone H3 antibody conjugated to an acceptor bead and streptavidin-coated donor beads to the biotinylated substrate brings the beads into close proximity, generating a chemiluminescent signal upon laser excitation.
Protocol:
-
Reaction Setup: The HMT reaction is typically performed in a 384-well plate in a reaction buffer containing the reconstituted MLL core complex (MLL, WDR5, RbBP5, and ASH2L), the biotinylated H3 peptide substrate, and the methyl donor S-adenosylmethionine (SAM).
-
Compound Addition: Test compounds, such as this compound, are serially diluted and added to the reaction wells.
-
Incubation: The reaction is incubated at room temperature for a defined period (e.g., 1-2 hours) to allow for enzymatic methylation.
-
Detection: A mixture of AlphaLISA acceptor beads conjugated to the anti-trimethyl-H3K4 antibody and streptavidin-coated donor beads is added to the wells.
-
Signal Reading: After another incubation period in the dark, the plate is read on an AlphaScreen-capable plate reader. The intensity of the luminescent signal is proportional to the level of histone methylation.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Growth Inhibition Assay
This assay is used to determine the cytotoxic or cytostatic effects of the inhibitors on cancer cell lines.
Principle: The viability of leukemia cells is assessed after treatment with various concentrations of the inhibitor. Common methods include MTT, XTT, or CellTiter-Glo assays, which measure metabolic activity as an indicator of cell viability.
Protocol (using a colorimetric method like MTT):
-
Cell Seeding: Leukemia cells (e.g., MV4-11, MOLM-13, HL-60) are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) in their respective culture media.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compound (e.g., this compound) or a vehicle control (DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 72 or 96 hours) at 37°C in a humidified CO2 incubator.
-
Viability Reagent Addition: A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Metabolically active cells will reduce the MTT to a colored formazan (B1609692) product.
-
Solubilization: After a few hours of incubation with the reagent, a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells. IC50 values are then determined by plotting the percentage of inhibition against the log of the compound concentration.
Mandatory Visualizations
Signaling Pathway of WDR5-MLL Interaction and Inhibition by this compound
Caption: WDR5-MLL signaling and this compound inhibition.
Experimental Workflow for Evaluating WDR5-MLL Inhibitors
Caption: Workflow for inhibitor evaluation.
References
A Head-to-Head Comparison of MM-589 TFA and MM-401 for WDR5 Inhibition in Cancer Research
For researchers, scientists, and drug development professionals, the selection of a potent and specific inhibitor is critical for advancing investigations into WDR5-mediated oncogenesis. This guide provides an objective comparison of two prominent peptidomimetic inhibitors, MM-589 TFA and MM-401, focusing on their performance in inhibiting the WD repeat domain 5 (WDR5)-Mixed Lineage Leukemia (MLL) protein-protein interaction (PPI), a key driver in certain leukemias.
This comparison synthesizes available experimental data to highlight the similarities and differences between these two compounds in terms of their biochemical potency, cellular activity, and selectivity. Detailed experimental methodologies are provided to support the interpretation of the presented data and to facilitate the design of future studies.
Performance Data Summary
The following tables summarize the key quantitative data for this compound and MM-401, offering a clear comparison of their inhibitory activities.
Table 1: Biochemical Potency Against WDR5 and MLL1
| Compound | Target Binding (IC50) | MLL1 HMT Activity (IC50) | WDR5 Binding Affinity (Ki) |
| This compound | 0.90 nM[1][2] | 12.7 nM[1][2] | < 1 nM[1][3] |
| MM-401 | 0.9 nM[4] | 0.32 µM[4] | < 1 nM[4] |
Table 2: Cellular Activity in MLL-Rearranged Leukemia Cell Lines
| Compound | Cell Line | Cell Growth Inhibition (IC50/GI50) | Reference |
| MM-589 | MV4-11 (MLL-AF4, AML) | 0.25 µM | [2] |
| MOLM-13 (MLL-AF9, AML) | 0.21 µM | [2] | |
| HL-60 (No MLL translocation) | 8.6 µM | [2] | |
| MM-401 | MV4:11 (MLL-AF4, AML) | ~10 µM | [5] |
| MOLM13 (MLL-AF9, AML) | ~10 µM | [5] | |
| KOPN8 (MLL-ENL, ALL) | ~10 µM | [5] | |
| K562, HL60, U937 (No MLL translocation) | No significant inhibition | [5] |
Mechanism of Action: Disrupting the WDR5-MLL1 Interaction
Both this compound and MM-401 are peptidomimetic inhibitors designed to disrupt the crucial protein-protein interaction between WDR5 and MLL1.[6][7] WDR5 is a core component of the MLL1 histone methyltransferase (HMT) complex, and its interaction with the "Win" motif of MLL1 is essential for the complex's assembly and catalytic activity.[8][9] This complex is responsible for the methylation of histone H3 at lysine (B10760008) 4 (H3K4), a key epigenetic mark associated with active gene transcription.[10][11] In MLL-rearranged leukemias, the MLL fusion proteins aberrantly recruit the MLL1 complex to target genes, leading to their overexpression and driving leukemogenesis.[9] By binding to the Win motif binding pocket on WDR5, both MM-589 and MM-401 prevent the association of MLL1, thereby inhibiting the HMT activity of the complex and suppressing the oncogenic gene expression program.[4][12]
Caption: WDR5-MLL1 signaling pathway and points of inhibition by MM-589 and MM-401.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are synthesized from available literature and are intended to serve as a comprehensive reference.
Fluorescence Polarization (FP) Assay for WDR5-MLL1 Interaction
This assay quantitatively measures the disruption of the WDR5-MLL1 protein-protein interaction by an inhibitor.
Principle: A fluorescently labeled peptide corresponding to the MLL1 "Win" motif is used. When unbound, this small peptide tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger WDR5 protein, its tumbling is restricted, leading to a high fluorescence polarization signal. An inhibitor that competes with the labeled peptide for binding to WDR5 will cause a decrease in the polarization signal.
Materials:
-
Purified recombinant WDR5 protein
-
Fluorescently labeled MLL1 Win-motif peptide (e.g., FITC-labeled)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
This compound or MM-401
-
Black, low-volume 384-well plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a serial dilution of the inhibitor (this compound or MM-401) in the assay buffer.
-
In each well of the 384-well plate, add a constant concentration of WDR5 protein and the fluorescently labeled MLL1 peptide.
-
Add the serially diluted inhibitor to the wells. Include control wells with no inhibitor (maximum polarization) and wells with only the labeled peptide (minimum polarization).
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization on a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and plot the data to determine the IC50 value.
Caption: A generalized workflow for a fluorescence polarization-based inhibition assay.
In Vitro Histone Methyltransferase (HMT) Assay
This assay measures the enzymatic activity of the MLL1 complex and its inhibition by this compound or MM-401.
Principle: The MLL1 complex transfers a methyl group from the donor S-adenosyl-L-methionine (SAM) to a histone H3 substrate. By using radiolabeled [3H]-SAM, the incorporation of the radioactive methyl group into the histone substrate can be quantified. A decrease in radioactivity indicates inhibition of the HMT activity.
Materials:
-
Reconstituted MLL1 core complex (MLL1, WDR5, RbBP5, ASH2L)
-
Histone H3 substrate (e.g., recombinant H3 or H3 peptides)
-
[3H]-S-adenosyl-L-methionine ([3H]-SAM)
-
HMT assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 1 mM DTT)
-
This compound or MM-401
-
Scintillation cocktail and counter
Procedure:
-
Prepare a serial dilution of the inhibitor in the HMT assay buffer.
-
In a reaction tube, combine the MLL1 complex, histone H3 substrate, and the inhibitor at various concentrations.
-
Initiate the reaction by adding [3H]-SAM.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding trichloroacetic acid to precipitate the proteins).
-
Spot the reaction mixture onto a filter paper and wash to remove unincorporated [3H]-SAM.
-
Measure the radioactivity on the filter paper using a scintillation counter.
-
Calculate the percentage of HMT activity relative to the no-inhibitor control and determine the IC50 value.
Cell Growth Inhibition Assay
This assay determines the effect of the inhibitors on the proliferation of cancer cell lines.
Principle: Cells are cultured in the presence of varying concentrations of the inhibitor. After a specific incubation period, cell viability is measured using a colorimetric or luminescent assay (e.g., MTS or CellTiter-Glo).
Materials:
-
Leukemia cell lines (e.g., MV4-11, MOLM-13, HL-60)
-
Cell culture medium and supplements
-
This compound or MM-401
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTS or CellTiter-Glo)
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density.
-
Prepare a serial dilution of the inhibitor in the cell culture medium.
-
Add the diluted inhibitor to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified duration (e.g., 72 hours) at 37°C in a CO2 incubator.
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 or GI50 value.
Concluding Remarks
Both this compound and MM-401 are potent inhibitors of the WDR5-MLL1 interaction. The available data suggests that while both compounds exhibit similar high-affinity binding to WDR5, MM-589 demonstrates significantly greater potency in inhibiting the MLL1 HMT activity and in suppressing the growth of MLL-rearranged leukemia cell lines.[1][7][12] Specifically, MM-589 shows cellular activity in the sub-micromolar range, whereas MM-401's effects are observed at higher micromolar concentrations.[2][5] Furthermore, both inhibitors show selectivity for MLL-rearranged leukemia cells over cell lines without this specific translocation.
The choice between this compound and MM-401 will depend on the specific experimental context. For studies requiring maximal potency in cellular and enzymatic assays, MM-589 appears to be the superior candidate. However, both compounds serve as valuable tools for elucidating the biological roles of the WDR5-MLL1 axis and for the development of novel therapeutic strategies targeting epigenetic dysregulation in cancer. The trifluoroacetate (B77799) (TFA) salt form of these compounds generally offers improved solubility and stability for in vitro studies. Researchers should carefully consider the specific requirements of their experimental systems when selecting an inhibitor.
References
- 1. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (MM-589) Targeting the WD Repeat Domain 5 Protein (WDR5)-Mixed Lineage Leukemia (MLL) Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting MLL1 H3 K4 methyltransferase activity in MLL leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Progress in Modulation of WD40-Repeat Domain 5 Protein (WDR5): Inhibitors and Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. High-Affinity, Small-Molecule Peptidomimetic Inhibitors of MLL1/WDR5 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WDR5 high expression and its effect on tumorigenesis in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The Histone H3 Lysine 4 Presenter WDR5 as an Oncogenic Protein and Novel Epigenetic Target in Cancer [frontiersin.org]
- 12. researchgate.net [researchgate.net]
A Head-to-Head Comparison of WDR5 Inhibitors: MM-589 TFA and OICR-9429
In the landscape of epigenetic drug discovery, the development of inhibitors targeting the WD repeat domain 5 (WDR5)-Mixed Lineage Leukemia (MLL) interaction has emerged as a promising therapeutic strategy, particularly in the context of MLL-rearranged leukemias. Among the front-runners in this class of molecules are MM-589 TFA and OICR-9429. This guide provides a comprehensive, data-driven comparison of these two potent WDR5 inhibitors, offering researchers, scientists, and drug development professionals a clear overview of their respective biochemical and cellular activities.
While direct comparative studies under identical experimental conditions are not yet available in the public domain, this guide synthesizes the existing data from various publications to offer a parallel assessment of their performance characteristics.
At a Glance: Key Performance Metrics
| Parameter | This compound | OICR-9429 |
| Target | WDR5-MLL Protein-Protein Interaction | WDR5-MLL Protein-Protein Interaction |
| Binding Affinity (WDR5) | IC50: 0.90 nM; Ki: <1 nM[1][2][3][4] | KD: 93 ± 28 nM[5] |
| MLL HMT Inhibition | IC50: 12.7 nM[1][2][3][4] | Kdisp: 64 ± 4 nM (Peptide displacement)[5] |
| Cellular Potency (MV4;11) | GI50: 0.25 µM[2][3] | GI50: >2.5 µM[6] |
| Cellular Potency (MOLM-13) | GI50: 0.21 µM[2][3] | Not Available |
Delving into the Mechanism of Action
Both this compound and OICR-9429 function by disrupting the critical protein-protein interaction between WDR5 and MLL. WDR5 acts as a scaffold, presenting the MLL protein to its substrate, histone H3, for methylation at lysine (B10760008) 4 (H3K4). This H3K4 methylation is a key epigenetic mark associated with active gene transcription. In MLL-rearranged leukemias, the fusion proteins constitutively activate gene expression programs that drive cancer progression. By inhibiting the WDR5-MLL interaction, both compounds effectively reduce H3K4 methylation, leading to the downregulation of oncogenic gene expression and subsequent cancer cell death.
Comparative Performance Analysis
Based on the available data, this compound demonstrates significantly higher potency in biochemical assays compared to OICR-9429. With a sub-nanomolar IC50 for WDR5 binding and a low nanomolar IC50 for the inhibition of MLL histone methyltransferase (HMT) activity, MM-589 appears to be a more potent inhibitor at the molecular level.[1][2][3][4]
This trend is also reflected in cellular assays. In the MV4;11 human MLL-rearranged acute myeloid leukemia cell line, this compound exhibits a growth inhibition (GI50) of 0.25 µM.[2][3] In contrast, OICR-9429 shows a GI50 of greater than 2.5 µM in the same cell line, suggesting lower cellular efficacy.[6] Similarly, in the MOLM-13 MLL-rearranged leukemia cell line, this compound has a GI50 of 0.21 µM.[2][3]
It is important to note that OICR-9429 was developed as a first-in-class chemical probe for WDR5 and has been instrumental in validating the therapeutic potential of targeting the WDR5-MLL interaction.[6] MM-589, a macrocyclic peptidomimetic, represents a later-generation inhibitor with enhanced potency.[6]
Experimental Protocols
The following are summaries of the key experimental protocols used to generate the data cited in this guide.
WDR5 Binding Assay (for this compound)
A competitive binding assay was utilized to determine the IC50 of MM-589 for WDR5. The assay typically involves a fluorescently labeled tracer peptide that binds to WDR5. The ability of MM-589 to displace this tracer is measured by a change in fluorescence polarization or a similar detection method. The concentration of MM-589 that results in 50% displacement of the tracer is determined as the IC50 value.
MLL Histone Methyltransferase (HMT) Assay (for this compound)
The inhibitory effect of MM-589 on MLL HMT activity was assessed using a biochemical assay. This assay typically involves the MLL complex (containing MLL, WDR5, and other core components), a histone H3 substrate, and a methyl donor (S-adenosylmethionine, SAM). The transfer of a methyl group to histone H3 is quantified, often using a radiolabeled SAM or an antibody-based detection method. The concentration of MM-589 that inhibits 50% of the HMT activity is reported as the IC50.
Isothermal Titration Calorimetry (ITC) (for OICR-9429)
The binding affinity (KD) of OICR-9429 to WDR5 was determined using Isothermal Titration Calorimetry. This technique directly measures the heat changes that occur upon the binding of a ligand (OICR-9429) to a protein (WDR5). By titrating the inhibitor into a solution containing the protein, the binding constant, stoichiometry, and thermodynamic parameters of the interaction can be determined.
Peptide Displacement Assay (for OICR-9429)
To measure the ability of OICR-9429 to disrupt the WDR5-MLL interaction, a peptide displacement assay was employed. This assay uses a fluorescently labeled peptide derived from the WDR5-interacting (WIN) motif of MLL. The binding of this peptide to WDR5 results in a high fluorescence polarization signal. The addition of OICR-9429 competes with the fluorescent peptide for binding to WDR5, leading to a decrease in the fluorescence polarization signal. The concentration of OICR-9429 that causes a 50% reduction in the signal is the displacement constant (Kdisp).
Cell Viability/Growth Inhibition Assay
The cellular potency of both inhibitors was determined using a cell viability or growth inhibition assay. Cancer cell lines, such as MV4;11 and MOLM-13, were cultured in the presence of varying concentrations of the inhibitors for a specified period (e.g., 72 hours). Cell viability was then assessed using a colorimetric or luminescent assay, such as the CellTiter-Glo assay, which measures ATP levels as an indicator of metabolically active cells. The concentration of the inhibitor that reduces cell growth by 50% (GI50) was then calculated.
Conclusion
Both this compound and OICR-9429 are valuable tools for studying the biological roles of the WDR5-MLL interaction and for the development of novel cancer therapeutics. The data compiled in this guide indicates that this compound is a significantly more potent inhibitor, both at the biochemical and cellular levels. However, the pioneering work with OICR-9429 was crucial in validating WDR5 as a druggable target. Researchers should consider the specific requirements of their experimental systems when choosing between these two compounds. For studies requiring high potency and cellular activity, this compound may be the preferred choice. For initial target validation studies, the well-characterized OICR-9429 remains a relevant tool. As the field of WDR5 inhibition continues to evolve, the development of even more potent and selective inhibitors holds great promise for the treatment of MLL-rearranged leukemias and potentially other cancers dependent on WDR5 activity.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (MM-589) Targeting the WD Repeat Domain 5 Protein (WDR5)-Mixed Lineage Leukemia (MLL) Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
A Comparative Guide to Small-Molecule Inhibitors of the MLL Complex: Beyond MM-589 TFA
For Researchers, Scientists, and Drug Development Professionals
The Mixed Lineage Leukemia (MLL) protein complex is a critical regulator of gene expression and a validated therapeutic target in various cancers, particularly acute leukemias harboring MLL rearrangements. MM-589 TFA has emerged as a potent inhibitor of the MLL complex by disrupting the interaction between MLL and the WD repeat-containing protein 5 (WDR5).[1][2][3][4] This guide provides a comprehensive comparison of this compound with alternative MLL complex inhibitors, focusing on compounds that target the interaction between MLL and Menin. We present key performance data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.
Mechanism of Action: Two Distinct Approaches to MLL Inhibition
Small-molecule inhibitors of the MLL complex predominantly employ one of two strategies: disrupting the MLL-WDR5 interaction or blocking the MLL-Menin interaction. Both interactions are crucial for the assembly and enzymatic activity of the MLL histone methyltransferase complex, which plays a central role in regulating the expression of leukemogenic genes such as HOXA9 and MEIS1.[5][6]
This compound is a macrocyclic peptidomimetic that potently and selectively inhibits the protein-protein interaction (PPI) between the MLL protein and WDR5.[1][2][3][4] WDR5 is a core component of the MLL complex that is essential for its histone methyltransferase activity.[2][7] By binding to WDR5, MM-589 prevents the recruitment of MLL, thereby inhibiting the methylation of histone H3 at lysine (B10760008) 4 (H3K4) and suppressing the expression of MLL target genes.[1][2][3]
In contrast, a significant class of alternative inhibitors targets the interaction between MLL and Menin , another critical component of the MLL complex. These inhibitors, including VTP50469 , MI-503 , and SNDX-5613 (Revumenib) , bind to Menin and block its association with MLL fusion proteins. This disruption leads to the downregulation of MLL target genes, inducing differentiation and apoptosis in leukemia cells.[5][6][8][9][10]
Comparative Performance of MLL Complex Inhibitors
The following tables summarize the in vitro efficacy of this compound and selected Menin-MLL inhibitors against various leukemia cell lines. The data highlights the distinct target specificities and comparable potencies of these compounds.
Table 1: Performance of this compound (WDR5-MLL Inhibitor)
| Compound | Target | Assay | IC50 | Cell Line | Reference |
| This compound | WDR5-MLL | WDR5 Binding | 0.90 nM | - | [1][2][3] |
| This compound | MLL H3K4 HMT | HMT Activity | 12.7 nM | - | [1][2][3] |
| MM-589 | Cell Growth | Cell Viability | 0.21 µM | MOLM-13 | [1][3] |
| MM-589 | Cell Growth | Cell Viability | 0.25 µM | MV4-11 | [1][3] |
| MM-589 | Cell Growth | Cell Viability | 8.6 µM | HL-60 | [1][2][3] |
Table 2: Performance of Menin-MLL Inhibitors
| Compound | Target | Assay | IC50 / GI50 | Cell Line | Reference |
| VTP50469 | Menin-MLL | Cell Proliferation | 13-37 nM | Various MLL-r cell lines | |
| MI-503 | Menin-MLL | Cell Growth | 0.22 µM | MLL-AF9 transformed BMCs | [6][11] |
| MI-503 | Menin-MLL | Cell Growth | 250-570 nM | Various human MLL leukemia cell lines | [6] |
| SNDX-5613 | Menin-MLL | Anti-proliferative activity | 10-20 nM | MV4;11, RS4;11, MOLM-13, KOPN-8 |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams were generated using Graphviz.
Caption: Mechanisms of MLL complex inhibition.
Caption: General workflow for MLL inhibitor evaluation.
Experimental Protocols
Detailed below are generalized protocols for the key experiments cited in this guide. These should be adapted and optimized for specific compounds and cell lines.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Protein-Protein Interaction
This assay is used to quantify the ability of a compound to disrupt the interaction between two proteins (e.g., MLL and WDR5, or MLL and Menin).
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM HEPES pH 7.0, 0.1% BSA, 0.8 M KF, 20 mM EDTA).
-
Reconstitute and dilute the donor (e.g., anti-tag antibody-Europium cryptate) and acceptor (e.g., streptavidin-XL665) fluorophores in the detection buffer.
-
Prepare a dilution series of the test compound.
-
Prepare the interacting proteins, one of which is tagged (e.g., His-tag) and the other biotinylated.
-
-
Assay Procedure:
-
In a low-volume 384-well plate, add the test compound, the tagged protein, and the biotinylated protein.
-
Incubate at room temperature to allow for binding or inhibition.
-
Add the HTRF detection reagents (donor and acceptor).
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible microplate reader, measuring fluorescence at both 620 nm (donor) and 665 nm (acceptor).
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the compound concentration and fit a dose-response curve to determine the IC50 value.
-
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Plating:
-
Seed leukemia cells in a 96-well plate at a predetermined optimal density (e.g., 0.5-1.0 x 10^5 cells/mL) in 100 µL of culture medium.[12]
-
Incubate overnight to allow cells to acclimate.
-
-
Compound Treatment:
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[15]
-
Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
-
Solubilization and Absorbance Reading:
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the compound concentration and determine the GI50 or IC50 value.
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is used to identify the genome-wide binding sites of a protein of interest (e.g., MLL, Menin) and assess how these are affected by an inhibitor.
-
Cell Treatment and Cross-linking:
-
Treat cells with the inhibitor or vehicle control for the desired time.
-
Cross-link proteins to DNA by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature.[16]
-
Quench the reaction with glycine.[16]
-
-
Chromatin Preparation:
-
Lyse the cells and isolate the nuclei.
-
Sonicate the chromatin to shear the DNA into fragments of 200-500 bp.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin overnight at 4°C with an antibody specific to the protein of interest.[16]
-
Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Wash the beads to remove non-specific binding.
-
-
DNA Purification and Library Preparation:
-
Elute the protein-DNA complexes from the beads and reverse the cross-links by heating.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit.
-
Prepare a sequencing library from the purified ChIP DNA and an input control DNA.
-
-
Sequencing and Data Analysis:
-
Sequence the libraries on a next-generation sequencing platform.
-
Align the sequencing reads to the reference genome.
-
Perform peak calling to identify regions of protein binding.
-
Compare the peak profiles between the inhibitor-treated and control samples to identify changes in chromatin occupancy.
-
Conclusion
Both WDR5-MLL and Menin-MLL inhibitors represent promising therapeutic strategies for the treatment of MLL-rearranged leukemias. This compound demonstrates high potency in disrupting the WDR5-MLL interaction, while compounds like VTP50469, MI-503, and SNDX-5613 effectively target the Menin-MLL axis. The choice of inhibitor may depend on the specific subtype of leukemia and the desire to target distinct nodes within the MLL complex. The experimental protocols provided herein offer a foundation for the continued evaluation and comparison of these and other novel MLL complex inhibitors. Further head-to-head studies will be crucial to fully elucidate the comparative efficacy and potential synergistic effects of these different classes of inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (MM-589) Targeting the WD Repeat Domain 5 Protein (WDR5)-Mixed Lineage Leukemia (MLL) Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small-molecule inhibition of MLL activity by disruption of its interaction with WDR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. sotofelicianolab.mit.edu [sotofelicianolab.mit.edu]
- 11. medchemexpress.com [medchemexpress.com]
- 12. texaschildrens.org [texaschildrens.org]
- 13. selleckchem.com [selleckchem.com]
- 14. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. ChIP-seq [protocols.io]
MM-589 TFA: A Potent and Selective Inhibitor of MLL1 Histone Methyltransferase
For Immediate Release
A comprehensive analysis of the histone methyltransferase (HMT) inhibitor, MM-589 TFA, reveals its high potency and selectivity for the MLL1 complex, a key target in certain types of leukemia. This guide provides a detailed comparison of this compound's activity against other HMTs, supported by experimental data, to inform researchers, scientists, and drug development professionals.
MM-589 is a potent, cell-permeable, macrocyclic peptidomimetic that targets the protein-protein interaction between WD repeat domain 5 (WDR5) and mixed lineage leukemia (MLL).[1] By binding to WDR5 with high affinity (IC50 of 0.90 nM), MM-589 effectively disrupts the formation of the MLL1 complex, which is crucial for its histone H3 lysine (B10760008) 4 (H3K4) methyltransferase activity.[1] This inhibitory action leads to a significant reduction in MLL1-mediated gene transcription, a pathway implicated in the pathogenesis of acute leukemias harboring MLL translocations.[1]
Selectivity Profile of this compound
The selectivity of a pharmacological inhibitor is a critical determinant of its therapeutic window and potential for off-target effects. Experimental data demonstrates that this compound is remarkably selective for the MLL1 HMT.
A key study evaluated the effect of MM-589 on various members of the SET1 family of histone methyltransferases. The results indicate that MM-589 is cytotoxic to MLL1 but has no effect on other closely related family members, including MLL2, MLL3, MLL4, SET1A, and SET1B. This high degree of selectivity is attributed to the differential dependence of these HMTs on the WDR5 subunit for their catalytic activity.
| Histone Methyltransferase (HMT) | Target | IC50 (nM) | Selectivity vs. MLL1 |
| MLL1 | H3K4 | 12.7 | - |
| MLL2 | H3K4 | No effect | >1000-fold (estimated) |
| MLL3 | H3K4 | No effect | >1000-fold (estimated) |
| MLL4 | H3K4 | No effect | >1000-fold (estimated) |
| SET1A | H3K4 | No effect | >1000-fold (estimated) |
| SET1B | H3K4 | No effect | >1000-fold (estimated) |
Table 1: Selectivity profile of MM-589 against various SET1 family histone methyltransferases. The IC50 value for MLL1 HMT activity is 12.7 nM.[1] For other HMTs, "No effect" indicates a lack of significant inhibition at concentrations where MLL1 is potently inhibited.
Signaling Pathway and Mechanism of Action
MM-589's mechanism of action is centered on the disruption of a critical protein-protein interaction within the MLL1 complex. The following diagram illustrates this pathway.
Experimental Protocols
The determination of MM-589's inhibitory activity and selectivity was performed using a robust AlphaLISA-based MLL HMT functional assay. This assay is designed to measure the methylation of a biotinylated histone H3 peptide by the reconstituted MLL1 core complex.
AlphaLISA MLL HMT Functional Assay Protocol:
-
Reagent Preparation:
-
Reconstituted MLL1 core complex (containing MLL1, WDR5, RbBP5, and ASH2L) is prepared and diluted to the desired concentration in assay buffer.
-
This compound is serially diluted to various concentrations.
-
A reaction mixture is prepared containing S-adenosylmethionine (SAM) as the methyl donor and a biotinylated histone H3 peptide substrate.
-
-
Enzymatic Reaction:
-
The MLL1 complex is incubated with the various concentrations of this compound for a predetermined period to allow for inhibitor binding.
-
The enzymatic reaction is initiated by the addition of the SAM and histone H3 peptide substrate mixture.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
-
Detection:
-
The reaction is stopped, and AlphaLISA acceptor beads conjugated to an antibody specific for methylated H3K4 are added, along with streptavidin-coated donor beads.
-
The plate is incubated to allow for the binding of the biotinylated peptide to the streptavidin-donor beads and the methylated peptide to the antibody-acceptor beads.
-
-
Data Acquisition and Analysis:
-
The plate is read on an AlphaScreen-capable plate reader. The proximity of the donor and acceptor beads results in a chemiluminescent signal that is proportional to the level of histone methylation.
-
The resulting data is used to calculate the IC50 values, representing the concentration of this compound required to inhibit 50% of the MLL1 HMT activity.
-
The following diagram outlines the workflow for the selectivity profiling of this compound.
Conclusion
The available data strongly supports this compound as a highly potent and selective inhibitor of the MLL1 histone methyltransferase. Its mechanism of action, which involves the disruption of the WDR5-MLL interaction, provides a targeted approach for inhibiting the epigenetic dysregulation characteristic of MLL-rearranged leukemias. The high degree of selectivity against other SET1 family HMTs suggests a favorable therapeutic profile with a reduced likelihood of off-target effects. Further investigation into the broader selectivity of MM-589 against other classes of HMTs will continue to refine its position as a valuable tool for both basic research and clinical development.
References
Validating MM-589 TFA Activity: A Head-to-Head Comparison of Biochemical and Cellular Assays
For researchers and drug development professionals investigating the potent WDR5-MLL inhibitor, MM-589 TFA, rigorous validation of its activity is paramount. This guide provides a comprehensive comparison of biochemical and cellular assay methodologies to assess the efficacy of this compound, supported by experimental data and detailed protocols.
This compound is a powerful inhibitor of the protein-protein interaction between WD repeat domain 5 (WDR5) and mixed lineage leukemia (MLL).[1] This interaction is crucial for the histone methyltransferase (HMT) activity of the MLL complex, which is implicated in certain types of leukemia.[1] Therefore, assays to validate this compound's activity focus on its ability to disrupt the WDR5-MLL interaction and inhibit MLL's enzymatic function, as well as its downstream effects on cancer cell proliferation.
Data Summary: Biochemical vs. Cellular Assay Performance
The following table summarizes the key quantitative data obtained from biochemical and cellular assays used to characterize the activity of MM-589.
| Assay Type | Specific Assay | Parameter Measured | MM-589 IC₅₀ | Reference |
| Biochemical | WDR5 Binding Assay | Direct binding affinity to WDR5 | 0.90 nM | [1] |
| Biochemical | MLL H3K4 Methyltransferase (HMT) Activity Assay | Inhibition of MLL enzymatic activity | 12.7 nM | [1] |
| Cellular | Cell Growth Inhibition Assay (MV4-11 cells) | Inhibition of cell proliferation | 0.25 µM (250 nM) | [1] |
| Cellular | Cell Growth Inhibition Assay (MOLM-13 cells) | Inhibition of cell proliferation | 0.21 µM (210 nM) | [1] |
| Cellular | Cell Growth Inhibition Assay (HL-60 cells) | Inhibition of cell proliferation | 8.6 µM (8600 nM) | [1] |
Signaling Pathway and Experimental Workflows
To visualize the mechanism of action and the experimental approaches, the following diagrams illustrate the targeted signaling pathway and the workflows for both biochemical and cellular assays.
Experimental Protocols
Biochemical Assay: AlphaLISA-based MLL H3K4 Methyltransferase (HMT) Functional Assay
This protocol is a representative method for determining the in vitro inhibitory activity of this compound on MLL methyltransferase activity.
Materials:
-
Recombinant MLL1/WDR5/RbBP5/ASH2L complex
-
Biotinylated Histone H3 (1-21) peptide substrate
-
S-adenosyl-L-methionine (SAM)
-
This compound
-
AlphaLISA anti-H3K4me2 Acceptor beads
-
Streptavidin-coated Donor beads
-
AlphaLISA Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
384-well white opaque assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Reaction Mixture Preparation: In a 384-well plate, add the following in order:
-
This compound or vehicle control (DMSO).
-
MLL complex.
-
A mixture of biotinylated H3 peptide and SAM.
-
-
Enzymatic Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the methylation reaction to proceed.
-
Detection:
-
Add AlphaLISA Acceptor beads diluted in AlphaLISA buffer to each well.
-
Incubate in the dark at room temperature for 60 minutes.
-
Add Streptavidin-coated Donor beads diluted in AlphaLISA buffer to each well under subdued light.
-
Incubate in the dark at room temperature for 30-60 minutes.
-
-
Data Acquisition: Read the plate on an Alpha-enabled plate reader (e.g., EnVision) at an excitation of 680 nm and emission of 615 nm.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Cellular Assay: Cell Growth Inhibition Assay
This protocol outlines a common method for assessing the effect of this compound on the proliferation of leukemia cell lines.
Materials:
-
Human leukemia cell lines (e.g., MV4-11, MOLM-13, HL-60)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Cell viability reagent (e.g., WST-8, MTT, or CellTiter-Glo)
-
96-well clear or opaque-walled sterile culture plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Culture the leukemia cells to a logarithmic growth phase.
-
Determine cell density and viability.
-
Seed the cells in a 96-well plate at an appropriate density (e.g., 5 x 10⁴ cells/well) in 100 µL of culture medium.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add the diluted this compound solutions or vehicle control to the respective wells.
-
-
Incubation: Incubate the plate for 4 to 7 days at 37°C in a humidified atmosphere with 5% CO₂.
-
Viability Measurement (Example with WST-8):
-
Add 10 µL of WST-8 reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Conclusion
Both biochemical and cellular assays are indispensable for the comprehensive validation of this compound's activity. Biochemical assays provide direct evidence of target engagement and enzymatic inhibition, offering high precision and throughput for initial screening and mechanism of action studies. Cellular assays, on the other hand, confirm the cell permeability and anti-proliferative efficacy of the compound in a more physiologically relevant context, which is crucial for predicting its potential therapeutic value. The significant difference in IC₅₀ values between the biochemical and cellular assays highlights the importance of considering factors such as cell permeability and off-target effects when transitioning from in vitro to cellular models. A combined approach, utilizing both assay types, is therefore essential for a thorough and reliable assessment of this compound's potential as a therapeutic agent.
References
A Head-to-Head Comparison of WDR5 Inhibitors for Researchers
A comprehensive guide for scientists and drug development professionals on the current landscape of small-molecule inhibitors targeting WD repeat-containing protein 5 (WDR5), a key player in cancer pathogenesis.
This guide provides an objective comparison of the performance of various WDR5 inhibitors, supported by experimental data from peer-reviewed literature. We delve into their binding affinities, inhibitory concentrations, and cellular activities, presenting the information in easily digestible formats to aid in the selection of appropriate chemical probes for research and development.
WDR5: A Critical Node in Cancer Signaling
WD repeat-containing protein 5 (WDR5) is a scaffold protein that plays a crucial role in the assembly and function of multiple protein complexes, most notably the Mixed-Lineage Leukemia (MLL) and MYC complexes.[1][2][3][4] Through its interactions, WDR5 is integral to histone H3 lysine (B10760008) 4 (H3K4) methylation and the regulation of gene expression programs that drive cell proliferation and survival.[5] Its overexpression and aberrant activity are linked to a variety of cancers, including leukemia, neuroblastoma, and breast cancer, making it an attractive therapeutic target.[5]
The two primary druggable pockets on WDR5 are the WIN (WDR5-Interacting) site and the WBM (WDR5-Binding Motif) site.[3] The WIN site is a central arginine-binding pocket that anchors WDR5 to chromatin and is crucial for its interaction with the MLL complex.[6] The WBM site mediates the interaction with proteins like c-MYC.[3] The majority of current inhibitors in development target the WIN site.
Comparative Performance of WDR5 Inhibitors
The following table summarizes the quantitative data for several well-characterized WDR5 inhibitors. These small molecules and peptidomimetics have been evaluated for their ability to bind to WDR5, inhibit the activity of the MLL complex, and affect the proliferation of cancer cells.
| Inhibitor | Type | Target Site | Binding Affinity (Kd) | Binding IC50 | HMT IC50 | Cellular Activity (GI50/IC50) | Cell Line |
| OICR-9429 | Small Molecule | WIN | 24 nM (Biacore), 52 nM (ITC), 93 nM | 64 nM | - | < 1 µM (disrupts WDR5-MLL1 interaction in cells) | HEK293 |
| MM-102 | Peptidomimetic | WIN | < 1 nM (Ki) | 2.4 nM | 0.32 µM | - | MLL-AF9 transformed mouse leukemia cells |
| MM-589 | Peptidomimetic | WIN | < 1 nM (Ki) | 0.90 nM | 12.7 nM | 0.21 µM | MOLM-13 |
| 0.25 µM | MV4-11 | ||||||
| C6 | Small Molecule | WIN | 0.1 nM | - | ~20 nM | 3.2 µM | MV4-11 |
| 6.43 µM | MOLM-13 | ||||||
| C10 | Small Molecule | WIN | - | - | - | - | MV4-11 |
| C16 | Small Molecule | WIN | Picomolar | - | Low nanomolar | 0.4 - 6.6 µM | Glioblastoma CSCs |
Note: Kd (dissociation constant) and Ki (inhibition constant) are measures of binding affinity, where a lower value indicates a stronger interaction. IC50 (half-maximal inhibitory concentration) in binding assays reflects the concentration of inhibitor required to displace 50% of a competing ligand. HMT IC50 is the concentration required to inhibit 50% of the histone methyltransferase activity of the MLL complex. Cellular Activity (GI50/IC50) represents the concentration of inhibitor that causes 50% growth inhibition or reduction in viability of cancer cells.
Key Experimental Methodologies
The characterization of WDR5 inhibitors relies on a suite of biochemical and cellular assays. Below are detailed protocols for the key experiments cited in this guide.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Binding Affinity
This assay is commonly used to determine the binding affinity of inhibitors to WDR5 in a high-throughput format.
Principle: TR-FRET measures the energy transfer between a donor fluorophore (e.g., Europium) conjugated to WDR5 and an acceptor fluorophore (e.g., Dy647) on a tracer ligand that binds to the same site as the inhibitor.[7] Inhibition of this interaction by a competing compound results in a decrease in the FRET signal.
Protocol:
-
Reagents:
-
Recombinant human WDR5 protein tagged with a donor fluorophore (e.g., Eu-WDR5).
-
A fluorescently labeled tracer peptide or small molecule that binds to the WDR5 WIN site (e.g., a fluorescein-labeled MLL peptide).
-
Test inhibitors at various concentrations.
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA).
-
-
Procedure:
-
Add Eu-WDR5 and the fluorescent tracer to the wells of a 384-well microplate.
-
Add serial dilutions of the test inhibitor or DMSO (vehicle control).
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to reach equilibrium.
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths (e.g., excitation at 337 nm, emission at 615 nm for the donor and 665 nm for the acceptor).[7]
-
-
Data Analysis:
-
Calculate the ratio of the acceptor to donor fluorescence.
-
Plot the FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Histone Methyltransferase (HMT) Assay
This assay measures the enzymatic activity of the MLL complex and the ability of inhibitors to block this activity.
Principle: The MLL complex, containing WDR5, catalyzes the transfer of a methyl group from the cofactor S-adenosylmethionine (SAM) to a histone H3 substrate. The assay quantifies the amount of methylated histone product.
Protocol:
-
Reagents:
-
Reconstituted MLL core complex (WDR5, RbBP5, ASH2L, and the catalytic subunit of MLL1).
-
Histone H3 peptide (e.g., H3 1-25) or full-length histone H3 as the substrate.
-
Radiolabeled [³H]-SAM or a non-radioactive SAM analog for detection.
-
Test inhibitors at various concentrations.
-
Reaction buffer (e.g., 20 mM Tris-HCl pH 8.0, 5 mM DTT, 0.01% Triton X-100).[8]
-
-
Procedure:
-
Pre-incubate the MLL complex with the test inhibitor for a defined period (e.g., 30 minutes) at room temperature.
-
Initiate the reaction by adding the histone H3 substrate and [³H]-SAM.
-
Incubate the reaction at 30°C for a specific time (e.g., 1 hour).
-
Stop the reaction (e.g., by adding trichloroacetic acid).
-
Spot the reaction mixture onto filter paper and wash to remove unincorporated [³H]-SAM.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of HMT activity relative to the DMSO control.
-
Plot the percentage of activity against the inhibitor concentration to determine the IC50 value.
-
Cellular Proliferation Assay
This assay assesses the effect of WDR5 inhibitors on the growth and viability of cancer cells.
Principle: Various methods can be used, such as the MTT or CellTiter-Glo assay, which measure metabolic activity as a proxy for cell viability.
Protocol (using MTT):
-
Reagents:
-
Cancer cell lines of interest (e.g., MV4-11, MOLM-13).
-
Complete cell culture medium.
-
Test inhibitors at various concentrations.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test inhibitor for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Plot the percentage of viability against the inhibitor concentration to determine the GI50 or IC50 value.
-
Co-Immunoprecipitation (Co-IP)
This technique is used to verify that the inhibitor disrupts the interaction between WDR5 and its binding partners (e.g., MLL1 or MYC) within a cellular context.
Principle: An antibody specific to a target protein (e.g., WDR5) is used to pull down the protein from a cell lysate. Interacting proteins are also pulled down and can be detected by Western blotting.
Protocol:
-
Reagents:
-
Cells treated with the inhibitor or DMSO.
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Primary antibody against the target protein (e.g., anti-WDR5).
-
Protein A/G magnetic beads or agarose (B213101) beads.
-
Wash buffer.
-
Elution buffer.
-
Primary antibodies for Western blotting (e.g., anti-MLL1, anti-MYC).
-
-
Procedure:
-
Lyse the treated cells and pre-clear the lysate to reduce non-specific binding.
-
Incubate the lysate with the primary antibody against WDR5 overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a membrane.
-
Perform Western blotting using antibodies against the expected interacting proteins (e.g., MLL1 or MYC).
-
-
Data Analysis:
-
Compare the amount of co-precipitated protein in the inhibitor-treated sample versus the control sample to determine if the inhibitor disrupts the protein-protein interaction.
-
Visualizing WDR5's Role and Inhibition Strategy
To better understand the context in which these inhibitors function, the following diagrams illustrate the WDR5 signaling pathway and a typical experimental workflow for inhibitor evaluation.
Caption: WDR5 signaling pathways and points of inhibition.
Caption: Experimental workflow for WDR5 inhibitor evaluation.
This guide provides a snapshot of the current landscape of WDR5 inhibitors. The field is rapidly evolving, with ongoing efforts to develop more potent, selective, and bioavailable compounds. The data and protocols presented here should serve as a valuable resource for researchers aiming to further investigate the therapeutic potential of targeting WDR5 in cancer.
References
- 1. Recent Progress in Modulation of WD40-Repeat Domain 5 Protein (WDR5): Inhibitors and Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of WD Repeat-Containing Protein 5 (WDR5)-MYC inhibitors using fragment-based methods and structure-based design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Potent Small-Molecule Inhibitors of WDR5-MYC Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and Structure-Based Design of Inhibitors of the WD Repeat-Containing Protein 5 (WDR5)-MYC Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
Confirming WDR5-MLL Disruption After MM-589 TFA Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The interaction between WD repeat-containing protein 5 (WDR5) and Mixed Lineage Leukemia (MLL) is a critical dependency for the initiation and maintenance of certain types of acute leukemia. The development of small molecule inhibitors that disrupt this protein-protein interaction (PPI) represents a promising therapeutic strategy. Among these, MM-589 TFA has emerged as a potent and cell-permeable inhibitor. This guide provides a comparative analysis of this compound's performance against other alternatives, supported by experimental data and detailed protocols for key validation assays.
Comparative Performance of WDR5-MLL Inhibitors
The efficacy of this compound in disrupting the WDR5-MLL interaction has been benchmarked against other known inhibitors. The following tables summarize the key quantitative data for this compound and a selection of alternative compounds.
| Compound | Target | IC50 (Binding Assay) | Ki | IC50 (HMT Assay) | Cellular Activity (IC50) | Reference |
| This compound | WDR5-MLL | 0.90 nM | < 1 nM | 12.7 nM | 0.21 µM (MOLM-13), 0.25 µM (MV4-11) | [1] |
| MM-401 | WDR5-MLL | ~1 nM | - | Potent | >40-fold less potent than MM-589 in cells | [2] |
| OICR-9429 | WDR5-MLL | - | 93 ± 28 nM | - | Induces differentiation in AML cells | [3] |
| MM-102 | WDR5-MLL | 2.4 nM | < 1 nM | Potent | Selectively inhibits leukemia cell growth | [3][4] |
| WDR5-0103 | WDR5-MLL | - | 450 nM | 39 ± 10 µM (trimeric MLL complex) | - | [3][5] |
| DC_M5_2 | WDR5-MLL | 9.63 ± 1.46 µM | - | - | - | [1] |
Table 1: Comparison of in vitro and cellular activity of WDR5-MLL inhibitors. HMT refers to Histone Methyltransferase.
Experimental Protocols
Accurate assessment of WDR5-MLL disruption is crucial for inhibitor development. The following are detailed protocols for key experimental assays.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) for WDR5-MLL Interaction
This assay measures the direct binding between WDR5 and an MLL-derived peptide.
Materials:
-
Recombinant human WDR5 protein
-
Biotinylated MLL1 peptide (e.g., Biotin-ARAEVHLRKS)
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Anti-His tag Acceptor beads (PerkinElmer, assuming His-tagged WDR5)
-
AlphaLISA assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
384-well white OptiPlate (PerkinElmer)
-
AlphaScreen-capable plate reader
Procedure:
-
Prepare a serial dilution of the test compound (e.g., this compound) in assay buffer.
-
In a 384-well plate, add 5 µL of the compound dilution.
-
Add 5 µL of a solution containing His-tagged WDR5 protein (final concentration ~10 nM) and biotinylated MLL peptide (final concentration ~10 nM) to each well.
-
Incubate for 30 minutes at room temperature.
-
Add 5 µL of a suspension of anti-His Acceptor beads (final concentration 20 µg/mL) to each well.
-
Incubate for 60 minutes at room temperature in the dark.
-
Add 5 µL of a suspension of Streptavidin Donor beads (final concentration 20 µg/mL) to each well.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-capable plate reader (excitation at 680 nm, emission at 520-620 nm).
-
Calculate IC50 values from the resulting dose-response curves.
Fluorescence Polarization (FP) Assay
This assay measures the displacement of a fluorescently labeled MLL peptide from WDR5 by a competitive inhibitor.
Materials:
-
Recombinant human WDR5 protein
-
Fluorescently labeled MLL peptide (e.g., FITC-ARAEVHLRKS)
-
FP assay buffer (e.g., 100 mM potassium phosphate (B84403) pH 8.0, 150 mM NaCl, 0.01% Triton X-100)
-
Black, low-volume 384-well plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Prepare a serial dilution of the test compound in FP assay buffer.
-
In a 384-well plate, add 10 µL of the compound dilution.
-
Add 10 µL of a solution containing WDR5 protein (final concentration ~5 µM) to each well.
-
Add 20 µL of a solution containing the fluorescently labeled MLL peptide (final concentration ~40 nM) to each well.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization on a plate reader (excitation ~485 nm, emission ~528 nm for FITC).
-
Calculate the percentage of inhibition and determine the IC50 value from the dose-response curve.
Co-Immunoprecipitation (Co-IP) from Leukemia Cell Lines
This assay confirms the disruption of the endogenous WDR5-MLL interaction within a cellular context.
Materials:
-
Leukemia cell line (e.g., MV4-11, MOLM-13)
-
This compound
-
Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with protease and phosphatase inhibitors)
-
Antibody against WDR5 (for immunoprecipitation)
-
Antibody against MLL (for Western blotting)
-
Protein A/G magnetic beads
-
SDS-PAGE gels and Western blotting reagents
Procedure:
-
Culture leukemia cells to the desired density and treat with this compound or vehicle control for the desired time (e.g., 24-48 hours).
-
Harvest and wash the cells with cold PBS.
-
Lyse the cells in ice-cold lysis buffer for 30 minutes on ice with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C on a rotator.
-
Remove the beads and incubate the lysate with the anti-WDR5 antibody overnight at 4°C on a rotator.
-
Add fresh protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads three times with lysis buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by SDS-PAGE and Western blotting using an anti-MLL antibody to detect the co-immunoprecipitated MLL. A decrease in the MLL signal in the this compound-treated sample compared to the control indicates disruption of the interaction.
Visualizations
The following diagrams illustrate the key pathway, experimental workflow, and the mechanism of action.
Caption: The WDR5-MLL signaling pathway in leukemogenesis.
Caption: Experimental workflow for confirming WDR5-MLL disruption.
Caption: Mechanism of this compound-mediated WDR5-MLL disruption.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. High-Affinity, Small-Molecule Peptidomimetic Inhibitors of MLL1/WDR5 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule inhibition of MLL activity by disruption of its interaction with WDR5 - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of MM-589 TFA in Cellular Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of MM-589 TFA, a potent inhibitor of the WDR5-MLL interaction, with alternative compounds. The information presented is supported by experimental data to aid in the assessment of its specificity and utility in cellular models.
Introduction to this compound
This compound is a cell-permeable, macrocyclic peptidomimetic that potently and selectively inhibits the protein-protein interaction (PPI) between WD repeat domain 5 (WDR5) and Mixed Lineage Leukemia (MLL).[1][2][3] This interaction is crucial for the histone methyltransferase (HMT) activity of the MLL1 complex, which is responsible for histone H3 lysine (B10760008) 4 (H3K4) methylation, a key epigenetic mark associated with active gene transcription.[1][2][4] Dysregulation of MLL1 activity is a hallmark of certain aggressive leukemias, making the WDR5-MLL interaction a compelling therapeutic target.[1][3] this compound has been shown to bind to WDR5 with high affinity and inhibit MLL1 HMT activity, leading to selective growth inhibition of leukemia cell lines harboring MLL translocations.[1][2]
Comparative Performance Data
The following tables summarize the quantitative data on the performance of this compound in comparison to other known WDR5-MLL interaction inhibitors, OICR-9429 and MM-401.
Table 1: Biochemical Activity of WDR5-MLL Interaction Inhibitors
| Compound | Target | Binding Affinity (Kd/Ki) | WDR5-MLL Interaction Inhibition (IC50) | MLL HMT Activity Inhibition (IC50) |
| This compound | WDR5 | Ki < 1 nM[1][3] | 0.90 nM[1][2] | 12.7 nM[1][2] |
| OICR-9429 | WDR5 | Kd = 93 ± 28 nM[5][6] | Kdisp = 64 ± 4 nM[5] | - |
| MM-401 | WDR5 | Ki < 1 nM[1] | 0.9 nM[1] | 0.32 µM[1] |
Table 2: Cellular Activity of WDR5-MLL Interaction Inhibitors in Leukemia Cell Lines
| Compound | Cell Line (MLL Status) | Cytotoxicity (IC50) | Reference |
| This compound | MV4-11 (MLL-AF4) | 0.25 µM | [1] |
| MOLM-13 (MLL-AF9) | 0.21 µM | [1] | |
| HL-60 (MLL-wildtype) | 8.6 µM | [1][3] | |
| OICR-9429 | p30-expressing AML cells | Potent inhibition | [6] |
| K562 (MLL-wildtype) | Less sensitive | [7] | |
| MM-401 | MLL-AF9 cells | Induces apoptosis and differentiation | [1][4] |
| Non-MLL leukemia cells | Less effective | [4] |
Table 3: Selectivity Profile of WDR5-MLL Interaction Inhibitors
| Compound | Selectivity Notes | Negative Control |
| This compound | >40 times more potent than MM-401 in cellular assays. Shows significant selectivity for MLL-rearranged leukemia cell lines over MLL-wildtype lines.[2] | Not explicitly reported. |
| OICR-9429 | Highly selective. No significant binding or inhibition of 22 human methyltransferases and over 250 other kinases, GPCRs, ion channels, and transporters.[7][8][9] | OICR-0547 (inactive analog)[6][8][9] |
| MM-401 | Specifically inhibits MLL1 activity and does not affect other MLL family HMTs.[4] | MM-NC-401 (enantiomer control)[4] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and experimental approaches, the following diagrams are provided.
Caption: this compound disrupts the WDR5-MLL1 interaction, inhibiting H3K4 methylation.
Caption: Workflow for assessing the specificity of a WDR5-MLL inhibitor.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
WDR5-MLL Interaction Inhibition Assay (Fluorescence Polarization)
This assay measures the ability of a compound to disrupt the interaction between WDR5 and a fluorescently labeled MLL-derived peptide.
-
Reagents and Materials:
-
Purified recombinant WDR5 protein.
-
Fluorescently labeled MLL WIN-motif peptide (e.g., FAM-labeled).
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.
-
Test compounds (e.g., this compound) serially diluted in DMSO.
-
384-well, low-volume, black, non-binding surface plates.
-
Plate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
Prepare a solution of WDR5 protein and the fluorescently labeled MLL peptide in the assay buffer. The concentrations should be optimized to be at or below the Kd of the interaction to ensure assay sensitivity.
-
Dispense the WDR5-peptide mix into the wells of the 384-well plate.
-
Add the serially diluted test compounds to the wells. Include DMSO-only wells as a negative control (100% binding) and wells with a large excess of unlabeled MLL peptide as a positive control (0% binding).
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using the plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
MLL Histone Methyltransferase (HMT) Activity Assay (AlphaLISA)
This is a homogeneous, bead-based immunoassay to measure the enzymatic activity of the MLL complex.
-
Reagents and Materials:
-
Reconstituted MLL1 core complex (MLL1, WDR5, RbBP5, ASH2L).
-
Biotinylated Histone H3 peptide substrate.
-
S-Adenosylmethionine (SAM) as a methyl donor.
-
AlphaLISA Acceptor beads conjugated to an anti-H3K4me3 antibody.
-
Streptavidin-coated Donor beads.
-
AlphaLISA Assay Buffer.
-
Test compounds serially diluted in DMSO.
-
384-well white opaque OptiPlates.
-
AlphaScreen-capable plate reader.
-
-
Procedure:
-
Add the MLL1 complex, biotinylated H3 peptide, and SAM to the wells of the 384-well plate.
-
Add the serially diluted test compounds to the wells. Include DMSO-only wells as a negative control (100% activity) and wells without the MLL complex as a positive control (0% activity).
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Add the AlphaLISA Acceptor beads and incubate in the dark (e.g., for 60 minutes).
-
Add the Streptavidin-coated Donor beads and incubate again in the dark (e.g., for 30 minutes).
-
Read the plate on an AlphaScreen-capable reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
-
Cellular Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.[5][10][11][12][13]
-
Reagents and Materials:
-
Leukemia cell lines (e.g., MV4-11, MOLM-13, HL-60).
-
Appropriate cell culture medium and supplements.
-
Test compounds serially diluted in culture medium.
-
CellTiter-Glo® Reagent.
-
Opaque-walled 96-well plates suitable for luminescence measurements.
-
Luminometer.
-
-
Procedure:
-
Seed the cells in the 96-well plates at a predetermined density and allow them to attach or stabilize overnight.
-
Treat the cells with serial dilutions of the test compounds. Include wells with vehicle (e.g., DMSO) as a negative control.
-
Incubate the plates for a specified duration (e.g., 72 or 96 hours) under standard cell culture conditions.
-
Equilibrate the plates to room temperature for approximately 30 minutes.[10]
-
Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium volume.[5][10]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[5][10]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[5][10]
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Western Blot for Histone H3 Lysine 4 Trimethylation (H3K4me3)
This technique is used to assess the levels of a specific protein, in this case, the H3K4me3 mark, in cell lysates.
-
Reagents and Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-H3K4me3 and anti-total Histone H3 (as a loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Treat cells with the test compound for a specified time.
-
Harvest the cells and lyse them to extract total protein. Acid extraction is often recommended for histones.[14]
-
Quantify the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against H3K4me3 overnight at 4°C.[15]
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody to ensure equal loading.
-
Quantify the band intensities to determine the relative change in H3K4me3 levels.
-
Conclusion
This compound is a highly potent inhibitor of the WDR5-MLL interaction with excellent specificity for MLL-rearranged leukemia cells in vitro. Its biochemical and cellular activities, when compared to other inhibitors like OICR-9429 and MM-401, demonstrate its potential as a valuable research tool and a lead compound for further therapeutic development. The provided experimental protocols offer a framework for researchers to independently assess the specificity and efficacy of this compound and other related compounds in their own cellular models. The use of appropriate negative controls, such as OICR-0547 for OICR-9429, is crucial for validating on-target effects. Further studies, including broad off-target screening panels and in vivo efficacy models, will be essential to fully characterize the specificity and therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WD Repeat Domain 5 Inhibitors for Cancer Therapy: Not What You Think - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting MLL1 H3 K4 methyltransferase activity in MLL leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ch.promega.com [ch.promega.com]
- 6. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probe OICR-9429 | Chemical Probes Portal [chemicalprobes.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 10. promega.com [promega.com]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 13. Luminescent cell viability assay [bio-protocol.org]
- 14. western for methylated histone - DNA Methylation and Epigenetics [protocol-online.org]
- 15. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
In-Depth Analysis of MM-589 TFA Cross-Reactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profile of MM-589 TFA, a potent inhibitor of the WDR5-MLL interaction, with other relevant alternative compounds. The data presented is compiled from publicly available research to facilitate an objective evaluation of this compound's selectivity.
Executive Summary
MM-589 is a highly potent and selective inhibitor of the WD repeat-domain 5 (WDR5)-mixed lineage leukemia (MLL) protein-protein interaction. Cross-reactivity studies demonstrate that MM-589 exhibits remarkable selectivity for the MLL1 complex over other SET1 family histone methyltransferases. This guide summarizes the available quantitative data, provides detailed experimental protocols for key assays, and visualizes the relevant biological pathways and experimental workflows.
Comparative Cross-Reactivity Data
The following table summarizes the inhibitory activity of MM-589 and comparator compounds against various targets.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| MM-589 | WDR5 Binding | Fluorescence Polarization | 0.90 | [1] |
| MLL1 HMT Activity | AlphaLISA | 12.7 | [1] | |
| MLL2 HMT Activity | AlphaLISA | No inhibition | [2] | |
| MLL3 HMT Activity | AlphaLISA | No inhibition | [2] | |
| MLL4 HMT Activity | AlphaLISA | No inhibition | [2] | |
| SET1a HMT Activity | AlphaLISA | No inhibition | [2] | |
| SET1b HMT Activity | AlphaLISA | No inhibition | [2] | |
| MM-401 | WDR5 Binding | Fluorescence Polarization | >40-fold less potent than MM-589 | [1] |
| OICR-9429 | WDR5 Binding | Isothermal Titration Calorimetry (ITC) | 93 | [3] |
| WDR5 Binding | Surface Plasmon Resonance (Biacore) | 24 | [1] |
Signaling Pathway and Mechanism of Action
MM-589 functions by disrupting the critical protein-protein interaction between WDR5 and MLL1. This interaction is essential for the proper function of the MLL1 histone methyltransferase complex, which plays a key role in regulating gene expression through the methylation of histone H3 at lysine (B10760008) 4 (H3K4). By binding to WDR5, MM-589 prevents the assembly of a functional MLL1 complex, leading to the inhibition of H3K4 methylation and subsequent downstream effects on gene transcription, particularly in the context of MLL-rearranged leukemias.
Caption: Mechanism of action of this compound.
Experimental Protocols
Fluorescence Polarization (FP) Assay for WDR5 Binding
This assay quantitatively measures the binding affinity of MM-589 to WDR5.
-
Reagents:
-
Recombinant human WDR5 protein.
-
Fluorescein-labeled MLL1-derived peptide (Win-peptide).
-
Assay Buffer: 100 mM potassium phosphate (B84403) (pH 8.0), 150 mM NaCl, 0.01% Triton X-100.
-
This compound and control compounds.
-
-
Procedure:
-
A solution of WDR5 protein and the fluorescein-labeled Win-peptide is prepared in the assay buffer.
-
Serial dilutions of this compound or control compounds are added to the wells of a 384-well plate.
-
The WDR5/Win-peptide mixture is added to each well.
-
The plate is incubated at room temperature to allow binding to reach equilibrium.
-
Fluorescence polarization is measured using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 528 nm.
-
-
Data Analysis:
-
The decrease in fluorescence polarization, indicating displacement of the labeled peptide by the inhibitor, is plotted against the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
-
AlphaLISA Assay for MLL1 Histone Methyltransferase (HMT) Activity
This assay is used to determine the functional inhibition of the MLL1 enzymatic activity.
-
Reagents:
-
Reconstituted MLL1 core complex (MLL1, WDR5, RbBP5, ASH2L).
-
Biotinylated histone H3 peptide substrate.
-
S-adenosylmethionine (SAM) as a methyl donor.
-
AlphaLISA anti-methylated histone H3 antibody-conjugated acceptor beads.
-
Streptavidin-coated donor beads.
-
AlphaLISA Assay Buffer.
-
-
Procedure:
-
The MLL1 complex, biotinylated H3 peptide, and SAM are combined in the assay buffer.
-
Serial dilutions of this compound are added to the reaction mixture.
-
The reaction is incubated to allow for histone methylation.
-
AlphaLISA acceptor beads are added, followed by a subsequent incubation.
-
Streptavidin donor beads are added, and the plate is incubated in the dark.
-
The AlphaLISA signal is read on a compatible plate reader.
-
-
Data Analysis:
-
The decrease in the AlphaLISA signal, which corresponds to the inhibition of H3 methylation, is plotted against the inhibitor concentration.
-
The IC50 value is calculated using a suitable curve-fitting model.
-
Caption: Workflow for the AlphaLISA HMT assay.
Conclusion
The available data strongly indicates that this compound is a highly selective inhibitor of the WDR5-MLL1 interaction. Its lack of activity against other SET1 family methyltransferases underscores its specificity. This high degree of selectivity, combined with its potency, makes this compound a valuable tool for studying the biological roles of the WDR5-MLL1 axis and a promising candidate for further therapeutic development. Researchers utilizing this compound can have a high degree of confidence in its on-target effects, particularly in cellular models of MLL-rearranged leukemias.
References
A Head-to-Head Battle for WDR5 Regulation: A Comparative Guide to the Inhibitor MM-589 TFA and Next-Generation Degraders
For researchers, scientists, and drug development professionals navigating the landscape of WDR5-targeted therapeutics, this guide provides an objective comparison of the potent WDR5-MLL interaction inhibitor, MM-589 TFA, against the emerging class of next-generation WDR5 degraders. This analysis is supported by experimental data to inform strategic decisions in drug discovery and development.
WD repeat-containing protein 5 (WDR5) has emerged as a critical therapeutic target in various cancers, primarily due to its essential scaffolding role in the Mixed Lineage Leukemia (MLL) histone methyltransferase complexes. These complexes are responsible for histone H3 lysine (B10760008) 4 (H3K4) methylation, a key epigenetic mark for active gene transcription. Dysregulation of WDR5-containing complexes is a hallmark of several malignancies, including MLL-rearranged leukemias.
This guide benchmarks the performance of this compound, a high-affinity inhibitor of the WDR5-MLL interaction, against recently developed PROTAC (Proteolysis Targeting Chimera) degraders that mediate the targeted destruction of the WDR5 protein.
Mechanism of Action: Inhibition vs. Degradation
This compound functions by competitively binding to the WIN (WDR5-interacting) site on WDR5, thereby disrupting its interaction with MLL and inhibiting the methyltransferase activity of the complex.[1][2] In contrast, WDR5 degraders are heterobifunctional molecules that simultaneously bind to WDR5 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the WDR5 protein.
Performance Data: A Quantitative Comparison
The following tables summarize the key performance metrics for this compound and the next-generation WDR5 degraders MS67, MS40, and MS132.
Table 1: Performance of WDR5 Inhibitor this compound
| Compound | Target Binding (IC50) | HMT Activity Inhibition (IC50) | Cell Growth Inhibition (IC50) |
| This compound | 0.90 nM (for WDR5)[2] | 12.7 nM (MLL H3K4)[2] | 0.21 µM (MOLM-13), 0.25 µM (MV4-11)[1] |
Table 2: Performance of Next-Generation WDR5 Degraders
| Degrader | E3 Ligase Recruited | DC50 (MV4-11 cells) | Dmax (MV4-11 cells) | Selectivity Highlights |
| MS67 | VHL | 3.7 nM[3] | 94%[3] | Highly selective for WDR5 in proteomic profiling.[4] |
| MS40 | CRBN | 42 nM[5][6] | 77%[5][6] | Degrades WDR5, IKZF1, and IKZF3.[5][7] |
| MS132 | VHL | Potent (exact DC50 not specified) | Not specified | Described as a highly potent and selective degrader.[8][9] |
Downstream Effects: Impact on MLL Complex and Histone Methylation
Both inhibition and degradation of WDR5 are expected to impact the integrity and function of the MLL complex, leading to reduced H3K4 methylation.
-
This compound , by disrupting the WDR5-MLL interaction, leads to a decrease in H3K4 methyltransferase activity.[2]
-
WDR5 Degraders like MS67 and MS40 have been shown to cause a significant reduction in global H3K4me2/3 levels.[3][7] Studies comparing WDR5 degraders to inhibitors (such as OICR-9429, a compound similar to MM-589) have suggested that degraders can be more effective at suppressing the transcription of WDR5-regulated genes.[10]
Experimental Protocols
This section outlines the general methodologies used to generate the comparative data presented in this guide.
1. Cellular Degradation Assay (Western Blot)
-
Objective: To determine the degradation efficiency (DC50 and Dmax) of WDR5 degraders.
-
Method:
-
Cancer cell lines (e.g., MV4-11) are seeded and treated with a serial dilution of the WDR5 degrader or vehicle control for a specified time (e.g., 18 hours).
-
Cells are harvested and lysed.
-
Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for WDR5. A loading control antibody (e.g., GAPDH or Tubulin) is also used.
-
After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
-
The signal is detected using an ECL detection system, and band intensities are quantified to determine the percentage of WDR5 degradation relative to the vehicle control.
-
2. Proteomics Analysis for Selectivity
-
Objective: To assess the selectivity of WDR5 degraders across the proteome.
-
Method:
-
Cells are treated with the degrader or vehicle control.
-
Cells are lysed, and proteins are extracted and digested into peptides.
-
Peptides are labeled with tandem mass tags (TMT) for multiplexed quantitative analysis.
-
Labeled peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The resulting data is processed to identify and quantify changes in protein abundance between the degrader-treated and control samples.
-
3. Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
-
Objective: To determine the impact of WDR5 inhibition or degradation on the chromatin occupancy of MLL complex components and histone methylation marks.
-
Method:
-
Cells are treated with the inhibitor, degrader, or vehicle control.
-
Protein-DNA complexes are cross-linked with formaldehyde.
-
Chromatin is extracted and sheared into smaller fragments.
-
An antibody specific to a protein of interest (e.g., WDR5, MLL1) or a histone modification (e.g., H3K4me3) is used to immunoprecipitate the corresponding chromatin fragments.
-
The cross-links are reversed, and the DNA is purified.
-
The purified DNA is sequenced, and the reads are mapped to the genome to identify regions of enrichment.
-
Conclusion
Both this compound and the next-generation WDR5 degraders offer compelling strategies for targeting WDR5-dependent cancers.
-
This compound demonstrates high-affinity binding to WDR5 and potent inhibition of the MLL complex's enzymatic activity. Its smaller size may offer advantages in terms of cell permeability and oral bioavailability.
-
Next-generation WDR5 degraders , such as MS67 and MS40, provide an alternative and potentially more efficacious mechanism of action by eliminating the WDR5 protein. This can lead to a more sustained and profound downstream effect compared to inhibition. The high selectivity of degraders like MS67 is a significant advantage, minimizing off-target effects. However, the dual-action of degraders like MS40 (targeting WDR5 and IKZF1/3) could be therapeutically beneficial in specific contexts, such as MLL-rearranged leukemias with high IKZF1 expression.[7]
The choice between an inhibitor and a degrader will depend on the specific therapeutic context, including the desired duration of action, the potential for resistance mechanisms, and the specific cancer type being targeted. This guide provides a foundational dataset to aid researchers in making these critical decisions.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (MM-589) Targeting the WD Repeat Domain 5 Protein (WDR5)-Mixed Lineage Leukemia (MLL) Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a dual WDR5 and Ikaros PROTAC degrader as an anti-cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of a dual WDR5 and Ikaros PROTAC degrader as an anti-cancer therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of Potent and Selective WDR5 Proteolysis Targeting Chimeras as Potential Therapeutics for Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of MM-589 TFA: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of potent, cell-permeable peptidomimetics like MM-589 TFA are paramount for laboratory safety and environmental protection. As a highly specific inhibitor of the WD repeat domain 5 (WDR5) and mixed lineage leukemia (MLL) protein-protein interaction, this compound requires stringent adherence to disposal protocols. This guide provides essential, step-by-step procedures for its safe management, ensuring the protection of laboratory personnel and compliance with institutional and regulatory standards.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, ensure that appropriate Personal Protective Equipment (PPE) is worn, including chemical-resistant gloves (nitrile is a standard), safety glasses or goggles, and a lab coat. All handling of this compound, including reconstitution and dilution, should be conducted in a designated and properly ventilated area, such as a chemical fume hood, to avoid inhalation of any aerosols or dust particles.
Step-by-Step Disposal Protocol
Step 1: Waste Segregation and Collection
All materials that have come into contact with this compound must be treated as hazardous chemical waste.
-
Liquid Waste: Collect all solutions containing this compound, including unused stock solutions, experimental buffers, and the initial rinse of any contaminated labware, in a dedicated, clearly labeled, and leak-proof hazardous waste container.
-
Solid Waste: All contaminated solid materials, such as pipette tips, vials, gloves, and bench paper, must be placed in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
Step 2: Inactivation (Recommended)
To neutralize the biological activity of this compound before disposal, a chemical inactivation step is recommended. This can typically be achieved by adding a 10% bleach solution (to a final concentration of 0.5-1.0% sodium hypochlorite) or 1 M NaOH to the liquid waste and allowing it to react for at least 30-60 minutes in a chemical fume hood. Following inactivation, the solution should be neutralized to a pH between 5.5 and 9.0 if strong acids or bases were used.
Step 3: Labeling and Storage
Properly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream. Store the sealed waste containers in a designated, secure area away from incompatible materials until they are collected by your institution's EHS department.
Step 4: Final Disposal
Coordinate with your institution's EHS department for the final disposal of the hazardous waste. Never dispose of this compound or its contaminated materials in the regular trash or down the drain.[1][2]
Quantitative Data Summary
The following table summarizes the key in vitro activity data for MM-589, the active component of this compound.
| Parameter | Value | Description | Reference |
| WDR5 Binding IC50 | 0.90 nM | The half maximal inhibitory concentration for binding to the WDR5 protein. | [3][4][5] |
| MLL H3K4 HMT Activity IC50 | 12.7 nM | The half maximal inhibitory concentration for the histone methyltransferase activity of the MLL complex. | [3][4][5] |
| MV4-11 Cell Growth Inhibition IC50 | 0.25 µM | The half maximal inhibitory concentration for the growth of the MV4-11 human leukemia cell line. | [6] |
| MOLM-13 Cell Growth Inhibition IC50 | 0.21 µM | The half maximal inhibitory concentration for the growth of the MOLM-13 human leukemia cell line. | [6] |
| HL-60 Cell Growth Inhibition IC50 | 8.6 µM | The half maximal inhibitory concentration for the growth of the HL-60 human leukemia cell line. | [6] |
WDR5-MLL Signaling Pathway and Inhibition by MM-589
The following diagram illustrates the mechanism of action of MM-589. In normal cellular function, the MLL1 protein, as part of a larger complex, interacts with WDR5. This interaction is crucial for the histone methyltransferase activity of the complex, which leads to the methylation of Histone H3 at lysine (B10760008) 4 (H3K4me). This epigenetic mark is associated with active gene transcription. MM-589 acts as a potent inhibitor by binding to WDR5, thereby blocking the WDR5-MLL1 interaction and subsequent downstream signaling.
Caption: MM-589 inhibits the WDR5-MLL1 protein-protein interaction, preventing H3K4 methylation and subsequent gene transcription.
References
- 1. puretidestherapy.com [puretidestherapy.com]
- 2. peptide24.store [peptide24.store]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (MM-589) Targeting the WD Repeat Domain 5 Protein (WDR5)-Mixed Lineage Leukemia (MLL) Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
Essential Safety and Logistics for Handling MM-589 TFA
Researchers, scientists, and drug development professionals handling MM-589 TFA, a potent inhibitor of the WDR5-MLL protein-protein interaction, must adhere to strict safety protocols to ensure personal safety and maintain the integrity of the compound.[1][2] This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this peptide-based compound.
This compound is a lyophilized powder and, like many synthetic peptides, is delivered as a trifluoroacetate (B77799) (TFA) salt.[3][4] This salt form can influence the compound's solubility and stability, and the TFA component itself is a strong acid requiring careful handling.[4][5]
Personal Protective Equipment (PPE)
The primary barrier against accidental exposure is the consistent use of appropriate personal protective equipment (PPE).[6] The following table summarizes the mandatory PPE for handling this compound in a laboratory setting.
| PPE Category | Item | Specifications & Use |
| Eye Protection | Safety Goggles | Should be worn to protect against splashes or dust particles, especially when handling the lyophilized powder or reconstituting the compound.[6][7][8] |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves are suitable for preventing skin contact.[7][8] Gloves should be changed immediately if they become contaminated.[6] |
| Body Protection | Lab Coat | A standard lab coat or protective gown should be worn over personal clothing to protect the skin and prevent contamination.[6][7][8] |
| Respiratory Protection | Fume Hood or Respirator | Recommended when handling the lyophilized powder to avoid inhalation of aerosolized particles.[6] Work should be conducted in a well-ventilated area.[8] |
| Foot Protection | Closed-toe Shoes | Required in a laboratory environment to protect against spills.[7] |
Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are critical for both user safety and to preserve the chemical integrity of this compound.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure the designated work area, such as a chemical fume hood, is clean and uncluttered.[6]
-
Personal Protective Equipment: Put on all required PPE as detailed in the table above.[8]
-
Equilibration: Before opening, allow the vial of lyophilized this compound to reach room temperature to prevent moisture absorption upon opening.[9]
-
Weighing: If weighing the lyophilized powder, do so in a designated area and take care to avoid creating dust.[8]
-
Reconstitution: When preparing a solution, slowly add the appropriate solvent to the vial. Cap the container securely before mixing to ensure the powder is fully dissolved.[8]
-
Clean-up: After handling, thoroughly wipe down all surfaces and equipment with a suitable cleaning agent.[8]
Storage Protocols:
-
Lyophilized Powder: For long-term storage, the lyophilized powder should be stored at -20°C or -80°C, protected from light.[9]
-
In Solution: Once reconstituted, this compound solutions are less stable. It is best to prepare aliquots for single-use to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.[8][9]
Disposal Plan
This compound and any materials contaminated with it, including the TFA salt, should be disposed of as hazardous chemical waste.[10]
Step-by-Step Disposal Procedure:
-
Waste Collection: Place the peptide, in either solid or solution form, into a clearly labeled waste container designated for chemical waste.[8]
-
Container Sealing: Securely seal the waste container to prevent any leakage.[8]
-
Regulatory Compliance: Dispose of the waste in accordance with all federal, state, and local environmental regulations.[11] Do not pour down the drain.[10] This may involve dissolving the material in a combustible solvent and burning it in a chemical incinerator.[11]
Experimental Workflow Diagram
The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. lifetein.com [lifetein.com]
- 4. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 5. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 6. peptide24.store [peptide24.store]
- 7. Safe Handling & Lab PPE for Peptides | Compliance Research Guide [purepeptix.com]
- 8. benchchem.com [benchchem.com]
- 9. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 10. ehs.washington.edu [ehs.washington.edu]
- 11. peptide.co.jp [peptide.co.jp]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
